Product packaging for N,N-dimethyl-3-phenylpropan-1-amine(Cat. No.:CAS No. 1199-99-1)

N,N-dimethyl-3-phenylpropan-1-amine

Cat. No.: B073586
CAS No.: 1199-99-1
M. Wt: 163.26 g/mol
InChI Key: NMXXDRKTOJAAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-dimethyl-3-phenylpropan-1-amine is a synthetic phenylpropanamine derivative of significant interest in chemical and pharmacological research. This compound serves as a crucial intermediate in organic synthesis, particularly in the preparation of more complex amines and pharmaceutical precursors. Its core research value lies in its structural similarity to endogenous neurotransmitters and trace amines, making it a valuable probe for studying the structure-activity relationships (SAR) of compounds interacting with trace amine-associated receptors (TAARs) and monoamine transporters. Researchers utilize this amine to investigate the impact of the phenylpropylamine backbone and N,N-dimethyl substitution on receptor binding affinity, selectivity, and metabolic stability. The mechanism of action is primarily attributed to its ability to modulate monoaminergic systems, potentially acting as a substrate or inhibitor for transporters like the norepinephrine transporter (NET) and dopamine transporter (DAT), thereby influencing synaptic concentrations of these key neurotransmitters. Its well-defined chemical properties also make it an excellent standard for analytical method development, including GC-MS and LC-MS protocols, for the identification and quantification of novel psychoactive substances (NPS) in forensic and toxicological studies. This reagent is provided to support advanced scientific inquiry in neuroscience, medicinal chemistry, and forensic science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B073586 N,N-dimethyl-3-phenylpropan-1-amine CAS No. 1199-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXXDRKTOJAAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152620
Record name 1-Dimethylamino-3-phenylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-99-1
Record name N,N-Dimethylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dimethylamino-3-phenylpropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dimethylamino-3-phenylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: N,N-dimethyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-3-phenylpropan-1-amine is a tertiary amine with potential applications in chemical synthesis and pharmacological research. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via reductive amination, and a summary of its known safety information. While direct experimental data on its biological activity and specific signaling pathways are limited in publicly accessible literature, this guide provides a foundation for future research and development.

Chemical and Physical Properties

This compound, with the CAS number 1199-99-1, is a substituted propyl amine. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₇N[1][2]
Molecular Weight 163.26 g/mol [1]
Boiling Point 99 °C @ 14 Torr
LogP (Octanol/Water) 2.73[2]
Topological Polar Surface Area 3.2 Ų[1]
Rotatable Bond Count 4[1]
Heavy Atom Count 12[1]

Synthesis

A common and efficient method for the synthesis of this compound is the reductive amination of 3-phenylpropanal with dimethylamine.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification 3-phenylpropanal 3-phenylpropanal Mixing Mixing in Solvent (e.g., Dichloromethane) 3-phenylpropanal->Mixing Dimethylamine Dimethylamine Dimethylamine->Mixing Reducing_Agent Sodium Triacetoxyborohydride Reduction Reduction Reducing_Agent->Reduction Imine_Formation Imine Formation (Intermediate) Mixing->Imine_Formation Spontaneous Imine_Formation->Reduction Quenching Quenching (e.g., sat. NaHCO3) Reduction->Quenching Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Purification (e.g., Flash Chromatography) Drying_Concentration->Purification Product This compound Purification->Product

Caption: Reductive Amination Synthesis Workflow.

Experimental Protocol: Reductive Amination

This protocol is a general procedure adapted for the synthesis of tertiary amines and should be optimized for specific laboratory conditions.[3]

Materials:

  • 3-phenylpropanal

  • Dimethylamine (e.g., 2M solution in THF or other suitable solvent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of 3-phenylpropanal (1.0 equivalent) in anhydrous dichloromethane at 0 °C, add dimethylamine (2.0-3.0 equivalents).

  • Stir the reaction mixture for 15-30 minutes to allow for the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Spectral Data (Predicted)

¹H NMR (CDCl₃):

  • δ 7.1-7.3 ppm (m, 5H): Aromatic protons of the phenyl group.

  • δ 2.6-2.8 ppm (t, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).

  • δ 2.2-2.4 ppm (t, 2H): Methylene protons adjacent to the nitrogen atom (-CH₂-N).

  • δ 2.2 ppm (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃)₂).

  • δ 1.7-1.9 ppm (quintet, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂-CH₂-).

¹³C NMR (CDCl₃):

  • δ ~142 ppm: Quaternary carbon of the phenyl group.

  • δ ~128.5 ppm: CH carbons of the phenyl group.

  • δ ~126 ppm: CH carbon of the phenyl group.

  • δ ~60 ppm: Methylene carbon adjacent to the nitrogen atom (-CH₂-N).

  • δ ~45 ppm: Methyl carbons of the dimethylamino group (-N(CH₃)₂).

  • δ ~34 ppm: Methylene carbon adjacent to the phenyl group (-CH₂-Ph).

  • δ ~30 ppm: Methylene carbon in the middle of the propyl chain (-CH₂-CH₂-CH₂-).

IR (neat):

  • ~3025 cm⁻¹: Aromatic C-H stretch.

  • ~2940, 2860 cm⁻¹: Aliphatic C-H stretch.

  • ~2810, 2760 cm⁻¹: C-H stretch characteristic of N-methyl groups.

  • ~1600, 1495, 1450 cm⁻¹: Aromatic C=C bending vibrations.

  • ~1150 cm⁻¹: C-N stretch.

Mass Spectrometry (EI):

  • M⁺ at m/z 163: Molecular ion peak.

  • Fragment at m/z 58: [CH₂=N(CH₃)₂]⁺, a common fragment for N,N-dimethylamines resulting from alpha-cleavage.

  • Fragment at m/z 91: [C₇H₇]⁺, tropylium ion, characteristic of a benzyl group.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or signaling pathways associated with this compound.

Tertiary amines, as a class, are known to have diverse biological activities due to their ability to interact with various biological targets.[4] They are common structural motifs in many pharmaceuticals, including antihistamines, antipsychotics, and antidepressants.[5] The metabolism of tertiary amines in biological systems is primarily mediated by cytochrome P-450 and flavin-containing monooxygenase (FMO) enzymes, leading to N-oxidation and N-dealkylation products.[6]

General Metabolic Pathway for Tertiary Amines

G Tertiary_Amine Tertiary Amine (R-CH2-N(CH3)2) N_Oxide N-Oxide (R-CH2-N+(O-)(CH3)2) Tertiary_Amine->N_Oxide FMO Iminium_Ion Iminium Ion Intermediate (R-CH2-N+(CH3)=CH2) Tertiary_Amine->Iminium_Ion Cytochrome P-450 Secondary_Amine Secondary Amine (R-CH2-NHCH3) Iminium_Ion->Secondary_Amine Hydrolysis Formaldehyde Formaldehyde (HCHO) Iminium_Ion->Formaldehyde Hydrolysis

Caption: General Metabolic Pathways for Tertiary Amines.

Further research is required to determine if this compound exhibits any specific pharmacological activity and to elucidate its metabolic fate and potential interactions with biological systems.

Safety and Toxicology

Detailed toxicological data for this compound is not available.[1] As a general precaution for a tertiary amine, appropriate safety measures should be taken when handling this compound.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound is a readily synthesizable tertiary amine. This guide provides essential chemical and physical data and a detailed protocol for its preparation. The lack of available information on its biological activity presents an opportunity for further investigation by researchers in pharmacology and drug development. Future studies should focus on characterizing its pharmacological profile, metabolic pathways, and toxicological properties to fully assess its potential as a research tool or a scaffold for new therapeutic agents.

References

N,N-dimethyl-3-phenylpropan-1-amine: A Preliminary Technical Data Sheet on its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-3-phenylpropan-1-amine is a tertiary amine belonging to the phenylpropylamine structural class. While numerous derivatives of phenylpropylamine have been investigated for their pharmacological activity, this compound itself is not well-characterized in the scientific literature. This document compiles the limited available data on its interactions with biological targets.

Quantitative Data on Molecular Interactions

The only publicly accessible quantitative data for the interaction of this compound with specific biological targets is derived from binding and enzyme inhibition assays. The available data indicates weak affinity for the rat 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B) and very low potency for the inhibition of bovine monoamine oxidase B (MAO-B).

Target ProteinLigand/InhibitorSpeciesAssay TypeValue (nM)
5-Hydroxytryptamine Receptor 2B (5-HT2B)This compoundRatBinding Affinity (Kd)8130
Amine oxidase [flavin-containing] B (MAO-B)This compoundBovineInhibition Constant (Ki)380000

Data sourced from BindingDB (Accession: 50047897, CHEMBL289199). The primary literature sources for this data could not be retrieved in the current search.

Putative Signaling Interactions

Based on the limited binding data, this compound may weakly interact with the 5-HT2B receptor and MAO-B. The functional consequence of the 5-HT2B receptor interaction (i.e., agonist, antagonist, or inverse agonist activity) is unknown. The high Ki value for MAO-B suggests that significant inhibition of this enzyme is unlikely at typical research concentrations.

cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrial Outer Membrane 5HT2B 5-HT2B Receptor (Rat) MAOB MAO-B (Bovine) Compound This compound Compound->5HT2B Weak Binding (Kd = 8130 nM) Compound->MAOB Very Weak Inhibition (Ki = 380,000 nM)

Putative interactions of this compound.

General Experimental Protocols

While the specific experimental details for the cited data are not available, the following sections describe generalized protocols for the types of assays likely employed.

Radioligand Binding Assay for 5-HT2B Receptor

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

start Start: Prepare reagents mem_prep Prepare cell membranes expressing 5-HT2B receptors start->mem_prep incubation Incubate membranes, radioligand, and test compound at various concentrations mem_prep->incubation radioligand Select a suitable radioligand (e.g., [3H]-LSD) radioligand->incubation filtration Separate bound and free radioligand via rapid vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine IC50 and calculate Kd scintillation->analysis end End: Determine binding affinity analysis->end

Workflow for a typical radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the rat 5-HT2B receptor are prepared by homogenization and centrifugation.[1]

  • Assay Buffer: A suitable buffer, such as 50 mM Tris with co-factors, is used.[2]

  • Incubation: A constant concentration of a specific 5-HT2B radioligand (e.g., [3H]-LSD) is incubated with the membrane preparation and a range of concentrations of the unlabeled test compound (this compound).[2]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.[2][3]

  • Quantification: The radioactivity retained on the filters is measured by a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) is then calculated using the Cheng-Prusoff equation.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-B.

start Start: Prepare reagents enzyme_prep Prepare purified MAO-B enzyme start->enzyme_prep incubation Incubate MAO-B with test compound at various concentrations enzyme_prep->incubation substrate_prep Prepare MAO-B substrate (e.g., kynuramine or benzylamine) reaction Initiate enzymatic reaction by adding substrate substrate_prep->reaction incubation->reaction detection Measure product formation (e.g., spectrophotometrically or fluorometrically) reaction->detection analysis Analyze data to determine IC50 and calculate Ki detection->analysis end End: Determine inhibition constant analysis->end

Workflow for a typical MAO-B inhibition assay.

Methodology:

  • Enzyme Source: Purified MAO-B, often from bovine liver mitochondria or a recombinant source, is used.[4]

  • Assay Buffer: A suitable buffer, such as potassium phosphate buffer, is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound).[5]

  • Enzymatic Reaction: The reaction is initiated by adding a substrate for MAO-B, such as benzylamine or kynuramine. The enzyme catalyzes the oxidative deamination of the substrate.[6]

  • Detection: The formation of the product (e.g., benzaldehyde or 4-hydroxyquinoline) is monitored over time, often by measuring changes in absorbance or fluorescence.[5][6]

  • Data Analysis: The rate of reaction is determined at each concentration of the test compound. The concentration that inhibits 50% of the enzyme activity (IC50) is calculated. The inhibition constant (Ki) can then be determined from the IC50 value.

Conclusion

References

Physical and chemical properties of N,N-dimethyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of N,N-dimethyl-3-phenylpropan-1-amine. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the compound's characteristics, synthesis, and potential biological activities. All quantitative data is presented in structured tables for ease of reference. Detailed experimental protocols for synthesis are provided, and key biological pathways are visualized using Graphviz diagrams.

Introduction

This compound is a tertiary amine with a phenylpropyl backbone. Its structural similarity to known pharmacologically active molecules makes it a compound of interest in medicinal chemistry and drug discovery. This guide aims to consolidate the available scientific information on this compound to facilitate further research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and analysis.

PropertyValueSource
CAS Number 1199-99-1[1]
Molecular Formula C₁₁H₁₇N[2]
Molecular Weight 163.264 g/mol [2]
Appearance No data available
Boiling Point No data available
Melting Point No data available
Density No data available
Solubility No data available
Topological Polar Surface Area 3.2 Ų[2]
Rotatable Bond Count 4[2]
Heavy Atom Count 12[2]
Complexity 104[2]
Monoisotopic Mass 163.136099547 Da[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various established organic chemistry methods. Below are detailed protocols for two potential synthetic routes.

Reductive Amination of Hydrocinnamaldehyde

This protocol is a general procedure for reductive amination which can be adapted for the synthesis of this compound from hydrocinnamaldehyde and dimethylamine.[3]

Materials:

  • Hydrocinnamaldehyde (1.0 eq.)

  • Dimethylamine (3-10 eq., e.g., as a solution in an appropriate solvent)

  • Sodium triacetoxyborohydride (2.0 eq.)

  • Anhydrous Methanol (MeOH) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve hydrocinnamaldehyde (1.0 eq.) in anhydrous MeOH or DCM (to a concentration of 1.0 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add dimethylamine (3-10 eq.) to the stirred solution and continue stirring for 15 minutes at 0 °C.

  • Add sodium triacetoxyborohydride (2.0 eq.) portionwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Quench the reaction by the careful addition of saturated aqueous NaHCO₃ (3 volumes).

  • Extract the aqueous phase with EtOAc (3 times).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo.

  • The crude product can be purified by flash chromatography to afford the desired this compound.

Experimental Workflow for Reductive Amination:

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification A Dissolve Hydrocinnamaldehyde in Anhydrous Solvent B Cool to 0 °C A->B C Add Dimethylamine B->C D Add Sodium Triacetoxyborohydride C->D E Warm to RT and Stir for 3h D->E F Quench with NaHCO3 E->F G Extract with EtOAc F->G H Dry with Na2SO4 G->H I Concentrate in vacuo H->I J Flash Chromatography I->J K This compound J->K

Caption: Workflow for the synthesis of this compound via reductive amination.

Synthesis from 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine Hydrochloride

This protocol describes the synthesis of a related compound and can be adapted. It involves a nucleophilic substitution reaction.[4]

Materials:

  • 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride (1.0 eq.)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Brine

Procedure:

  • To a stirred suspension of sodium hydroxide in toluene and dimethyl sulfoxide, add 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride.

  • Heat the reaction mixture with stirring for several hours.

  • After cooling, add water to the mixture.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene.

  • Combine all organic extracts and wash sequentially with 10% sodium hydroxide, brine, and water.

  • Dry the organic layer over sodium sulfate.

  • Filter and distill off the solvent to obtain the crude product.

  • Purification can be achieved by methods such as HPLC.

Biological Activity and Signaling Pathways

This compound has been shown to interact with specific biological targets, suggesting a potential for pharmacological activity.

Interaction with 5-Hydroxytryptamine (Serotonin) 2B Receptor (5-HT2B)

This compound has been identified as a ligand for the rat 5-hydroxytryptamine receptor 2B. The 5-HT2B receptor is a Gq/11 protein-coupled receptor.[5] Activation of this receptor typically leads to the stimulation of phospholipase Cβ (PLCβ), which in turn generates diacylglycerol (DAG) and inositol triphosphate (IP₃). This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[5] In some cellular contexts, 5-HT2B receptor activation can also lead to the phosphorylation of the epidermal growth factor (EGF) receptor, which then engages downstream pathways such as the PI3K/ERK/mTOR signaling cascade.[6]

Signaling Pathway of 5-HT2B Receptor Activation:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Compound N,N-dimethyl-3- phenylpropan-1-amine Receptor 5-HT2B Receptor Compound->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates EGFR EGF Receptor (phosphorylated) Receptor->EGFR Transactivates PLC Phospholipase Cβ G_protein->PLC Stimulates DAG Diacylglycerol PLC->DAG IP3 Inositol Triphosphate PLC->IP3 PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ Increase IP3->Ca2 Ca2->PKC PI3K_ERK PI3K/ERK/mTOR Pathway EGFR->PI3K_ERK Proliferation Cellular Proliferation PI3K_ERK->Proliferation

Caption: Proposed signaling pathway following the binding of this compound to the 5-HT2B receptor.

Inhibition of Monoamine Oxidase B (MAO-B)

The compound has also been shown to inhibit bovine Amine oxidase [flavin-containing] B, more commonly known as Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters.[7] Inhibition of MAO-B leads to an increase in the synaptic levels of these neurotransmitters, a mechanism that is utilized by several antidepressant and anti-Parkinson's disease drugs.[7][8]

Logical Relationship of MAO-B Inhibition:

G Compound N,N-dimethyl-3- phenylpropan-1-amine MAOB Monoamine Oxidase B (MAO-B) Compound->MAOB Inhibits Metabolism Metabolism of Monoamines MAOB->Metabolism Catalyzes Monoamines Monoamine Neurotransmitters (e.g., Dopamine) Monoamines->Metabolism Increase Increased Synaptic Concentration of Monoamines Metabolism->Increase Leads to Effect Potential Neurological Effects Increase->Effect

Caption: Logical flow of the consequences of MAO-B inhibition by this compound.

Conclusion

This compound is a compound with interesting physical, chemical, and biological properties. Its ability to be synthesized through established methods and its interaction with key biological targets such as the 5-HT2B receptor and MAO-B suggest that it may serve as a valuable scaffold for the development of new therapeutic agents. This guide provides a foundational resource for further investigation into the pharmacological potential of this and related molecules. Researchers are encouraged to utilize the provided data and protocols as a starting point for their studies.

References

N,N-dimethyl-3-phenylpropan-1-amine molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N,N-dimethyl-3-phenylpropan-1-amine

This guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular formula and weight. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a tertiary amine with a phenylpropyl substituent. Its key quantitative properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₇N[1][2]
Molecular Weight 163.26 g/mol [2]
Monoisotopic Mass 163.1361 g/mol [1]
Topological Polar Surface Area 3.2 Ų[1]
Rotatable Bond Count 4[1]
Heavy Atom Count 12[1]
Complexity 104[1]
LogP (Octanol/Water) 2.73[2]

Experimental Protocols

A common and effective method for the synthesis of this compound is through the reductive amination of 3-phenylpropanal with dimethylamine. This process typically involves two main steps: the formation of an intermediate iminium ion, followed by its reduction to the final amine.

Synthetic Procedure: Reductive Amination

  • Reaction Setup: To a stirred solution of 3-phenylpropanal (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add a solution of dimethylamine (2.0 equivalents, typically as a solution in a compatible solvent). The reaction is often carried out at room temperature.

  • Iminium Ion Formation: The mixture is stirred for a period to allow for the formation of the intermediate iminium ion. The progress of this step can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The temperature should be controlled during this exothermic step, often by using an ice bath.

  • Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any inorganic byproducts.

  • Purification: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is evaporated. The crude product can then be purified by flash chromatography on silica gel to yield the pure this compound.

Illustrative Diagrams

The following diagrams illustrate the key molecular properties and a plausible synthetic workflow for this compound.

Molecular_Properties cluster_properties Key Molecular Properties cluster_descriptors Structural Descriptors Mol_Formula Molecular Formula C₁₁H₁₇N Mol_Weight Molecular Weight 163.26 g/mol Mol_Formula->Mol_Weight LogP LogP 2.73 Mol_Weight->LogP TPSA Topological Polar Surface Area 3.2 Ų LogP->TPSA Rot_Bonds Rotatable Bonds 4 Heavy_Atoms Heavy Atoms 12 Rot_Bonds->Heavy_Atoms Synthesis_Workflow start Starting Materials (3-Phenylpropanal & Dimethylamine) reaction Reductive Amination Reaction (Solvent + Reducing Agent) start->reaction 1. Mix workup Aqueous Work-up (Extraction & Washing) reaction->workup 2. Quench & Extract purification Purification (Flash Chromatography) workup->purification 3. Isolate Crude Product product Final Product (this compound) purification->product 4. Purify

References

The Biological Activity of 3-Phenylpropylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The 3-phenylpropylamine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of a wide array of therapeutic agents. As an analogue of phenethylamine with an extended carbon chain, this framework has given rise to drugs targeting the central nervous system (CNS), infectious agents, and other biological pathways[1][2]. This technical guide provides an in-depth review of the diverse biological activities of 3-phenylpropylamine derivatives, focusing on their roles as modulators of neurotransmitter systems, anticonvulsants, and antimicrobial agents. It summarizes key quantitative data, details relevant experimental protocols, and illustrates underlying mechanisms and workflows to support researchers, scientists, and professionals in the field of drug development.

Modulation of Neurotransmitter Systems

The 3-phenylpropylamine core is famously associated with drugs that modulate monoaminergic neurotransmission. These derivatives primarily act by inhibiting metabolic enzymes like monoamine oxidase (MAO) or by blocking the reuptake of neurotransmitters such as serotonin and norepinephrine from the synaptic cleft.

Monoamine Oxidase (MAO) Inhibition

MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes increases the concentration of neurotransmitters in the brain, an action associated with antidepressant effects. Several 3-phenylpropylamine derivatives have been evaluated as MAO inhibitors.

Unsaturated analogues, such as E-cinnamylamine (E-3-amino-1-phenyl-prop-1-ene), are oxidized by MAO-B, yielding E-cinnamaldehyde, which acts as a competitive inhibitor of the enzyme[3]. In contrast, N-methylated versions of cinnamylamine are irreversible inhibitors of MAO-B[3]. Other derivatives, like phenylpropanolamine (PPA), have been shown to be competitive and reversible inhibitors of both MAO-A and MAO-B[4].

Table 1: Monoamine Oxidase (MAO) Inhibition by 3-Phenylpropylamine Derivatives

Compound Target Inhibition Type Ki Value Source
E-Cinnamaldehyde (product of E-cinnamylamine) MAO-B Competitive 0.017 mM [3]
N-Methyl-E-cinnamylamine MAO-B Irreversible - [3]
Phenylpropanolamine (PPA) MAO-A Competitive, Reversible 150 µM [4]

| Phenylpropanolamine (PPA) | MAO-B | Competitive, Reversible | 800 µM |[4] |

MAO_Inhibition cluster_presynaptic Presynaptic Neuron MAO Monoamine Oxidase (MAO) Metabolite Inactive Metabolite MAO->Metabolite Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Monoamine->MAO Degradation Inhibitor 3-Phenylpropylamine Derivative (Inhibitor) Inhibitor->MAO Inhibition

Caption: Mechanism of Monoamine Oxidase (MAO) inhibition.

Experimental Protocol: MAO Inhibition Assay

This protocol describes a general method for determining the MAO inhibitory activity of a test compound using a mitochondrial fraction from rat liver or brain.

  • Enzyme Preparation: Homogenize fresh rat liver or brain tissue in a buffered sucrose solution. Perform differential centrifugation to isolate the mitochondrial fraction, which is rich in MAO enzymes. Resuspend the final pellet in a phosphate buffer and store at -80°C.

  • Assay Procedure: In a reaction vessel, combine the mitochondrial enzyme preparation, phosphate buffer (pH 7.4), and varying concentrations of the test compound (e.g., a 3-phenylpropylamine derivative).

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding a specific substrate. Use serotonin for MAO-A activity or β-phenylethylamine for MAO-B activity[4].

  • Incubation and Termination: Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 37°C. Terminate the reaction by adding a strong acid (e.g., perchloric acid).

  • Quantification: Measure the amount of product formed using spectrophotometry or fluorometry. The rate of product formation is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) and the Ki value through kinetic analysis, such as Lineweaver-Burk plots[4].

Monoamine Reuptake Inhibition

The 3-phenylpropylamine scaffold is the foundation for some of the most successful antidepressant drugs, which function by inhibiting the reuptake of monoamine neurotransmitters. The discovery of 3-phenoxy-3-phenylpropan-1-amine (PPPA) by Eli Lilly was a pivotal moment, leading to the development of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs)[2][5].

Notable drugs derived from this scaffold include Fluoxetine (an SSRI), Atomoxetine (an NRI), and Nisoxetine (an NRI)[5]. Research continues to produce novel derivatives with high potency and selectivity for monoamine transporters.

Table 2: Monoamine Transporter Inhibition by 3-Phenylpropylamine Derivatives

Compound Target Transporter Activity Value Source
N-Methyl-3-phenylpropylamine Serotonin (SERT) Ki 5.5 x 10⁻⁸ M (55 nM) [6]
H05 (arylpropylamine derivative) Serotonin (SERT) Ki 4.81 nM [7]
H05 (arylpropylamine derivative) Norepinephrine (NET) Ki 6.72 nM [7]

| H05 (arylpropylamine derivative) | 5-HT₂ₐ Receptor | IC₅₀ (Antagonist) | 60.37 nM |[7] |

Reuptake_Inhibition cluster_synapse Synapse Presynaptic Presynaptic Neuron Cleft Synaptic Cleft Presynaptic->Cleft Release Postsynaptic Postsynaptic Neuron Cleft->Postsynaptic Transporter Monoamine Transporter (SERT / NET) Receptor Postsynaptic Receptor Inhibitor 3-Phenylpropylamine Derivative Inhibitor->Transporter Blockade Monoamine Monoamine Monoamine->Transporter Reuptake Monoamine->Receptor Binding

Caption: Inhibition of monoamine neurotransmitter reuptake.

Experimental Protocol: Synaptosome Neurotransmitter Uptake Assay

This protocol outlines a method to measure the inhibition of neurotransmitter uptake in isolated nerve endings (synaptosomes), as described for N-Methyl-3-phenylpropylamine[6].

  • Synaptosome Preparation: Euthanize rats and rapidly dissect brain regions of interest (e.g., striatum for dopamine, cortex for norepinephrine/serotonin). Homogenize the tissue in ice-cold sucrose buffer.

  • Isolation: Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Wash and resuspend the synaptosomal pellet in a physiological buffer.

  • Uptake Assay: Aliquots of the synaptosome suspension are pre-incubated at 37°C with various concentrations of the test compound.

  • Reaction Initiation: Initiate the uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine).

  • Termination: After a short incubation period (e.g., 5 minutes), rapidly terminate the uptake by vacuum filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.

  • Measurement: Place the filters in scintillation vials with scintillation fluid. Quantify the amount of radiolabel trapped inside the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a known potent inhibitor or at 0°C). Calculate the percent inhibition for each test compound concentration and determine the IC₅₀/Ki values.

Anticonvulsant Activity

Derivatives of 3-phenylpropylamine have demonstrated significant potential as anticonvulsant agents, showing efficacy in various preclinical seizure models. This activity suggests their potential for treating epilepsy.

One notable derivative, 1-diethylamino-3-phenylprop-2-en-1-one, provided protection in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure screens in mice and rats[8][9]. Further studies revealed its efficacy in the 6 Hz psychomotor seizure test and the corneal kindling model. Its mechanism of action may involve the blockade of chloride channels[8][9]. Another class of derivatives, 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, also showed potent anticonvulsant properties[10].

Table 3: Preclinical Anticonvulsant Activity of 3-Phenylpropylamine Derivatives

Derivative Class Animal Model Test Outcome Proposed Mechanism Source
1-diethylamino-3-phenylprop-2-en-1-one Mouse, Rat Maximal Electroshock (MES) Protection - [8][9]
1-diethylamino-3-phenylprop-2-en-1-one Mouse, Rat Subcutaneous Pentylenetetrazole (scPTZ) Protection - [8][9]
1-diethylamino-3-phenylprop-2-en-1-one Mouse 6 Hz Psychomotor Seizure Test Efficacy - [8][9]
1-diethylamino-3-phenylprop-2-en-1-one Rat Lamotrigine-resistant kindled rat model Protection Chloride channel blockade [8][9]

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Mouse | MES, scPTZ, 6 Hz | Potent anticonvulsant properties | Not specified |[10] |

Anticonvulsant_Workflow start Test Compound (3-Phenylpropylamine Derivative) primary Primary Screening - Maximal Electroshock (MES) - Subcutaneous PTZ (scPTZ) start->primary neurotox Neurotoxicity Screen (Rotarod Test) primary->neurotox Active Compounds secondary Secondary Screening (e.g., 6 Hz Test, Kindling Models) neurotox->secondary Non-Toxic Compounds moa Mechanism of Action Studies (e.g., Patch Clamp for Channel Blockade) secondary->moa Efficacious Compounds lead Lead Compound moa->lead

Caption: Preclinical screening workflow for anticonvulsant drugs.

Experimental Protocols: Anticonvulsant Screening

The evaluation of candidate anticonvulsants typically begins with intraperitoneal administration of the compound to mice, followed by assessment in the MES and scPTZ tests[8].

  • Maximal Electroshock (MES) Test:

    • Purpose: To identify compounds effective against generalized tonic-clonic seizures.

    • Procedure: Administer the test compound to mice at various doses. After a predetermined time for drug absorption, deliver a brief, high-intensity electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

    • Endpoint: The endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if this response is absent.

    • Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Purpose: To detect compounds that may treat myoclonic seizures[8].

    • Procedure: Administer the test compound to mice. After the appropriate absorption time, inject a dose of pentylenetetrazole (PTZ) subcutaneously that reliably induces clonic seizures (typically around 85 mg/kg).

    • Endpoint: Observe the animals for a set period (e.g., 30 minutes). The absence of a clonic seizure lasting for at least 5 seconds is considered protection.

    • Analysis: The ED₅₀ is calculated based on the percentage of animals protected at each dose level.

Antimicrobial Activity

The 3-phenylpropylamine scaffold has also been explored for the development of antimicrobial agents. Various derivatives have shown activity against a range of bacterial and fungal pathogens.

  • Thiazole Derivatives: 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives have demonstrated promising antibacterial activity[11].

  • Baylis-Hillman Adducts: 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives have shown potent antimicrobial activity against both bacteria and fungi, with some compounds exhibiting MIC values between 14-16 µg/mL against Staphylococcus aureus and Corynebacterium diphtheriae[12].

  • Phenoxypyrazole Derivatives: A series of 3-phenyl-4-phenoxypyrazole derivatives displayed bactericidal activity against Gram-positive bacteria, including S. aureus, with MICs as low as 1 µg/mL. The proposed mechanism involves targeting cell wall lipid intermediates, similar to the antibiotic nisin[13].

Table 4: Antimicrobial Activity of 3-Phenylpropylamine Derivatives

Derivative Class Organism Activity Value (MIC) Source
Baylis-Hillman Adducts (nitro- or dichloro-substituted) S. aureus Antibacterial 14-16 µg/mL [12]
Baylis-Hillman Adducts (nitro- or dichloro-substituted) C. diphtheriae Antibacterial 14-16 µg/mL [12]

| 3-phenyl-4-phenoxypyrazole (PYO1, PYO12) | S. aureus | Antibacterial | 1 µg/mL |[13] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the agar or broth dilution method for determining the MIC of a compound against bacterial strains[12].

  • Preparation of Inoculum: Grow the bacterial strain to be tested in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound in either molten agar (for agar dilution) or a liquid broth medium (for broth microdilution) in a 96-well plate.

  • Inoculation:

    • Agar Dilution: Spot a standardized amount of the bacterial inoculum onto the surface of the agar plates containing the different compound concentrations.

    • Broth Microdilution: Add a standardized volume of the bacterial inoculum to each well of the 96-well plate containing the diluted compound.

  • Controls: Include a positive control (no compound) to ensure bacterial growth and a negative control (no bacteria) to ensure medium sterility.

  • Incubation: Incubate the plates or 96-well plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Other Biological Activities

The structural versatility of the 3-phenylpropylamine core has allowed for its application in other therapeutic areas. Notably, 3-amino-3-phenylpropionamide derivatives have been synthesized and found to exhibit a high affinity for the mu opioid receptor, suggesting their potential as novel analgesic agents[14].

Conclusion

The 3-phenylpropylamine framework is a remarkably versatile and productive scaffold in drug discovery. Its derivatives have yielded critical medicines for treating depression and other CNS disorders by modulating neurotransmitter systems. Furthermore, ongoing research demonstrates its significant potential in developing new classes of anticonvulsant and antimicrobial agents. The continued exploration of structure-activity relationships within this chemical class promises to deliver novel therapeutic agents with improved efficacy and safety profiles for a wide range of diseases.

References

An In-depth Technical Guide to the Synthesis of N,N-dimethyl-3-phenylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-dimethyl-3-phenylpropan-1-amine hydrochloride, a tertiary amine of interest in various research and development applications. This document details the prevalent synthetic methodologies, complete with experimental protocols, and presents key quantitative data in a structured format. Visualization of the synthetic workflow is also provided to facilitate a clear understanding of the process.

Introduction

This compound is a substituted propyl-amine. Its hydrochloride salt is often preferred for its stability and ease of handling. The synthesis of this compound can be achieved through several established routes, primarily involving the formation of the tertiary amine from a suitable precursor followed by salt formation. This guide will focus on one of the most common and efficient methods: the reductive amination of 3-phenylpropanal with dimethylamine.

Synthetic Pathway Overview

The synthesis of this compound hydrochloride is typically a two-step process:

  • Reductive Amination: The core of the synthesis involves the reaction of 3-phenylpropanal with dimethylamine in the presence of a reducing agent to form the free base, this compound.

  • Salt Formation: The purified free base is then treated with hydrochloric acid to yield the desired hydrochloride salt.

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation 3-Phenylpropanal 3-Phenylpropanal Imine_Intermediate Iminium Ion Intermediate 3-Phenylpropanal->Imine_Intermediate + Dimethylamine Dimethylamine Dimethylamine Dimethylamine->Imine_Intermediate Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Free_Base This compound Reducing_Agent->Free_Base Hydrochloride_Salt This compound HCl Free_Base->Hydrochloride_Salt + HCl Imine_Intermediate->Free_Base + Reducing Agent HCl Hydrochloric Acid HCl->Hydrochloride_Salt

Caption: Synthetic workflow for this compound HCl.

Experimental Protocols

The following sections provide a detailed methodology for the synthesis of this compound hydrochloride.

3.1. Step 1: Reductive Amination of 3-Phenylpropanal

This procedure details the formation of the free base, this compound.

  • Materials:

    • 3-Phenylpropanal

    • Dimethylamine (2 M solution in THF)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

  • Procedure:

    • To a solution of 3-phenylpropanal (1.0 eq) in dichloromethane (DCM), add dimethylamine (1.2 eq, 2 M solution in THF).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring the reaction mixture at room temperature for 12-18 hours.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by flash column chromatography on silica gel.

3.2. Step 2: Formation of the Hydrochloride Salt

This procedure describes the conversion of the free base to its hydrochloride salt.

  • Materials:

    • This compound (free base)

    • Diethyl ether (Et₂O)

    • Hydrochloric acid (2 M solution in Et₂O)

    • Büchner funnel and filter paper

  • Procedure:

    • Dissolve the purified this compound (1.0 eq) in a minimal amount of diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add hydrochloric acid (1.1 eq, 2 M solution in Et₂O) dropwise with stirring.

    • A white precipitate of the hydrochloride salt will form.

    • Continue stirring in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold diethyl ether.

    • Dry the product under vacuum to yield this compound hydrochloride.

cluster_purification Purification and Salt Formation Workflow Crude_Product Crude Free Base (from Step 1) Column_Chromatography Flash Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Pure_Free_Base Purified Free Base Column_Chromatography->Pure_Free_Base Dissolution Dissolve in Diethyl Ether Pure_Free_Base->Dissolution HCl_Addition Add HCl in Diethyl Ether Dissolution->HCl_Addition Precipitation Precipitation of HCl Salt HCl_Addition->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product This compound HCl Drying->Final_Product

An In-depth Technical Guide to N,N-dimethyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-3-phenylpropan-1-amine, a tertiary amine with a phenylpropyl scaffold, serves as a valuable building block in organic synthesis and holds potential for investigation in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and preliminary biological considerations, tailored for a scientific audience.

Chemical Identity and Synonyms

This compound is systematically named this compound. It is also known by several other names, which are useful for literature and database searches.

Identifier Value
IUPAC Name This compound
CAS Number 1199-99-1[1]
Molecular Formula C₁₁H₁₇N[2]
Molecular Weight 163.264 g/mol [2]
InChI Key NMXXDRKTOJAAQS-UHFFFAOYSA-N

Common Synonyms:

  • 1-(N,N-dimethylamino)-3-phenylpropane[1]

  • N,N-dimethyl-γ-phenylpropylamine[1]

  • 3-phenylpropyl-dimethylamine[1]

  • Benzenepropanamine, N,N-dimethyl-

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in experimental settings.

Property Value Source
Molecular Weight 163.264 g/mol Calculated[2]
Topological Polar Surface Area 3.2 ŲCalculated[2]
Rotatable Bond Count 4Calculated[2]
Complexity 104Calculated[2]
Heavy Atom Count 12Calculated[2]
XLogP3-AA 2.5Calculated

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the reductive amination of 3-phenylpropanal with dimethylamine. This method is a cornerstone of amine synthesis, offering high yields and selectivity.

General Reductive Amination Protocol

This protocol is a generalized procedure based on established methods for reductive amination.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-phenylpropanal 3-Phenylpropanal intermediate Iminium Ion Intermediate 3-phenylpropanal->intermediate + dimethylamine Dimethylamine dimethylamine->intermediate + reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) product This compound solvent Solvent (e.g., Dichloromethane, Methanol) intermediate->product Reduction

Caption: Reductive Amination Workflow

Materials:

  • 3-Phenylpropanal

  • Dimethylamine (e.g., 2 M solution in THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous dichloromethane (DCM) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (for extraction)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of 3-phenylpropanal (1.0 eq) in anhydrous DCM or MeOH, add dimethylamine (1.5-2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Data (Predicted)

While experimental spectra are not widely published, the expected spectral characteristics can be predicted based on the structure of the molecule.

¹H NMR (CDCl₃, 400 MHz):

  • δ 7.35-7.15 (m, 5H): Aromatic protons of the phenyl group.

  • δ 2.65 (t, J = 7.6 Hz, 2H): Methylene protons adjacent to the phenyl group (C₆H₅-CH₂ -).

  • δ 2.30 (t, J = 7.2 Hz, 2H): Methylene protons adjacent to the nitrogen atom (-CH₂ -N(CH₃)₂).

  • δ 2.25 (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃ )₂).

  • δ 1.85 (quint, J = 7.4 Hz, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂ -CH₂-).

¹³C NMR (CDCl₃, 101 MHz):

  • δ 142.0: Quaternary aromatic carbon (C-1 of the phenyl ring).

  • δ 128.5 (2C): Aromatic CH carbons (ortho).

  • δ 128.3 (2C): Aromatic CH carbons (meta).

  • δ 125.8: Aromatic CH carbon (para).

  • δ 59.0: Methylene carbon adjacent to the nitrogen atom (-C H₂-N(CH₃)₂).

  • δ 45.5 (2C): Methyl carbons of the dimethylamino group (-N(C H₃)₂).

  • δ 33.5: Methylene carbon adjacent to the phenyl group (C₆H₅-C H₂-).

  • δ 31.0: Methylene carbon in the middle of the propyl chain (-CH₂-C H₂-CH₂-).

Mass Spectrometry (EI):

  • m/z 163 (M⁺): Molecular ion peak.

  • m/z 58 ([C₃H₈N]⁺): A prominent fragment resulting from alpha-cleavage, corresponding to the [CH₂=N(CH₃)₂]⁺ ion. This is often the base peak for N,N-dimethylalkylamines.

  • m/z 91 ([C₇H₇]⁺): Tropylium ion, a common fragment for compounds containing a benzyl group.

  • m/z 104 ([C₈H₈]⁺): Styrene radical cation, resulting from McLafferty rearrangement.

Biological Activity and Mechanism of Action

The biological activity of this compound is not extensively documented in publicly available literature. However, its structural motif, a phenylpropylamine, is present in a wide range of biologically active molecules, including pharmaceuticals and research chemicals.

The phenylpropylamine scaffold is a key feature of many central nervous system (CNS) active compounds. For instance, atomoxetine, a selective norepinephrine reuptake inhibitor, and fluoxetine, a selective serotonin reuptake inhibitor, contain a modified phenylpropylamine core. These drugs exert their effects by binding to and inhibiting the function of monoamine transporters.

Given its structural similarity to these compounds, it is plausible that this compound could interact with monoamine transporters or other CNS targets. However, without experimental data, this remains speculative. Further research, including binding assays and functional studies, is necessary to elucidate any potential pharmacological activity and the underlying mechanism of action.

G cluster_compound This compound cluster_targets Potential Biological Targets cluster_effects Potential Downstream Effects Compound This compound SERT Serotonin Transporter (SERT) Compound->SERT ? NET Norepinephrine Transporter (NET) Compound->NET ? DAT Dopamine Transporter (DAT) Compound->DAT ? Receptors Other CNS Receptors Compound->Receptors ? Neurotransmitter_Modulation Modulation of Neurotransmitter Levels SERT->Neurotransmitter_Modulation NET->Neurotransmitter_Modulation DAT->Neurotransmitter_Modulation Signaling_Pathways Alteration of Intracellular Signaling Receptors->Signaling_Pathways

Caption: Hypothetical Signaling Pathway

Toxicology and Safety

Detailed toxicological data for this compound are not available. As with any chemical, it should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

For related tertiary amines, potential hazards may include skin and eye irritation, and respiratory tract irritation. Ingestion may be harmful. A comprehensive safety assessment would require specific toxicological studies.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity, particularly within the central nervous system. This technical guide has summarized the available information on its identity, properties, and synthesis. The lack of extensive experimental data highlights the need for further research to fully characterize this compound and explore its potential applications in drug discovery and development. The provided protocols and predicted data serve as a foundation for researchers to initiate such investigations.

References

N,N-dimethyl-3-phenylpropan-1-amine: A Technical Guide to its Significance as a Potential Fluoxetine Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depression and other psychiatric disorders.[1][2] The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Regulatory bodies mandate the identification and control of impurities that may arise during the synthesis or storage of the drug substance. This technical guide provides an in-depth analysis of N,N-dimethyl-3-phenylpropan-1-amine as a potential process-related impurity in the synthesis of fluoxetine. While not a commonly cited or pharmacopoeially recognized impurity, its structural similarity to key intermediates in several fluoxetine synthesis routes warrants its consideration in a comprehensive impurity profile.

This document will explore the potential origins of this compound in fluoxetine manufacturing, present its chemical properties, and detail analytical methodologies for its detection and quantification.

Potential Origin of this compound as a Fluoxetine Impurity

The presence of this compound as an impurity in fluoxetine is most likely linked to the synthesis pathway starting from 3-dimethylaminopropiophenone. This common route involves the reduction of the ketone to form 3-dimethylamino-1-phenylpropan-1-ol, a key intermediate.[1][3]

This compound could potentially be formed through two primary mechanisms:

  • As an impurity in the starting material: The starting material, 3-dimethylaminopropiophenone, may contain this compound as a manufacturing byproduct.

  • As a byproduct during the synthesis of intermediates: During the reduction of 3-dimethylaminopropiophenone to 3-dimethylamino-1-phenylpropan-1-ol, over-reduction could potentially lead to the formation of this compound, where the benzylic alcohol is further reduced to a methylene group.

The following diagram illustrates a common synthesis pathway for fluoxetine and highlights the potential point of origin for this compound.

fluoxetine_synthesis acetophenone Acetophenone mannich_reaction Mannich Reaction acetophenone->mannich_reaction dimethylamine Dimethylamine + Formaldehyde dimethylamine->mannich_reaction start_material 3-Dimethylaminopropiophenone mannich_reaction->start_material reduction Reduction (e.g., NaBH4) start_material->reduction impurity This compound (Potential Impurity) start_material->impurity Impurity in starting material intermediate_alcohol 3-Dimethylamino-1-phenylpropan-1-ol reduction->intermediate_alcohol reduction->impurity Over-reduction byproduct coupling_reaction Coupling with 4-chlorobenzotrifluoride intermediate_alcohol->coupling_reaction nmp N-Methyl-Prozac (NMP) coupling_reaction->nmp demethylation Demethylation nmp->demethylation fluoxetine Fluoxetine demethylation->fluoxetine

Figure 1: Potential Origin of this compound in Fluoxetine Synthesis.

Data Presentation

For clarity and comparative analysis, the chemical properties of this compound are summarized below. For context, a table of commonly recognized fluoxetine impurities is also provided.

Table 1: Properties of this compound

PropertyValue
CAS Number 1199-99-1[4]
Molecular Formula C₁₁H₁₇N[4]
Molecular Weight 163.26 g/mol [4]
IUPAC Name This compound[5]
Structure Chemical structure of this compound

Table 2: Commonly Reported Impurities of Fluoxetine

Impurity NameStructureCommon Origin
Norfluoxetine Chemical structure of NorfluoxetineMetabolite and degradation product
Fluoxetine Related Compound A Chemical structure of Fluoxetine Related Compound AProcess-related impurity
Fluoxetine EP Impurity B (N-Methyl-3-phenylpropan-1-amine) Chemical structure of Fluoxetine EP Impurity BProcess-related impurity
N-Formyl fluoxetine Chemical structure of N-Formyl fluoxetineProcess-related impurity
3-Dimethylamino-1-phenylpropan-1-ol Chemical structure of 3-Dimethylamino-1-phenylpropan-1-olUnreacted intermediate[6]

Experimental Protocols

The detection and quantification of tertiary amine impurities in active pharmaceutical ingredients are crucial for quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose due to its high resolution and sensitivity for volatile and semi-volatile compounds.[7][8]

Hypothetical GC-MS Method for the Determination of this compound in Fluoxetine

This protocol describes a general approach that would require optimization and validation for routine use.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or dichloromethane. Prepare a series of working standards by serial dilution to construct a calibration curve.

  • Sample Solution: Accurately weigh a known amount of the fluoxetine API and dissolve it in the chosen solvent to achieve a final concentration suitable for GC-MS analysis.

2. Chromatographic Conditions

  • Gas Chromatograph: A system equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL (splitless mode).

3. Mass Spectrometer Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan mode for confirmation of identity.

    • SIM Ions for this compound: Monitor characteristic ions (e.g., m/z 58, 91, 163). The specific ions should be determined from the mass spectrum of a reference standard.

    • SIM Ions for Fluoxetine: Monitor characteristic ions of fluoxetine to ensure separation.

4. Data Analysis

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the reference standard.

  • Quantify the amount of the impurity using the calibration curve generated from the standard solutions.

analytical_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Fluoxetine API Sample dissolution Dissolution in Solvent sample->dissolution standard Impurity Reference Standard dilution Serial Dilution standard->dilution injection GC Injection dissolution->injection dilution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM/Scan) separation->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification report Impurity Report quantification->report

Figure 2: General Analytical Workflow for Impurity Profiling by GC-MS.

Regulatory Context and Control Strategy

According to the International Council for Harmonisation (ICH) guidelines (Q3A), impurities in new drug substances must be identified and quantified. While there is no specific regulatory limit for this compound in fluoxetine, its control would fall under the threshold for reporting, identification, and qualification of unspecified impurities.

A robust control strategy for this potential impurity would involve:

  • Sourcing of Starting Materials: Implementing stringent quality control on incoming 3-dimethylaminopropiophenone to test for the presence of this compound.

  • Process Optimization: Fine-tuning the reduction step of 3-dimethylaminopropiophenone to minimize the potential for over-reduction. This could involve careful selection of the reducing agent, temperature control, and reaction time.

  • In-Process Controls: Monitoring the formation of the impurity at critical steps in the manufacturing process.

  • Final API Testing: Including a validated analytical method, such as the GC-MS method described, in the final specification for fluoxetine API to ensure the impurity is below the acceptable limit for unspecified impurities.

Conclusion

This compound is not a recognized or commonly reported impurity in fluoxetine. However, its structural relationship to key intermediates in prevalent synthetic routes suggests it is a potential process-related impurity that warrants consideration. A thorough understanding of the fluoxetine manufacturing process is essential for identifying and controlling such potential impurities. The implementation of a suitable analytical methodology, such as GC-MS, and a comprehensive control strategy are critical to ensuring the purity, safety, and quality of the final fluoxetine drug substance. This proactive approach to impurity profiling is a cornerstone of modern pharmaceutical development and manufacturing.

References

The Pharmacology of N,N-dimethyl-3-phenylpropan-1-amine: A Technical Overview of an Uncharacterized Phenylpropylamine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the predicted pharmacology of N,N-dimethyl-3-phenylpropan-1-amine based on its chemical structure and the known activities of closely related analogs. As of the latest literature review, specific pharmacological data, including receptor binding affinities, functional activity, and detailed in vivo pharmacokinetics for this compound (CAS 1199-99-1), are not extensively available in the public domain. This guide, therefore, extrapolates potential biological activities from established structure-activity relationships within the phenylpropylamine class.

Introduction

This compound is a tertiary amine belonging to the phenylpropylamine class of compounds. This chemical family is of significant interest in medicinal chemistry and pharmacology due to its members' interactions with the central nervous system, particularly with monoamine neurotransmitter systems. While this specific molecule is commercially available and has been documented as a synthetic intermediate, its own pharmacological profile remains largely uncharacterized. This guide synthesizes the available information on its chemical properties and the pharmacology of its structural analogs to provide an informed perspective on its potential biological activities and a framework for its future investigation.

Chemical Properties

This compound is a small molecule with the following key characteristics:

PropertyValue
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
CAS Number 1199-99-1
Structure A phenyl ring attached to a three-carbon (propyl) chain, with a dimethylated tertiary amine at the terminal position.

Inferred Pharmacology and Structure-Activity Relationships (SAR)

The pharmacological activity of phenylpropylamines is heavily dictated by substitutions on the phenyl ring and the amine group, as well as the length of the alkyl chain.

  • Phenyl Ring: Unsubstituted phenyl rings, as in the case of this compound, generally result in lower potency compared to derivatives with hydroxyl or methoxy groups on the ring, which can enhance binding to specific receptors.

  • Propyl Chain: The three-carbon chain separating the phenyl ring and the amine group is a key structural feature. The related phenethylamines (two-carbon chain) are often potent monoamine releasing agents. Lengthening the chain to a propyl group can alter the mechanism of action, often shifting it from a releasing agent to a reuptake inhibitor.

  • Tertiary Amine (N,N-dimethyl): The presence of two methyl groups on the nitrogen atom classifies it as a tertiary amine. In the context of adrenergic receptors, increasing the bulk on the nitrogen atom generally decreases α-receptor activity and can modulate β-receptor activity.[1] For monoamine transporters, N-methylation can influence selectivity and potency. Compared to primary and secondary amines, tertiary amines are often less potent as direct-acting sympathomimetics.[1]

Based on these principles, this compound is predicted to interact with monoamine transporters, such as those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). However, its activity is likely to be that of a reuptake inhibitor rather than a potent releasing agent.

Pharmacology of Structural Analogs

The known pharmacological profiles of its immediate primary and secondary amine analogs provide the strongest indication of the potential activities of this compound.

CompoundStructureKnown Pharmacological ActivityReference
3-Phenylpropylamine Primary AmineNorepinephrine-Dopamine Releasing Agent (NDRA). It is noted to be significantly less potent than phenethylamine.[2][2]
N-Methyl-3-phenylpropylamine Secondary AmineSelective inhibitor of serotonin uptake in synaptosomes. Also shows interaction with the norepinephrine transporter.[3][3]

The progression from a primary amine (releasing agent) to a secondary amine (reuptake inhibitor) suggests that the N,N-dimethyl tertiary amine variant is also likely to function as a monoamine transporter inhibitor, possibly with its own unique selectivity profile for SERT, NET, and DAT.

Postulated Experimental Characterization Workflow

To formally elucidate the pharmacology of this compound, a standard preclinical evaluation workflow would be employed.

In Vitro Assays
  • Radioligand Binding Assays: To determine the binding affinity of the compound for a panel of receptors and transporters (e.g., SERT, NET, DAT, 5-HT receptor subtypes, dopamine receptor subtypes).

    • Methodology: Membranes from cells expressing the target of interest are incubated with a specific radioligand and varying concentrations of the test compound (this compound). The displacement of the radioligand is measured to calculate the inhibition constant (Ki).

  • Neurotransmitter Uptake Assays: To measure the functional inhibition of monoamine transporters.

    • Methodology: Synaptosomes or cells expressing SERT, NET, or DAT are incubated with a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and varying concentrations of the test compound. The reduction in neurotransmitter uptake is measured to determine the IC₅₀ value.

In Vivo Studies
  • Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

    • Methodology: The compound is administered to laboratory animals (e.g., rats, mice) via various routes (e.g., intravenous, oral). Blood samples are collected at multiple time points, and the concentration of the compound is measured using techniques like LC-MS/MS to determine parameters such as half-life, bioavailability, and volume of distribution.

  • Behavioral Pharmacology: To assess the physiological and behavioral effects of the compound in animal models. This could include models of depression, anxiety, or locomotor activity, depending on the in vitro profile.

Below is a graphical representation of a typical characterization workflow for a novel psychoactive compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Outcome synthesis Synthesis & Purification binding Radioligand Binding Assays (SERT, NET, DAT, Receptors) synthesis->binding Test Compound uptake Neurotransmitter Uptake Assays (IC50 Determination) binding->uptake Prioritize Targets pk Pharmacokinetic Studies (Rodent; IV, PO) uptake->pk Promising Candidate behavior Behavioral Pharmacology (e.g., Locomotor, FST) pk->behavior Dose Selection tox Preliminary Toxicology behavior->tox decision Go/No-Go Decision (Lead Optimization) tox->decision

Figure 1: A generalized workflow for the pharmacological characterization of a novel phenylpropylamine derivative.

Potential Signaling Pathways

Given the likelihood of interaction with monoamine transporters, this compound would modulate synaptic neurotransmitter levels, leading to downstream signaling changes. For example, inhibition of the serotonin transporter (SERT) would increase synaptic serotonin concentrations, leading to enhanced activation of various postsynaptic 5-HT receptors.

The diagram below illustrates a generalized signaling pathway for a monoamine transporter inhibitor.

G cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron MA Monoamine (e.g., Serotonin) VMAT VMAT2 MA->VMAT Packaging Transporter Monoamine Transporter (e.g., SERT) VMAT->Transporter Release Transporter->MA Reuptake Compound N,N-dimethyl-3- phenylpropan-1-amine Compound->Transporter Inhibition MA_synapse Synaptic Monoamine Receptor Postsynaptic Receptor (e.g., 5-HT Receptor) MA_synapse->Receptor Signaling Downstream Signaling (e.g., cAMP, IP3) Receptor->Signaling Activation

Figure 2: Generalized mechanism of action for a monoamine reuptake inhibitor at a synapse.

Conclusion

This compound is a structurally simple tertiary phenylpropylamine whose pharmacological profile has not been publicly detailed. Based on robust structure-activity relationship data from its chemical class, it is reasonable to hypothesize that this compound functions as a monoamine transporter inhibitor. Its primary and secondary amine analogs exhibit activities as a monoamine releasing agent and a serotonin-norepinephrine reuptake inhibitor, respectively. Definitive characterization of this compound will require systematic in vitro and in vivo studies to determine its binding affinities, functional potencies, and pharmacokinetic properties. The workflows and conceptual pathways described herein provide a foundational framework for guiding such an investigation.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of N,N-dimethyl-3-phenylpropan-1-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of publicly available in vivo study protocols specifically for N,N-dimethyl-3-phenylpropan-1-amine (CAS: 1199-99-1). The information that is available often pertains to structurally similar but distinct molecules.

Therefore, this document provides a generalized, yet detailed, set of application notes and protocols that can serve as a foundational template for researchers and drug development professionals initiating in vivo studies on novel phenylpropan-1-amine derivatives. The methodologies outlined below are based on standard practices in preclinical research and can be adapted to investigate the pharmacokinetics, pharmacodynamics, and acute toxicity of this compound or related compounds.

Overview and Rationale

This compound belongs to the class of phenylpropylamines.[1] Compounds within this class have a wide range of biological activities and are often investigated for their potential as therapeutic agents. Preliminary in vivo studies are crucial to understanding the safety profile, tolerability, and pharmacokinetic properties of such new chemical entities. The following protocols describe a typical approach for a preliminary in vivo screening study in a rodent model.

Generalized Protocol: Acute Toxicity and Pharmacokinetic Profiling in Rodents

This protocol is designed as a foundational study to assess the acute toxicity and basic pharmacokinetic parameters of a test compound like this compound.

Objectives
  • To determine the maximum tolerated dose (MTD) following a single administration.

  • To characterize the acute toxicity profile and identify potential target organs of toxicity.

  • To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Materials and Reagents
  • Test Compound: this compound

  • Vehicle (e.g., sterile saline, 5% DMSO in corn oil)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Anticoagulant (e.g., K2EDTA)

  • Standard laboratory equipment for dosing and blood collection.

Animal Model
  • Species: Sprague-Dawley rats or C57BL/6 mice.

  • Sex: Both males and females should be used.

  • Age: 8-10 weeks.

  • Health Status: Healthy, specific-pathogen-free animals.

  • Acclimatization: Minimum of 7 days before the experiment.

Experimental Design and Workflow

The study is typically divided into a dose-ranging acute toxicity phase and a pharmacokinetic phase.

experimental_workflow cluster_acclimatization Acclimatization Phase cluster_toxicity Acute Toxicity Study cluster_pk Pharmacokinetic Study acclimatize Acclimatize Animals (7 days) randomize_tox Randomize into Groups acclimatize->randomize_tox randomize_pk Randomize into Groups acclimatize->randomize_pk dose_tox Single Dose Administration (e.g., IV or PO) randomize_tox->dose_tox observe_tox Clinical Observations (14 days) dose_tox->observe_tox necropsy Terminal Necropsy observe_tox->necropsy dose_pk Single Dose Administration (e.g., IV and PO) randomize_pk->dose_pk sample_pk Serial Blood Sampling dose_pk->sample_pk analyze_pk Bioanalysis of Plasma Samples sample_pk->analyze_pk model_pk Pharmacokinetic Modeling analyze_pk->model_pk

Caption: Generalized workflow for in vivo acute toxicity and pharmacokinetic studies.

Detailed Experimental Protocols

Protocol 1: Single-Dose Acute Toxicity Study

  • Animal Grouping: Randomly assign animals to dose groups (e.g., 5 animals/sex/group). Include a vehicle control group and at least three dose levels (low, medium, high).

  • Dose Formulation: Prepare fresh dose formulations on the day of administration. The concentration should be adjusted based on the most recent body weights.

  • Administration: Administer the test compound as a single bolus dose via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).

  • Clinical Observations:

    • Observe animals continuously for the first 30 minutes post-dose, then at 1, 2, and 4 hours.

    • Thereafter, observe twice daily for 14 days.

    • Record any signs of toxicity, including changes in behavior, appearance, and physiological functions.

  • Body Weight: Record body weights prior to dosing and at least weekly thereafter.

  • Terminal Procedures: At the end of the 14-day observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (including any that die prematurely). Collect major organs for histopathological examination.

Protocol 2: Pharmacokinetic Study

  • Animal Grouping: Assign animals to groups for each route of administration to be tested (e.g., IV and PO). Typically, 3-4 animals per time point are sufficient for composite sampling, or cannulated animals can be used for serial sampling.

  • Dose Administration: Administer a single, non-toxic dose of the test compound.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • For IV administration, earlier time points are critical. For PO administration, the absorption phase should be well-characterized.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA), and immediately place on ice.

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation

Quantitative data from these studies should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Acute Toxicity Data for this compound

Dose Group (mg/kg, PO)SexNumber of AnimalsMortalityKey Clinical Signs
Vehicle ControlM/F5/50/10No observable signs
10M/F5/50/10No observable signs
100M/F5/50/10Mild sedation at 1-2h
1000M/F5/52/10Severe sedation, ataxia

Table 2: Hypothetical Pharmacokinetic Parameters of a Related Compound

Based on a study of the related aminoalkylated diarylpropanes, NP085 and NP102, in C57BL/6 mice, the following parameters were reported after oral administration.[2]

CompoundDose (mg/kg, PO)Cmax (µM)Tmax (h)T½ (h)Bioavailability (%)
NP085150.2 ± 0.4-6.18
NP102150.7 ± 0.3-6.122

Potential Signaling Pathways and Mechanisms of Action

While the specific targets of this compound are not well-documented, related compounds often interact with neurotransmitter systems. For example, N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is known to be a selective serotonin reuptake inhibitor (SSRI).[2] This action increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission.[2]

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin (5-HT) in Vesicles release Release serotonin_vesicle->release serotonin_synapse 5-HT release->serotonin_synapse sert Serotonin Transporter (SERT) serotonin_synapse->sert Reuptake receptor 5-HT Receptor serotonin_synapse->receptor signal Signal Transduction receptor->signal compound SSRI Compound (e.g., N,N-dimethyl-3-(naphthalen-1-yloxy) -1-phenylpropan-1-amine) compound->sert Inhibition

Caption: Putative mechanism of action for an SSRI-like phenylpropan-1-amine derivative.

Conclusion

While specific in vivo data for this compound is lacking, the generalized protocols and conceptual frameworks provided here offer a robust starting point for its preclinical evaluation. Researchers should adapt these protocols based on the specific scientific questions, the physicochemical properties of the compound, and any available in vitro data. Adherence to ethical guidelines and regulatory requirements for animal research is paramount in all in vivo studies.

References

Application Notes and Protocols for the Analytical Detection of N,N-dimethyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of analytical methods for the detection and quantification of N,N-dimethyl-3-phenylpropan-1-amine. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a tertiary amine that can be present as an impurity in pharmaceutical manufacturing processes. Its detection and quantification are crucial for ensuring the safety and efficacy of drug products. This document outlines detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validated methods for this particular analyte are not widely published, the following protocols are based on established analytical methodologies for structurally similar compounds, such as tertiary amines and phenylalkylamines. These methods serve as a robust starting point for method development and validation.

Analytical Methods

Two primary analytical techniques are detailed for the determination of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a common and reliable method for the quantification of non-volatile and thermally labile compounds. It is particularly suitable for the analysis of impurities in pharmaceutical formulations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity, making it ideal for the identification and quantification of volatile and semi-volatile compounds. It is a powerful tool for trace-level analysis.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (or Trifluoroacetic acid)

  • Active Pharmaceutical Ingredient (API) or drug product for analysis

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

3. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Solution: Accurately weigh and dissolve a known amount of the API or drug product in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C G Inject into HPLC C->G D Weigh Sample E Prepare Sample Solution D->E F Filter Sample E->F F->G H Chromatographic Separation G->H I UV Detection H->I J Peak Integration I->J K Calibration Curve Construction J->K L Quantification K->L

Caption: Workflow for the quantification of this compound by HPLC-UV.

Protocol 2: GC-MS Method for Detection and Quantification of this compound

This protocol provides a sensitive and selective method for the analysis of this compound using GC-MS.

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Internal Standard (e.g., N,N-dimethyl-4-phenylbutan-1-amine)

2. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector

  • Autosampler

  • Split/splitless injector

3. Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Quantification Ions To be determined from the mass spectrum of the reference standard

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC protocol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions of the this compound stock solution and spike with a constant concentration of the internal standard.

  • Sample Solution: Extract a known amount of the sample with a suitable solvent (e.g., dichloromethane). Spike with the internal standard and dilute to a final concentration within the calibration range.

5. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the analyte in the sample using the calibration curve.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow A Sample Preparation (Extraction, Derivatization if needed) B Addition of Internal Standard A->B C Injection into GC-MS B->C D Separation in GC Column C->D E Ionization (EI) D->E F Mass Analysis (MS) E->F G Data Acquisition F->G H Peak Identification & Integration G->H I Quantification using Calibration Curve H->I

Caption: General workflow for GC-MS analysis of this compound.

Data Presentation

The following tables summarize typical quantitative data that should be obtained during method validation. The values provided are illustrative and should be determined experimentally for the specific method and instrumentation used.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity Range (µg/mL) 0.1 - 25
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.03
Limit of Quantification (LOQ) (µg/mL) 0.1
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: GC-MS Method Validation Parameters

ParameterTypical Value
Linearity Range (ng/mL) 1 - 500
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) (ng/mL) 0.3
Limit of Quantification (LOQ) (ng/mL) 1
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical flow from sample to result.

Logical Flow of Analytical Method Development and Validation

Logical_Flow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Define Analytical Target Profile B Select Analytical Technique (HPLC, GC-MS) A->B C Optimize Method Parameters (Column, Mobile Phase, Temperature) B->C D Specificity C->D E Linearity C->E F Range C->F G Accuracy C->G H Precision (Repeatability, Intermediate Precision) C->H I LOD & LOQ C->I J Robustness C->J K Routine Analysis J->K

Caption: Logical relationship in analytical method development and validation.

Application Note: Determination of Dimethylamine in Pharmaceuticals by HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a sensitive and reliable method for the quantification of dimethylamine (DMA) in pharmaceutical products using High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD). The method involves a pre-column derivatization step to enhance the fluorescence properties of DMA, allowing for low-level detection. This technique is crucial for monitoring DMA as a potential precursor to nitrosamine impurities in drug substances and finished products.[1][2][3]

The methodology is based on the derivatization of dimethylamine with 4-chloro-7-nitrobenzofurazane (NBD-Cl), followed by separation on a C18 reversed-phase column and subsequent fluorescence detection.[3] The described protocol has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, and accuracy.[1][2][4]

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is employed to clean up the sample matrix and isolate the analyte of interest prior to derivatization.[1][2][3]

  • Apparatus: SPE manifold, C18 SPE cartridges.

  • Reagents: Dichloromethane, Methanol (HPLC grade), Water (HPLC grade).

  • Procedure:

    • Condition the C18 SPE cartridge by passing methanol followed by water.

    • Dissolve the pharmaceutical sample in an appropriate solvent and load it onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the dimethylamine from the cartridge using an appropriate solvent.

    • The eluate is then used for the derivatization step.

Pre-Column Derivatization

The derivatization process renders the non-fluorescent dimethylamine molecule highly fluorescent, significantly increasing the sensitivity of the method.

  • Reagents:

    • NBD-Cl (4-chloro-7-nitrobenzofurazane) solution (0.33 mg/mL in a suitable solvent).[3]

    • Borate buffer (20 mM, pH = 11).[3]

  • Procedure:

    • In a reaction vial, mix 200 µL of the sample eluate (or standard solution) with 50 µL of borate buffer.[3]

    • Add 150 µL of the NBD-Cl solution to the vial.[3]

    • Vortex the mixture and allow it to react under optimized conditions (e.g., specific temperature and time).

    • After the reaction is complete, the sample is ready for HPLC analysis.

HPLC-FLD Analysis
  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[1][2]

    • Mobile Phase A: 20 mM Phosphoric Acid Buffer, pH = 2.8.[1][2][3]

    • Mobile Phase B: Methanol.[1][2][3]

    • Elution: Gradient elution.[1][2][3]

    • Flow Rate: 0.8 mL/min.[1][2][3]

    • Column Temperature: 40 °C.[1][2][3]

    • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength (λex): 450 nm.[1][2][3]

    • Emission Wavelength (λem): 540 nm.[1][2][3]

Data Presentation

The performance of this method has been rigorously evaluated, and the key validation parameters for dimethylamine are summarized in the table below.

Validation ParameterResult
Linearity Range0.5–10 ng/mL
Intermediate Precision (%RSD)< 2.9%
Accuracy (% Recovery)98.2–102.0%
Extraction Recovery (SPE)>81.6% for a 0.5 ppm DMA sample

Visualizations

Experimental Workflow

The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Pre-Column Derivatization cluster_analysis Analysis sample Pharmaceutical Sample dissolution Dissolution sample->dissolution spe Solid-Phase Extraction (C18) dissolution->spe eluate DMA Eluate spe->eluate reaction Derivatization Reaction eluate->reaction reagents NBD-Cl & Borate Buffer reagents->reaction hplc HPLC Separation (C18) reaction->hplc fld Fluorescence Detection (λex=450, λem=540 nm) hplc->fld data Data Acquisition & Analysis fld->data

Caption: Overall experimental workflow for HPLC-FLD determination of dimethylamine.

Logical Relationship of Method Validation

The following diagram illustrates the key components of the analytical method validation as per ICH guidelines.

method_validation center_node Validated HPLC-FLD Method specificity Specificity center_node->specificity linearity Linearity (0.5-10 ng/mL) center_node->linearity accuracy Accuracy (98.2-102.0% Recovery) center_node->accuracy precision Precision (%RSD < 2.9) center_node->precision robustness Robustness center_node->robustness lod_loq LOD / LOQ center_node->lod_loq

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols: N,N-dimethyl-3-phenylpropan-1-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and data for the use of N,N-dimethyl-3-phenylpropan-1-amine and its derivatives as reagents in organic synthesis. The protocols outlined below are intended to serve as a guide for laboratory applications, highlighting the reactivity of this compound class in nucleophilic substitution reactions.

Application Note 1: Synthesis of Aryl Ether Derivatives

This compound and its precursors are valuable intermediates in the synthesis of biologically active molecules. The following protocol details the synthesis of N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, a reaction that showcases the utility of the related chloro-derivative in forming carbon-oxygen bonds, a common structural motif in pharmaceuticals.

Experimental Protocol: Synthesis of N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine

This protocol describes the nucleophilic substitution reaction between N,N-dimethyl-3-chloro-3-phenylpropan-1-amine hydrochloride and o-cresol.

Reaction Scheme:

Reagents and Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
N,N-dimethyl-3-chloro-3-phenylpropan-1-amine HCl234.1710.042.7
o-Cresol108.145.5451.2
Sodium Hydroxide (NaOH)40.003.690.0
Toluene-36 mL-
Dimethyl Sulfoxide (DMSO)-4.0 mL-
Water-As needed-
10% Sodium Hydroxide Solution-As needed-
Brine-As needed-
Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • To a stirred suspension of sodium hydroxide (3.6 g) in toluene (36 mL) and dimethyl sulfoxide (4.0 mL), add o-cresol (5.54 g).

  • Add N,N-dimethyl-3-chloro-3-phenylpropan-1-amine hydrochloride (10 g) to the mixture.

  • Heat the reaction mixture to 85-90 °C and maintain stirring at this temperature for 7 hours.

  • After 7 hours, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene.

  • Combine all organic extracts and wash sequentially with 10% sodium hydroxide solution, brine, and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

Results:

ProductYieldPurity (HPLC)
N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine95.97%93.88%

This protocol is adapted from a known synthesis of N,N-DiMethyl-3-phenyl-3-(o-tolyloxy)propan-1-aMine.[1]

SynthesisWorkflow reagents Reagents: - N,N-dimethyl-3-chloro-3-phenylpropan-1-amine HCl - o-Cresol - NaOH - Toluene/DMSO reaction Reaction (85-90°C, 7h) reagents->reaction workup Aqueous Workup - Add Water - Separate Layers reaction->workup extraction Extraction with Toluene workup->extraction washing Washing Steps - 10% NaOH - Brine - Water extraction->washing drying Drying (Na2SO4) washing->drying isolation Solvent Removal drying->isolation product Product: N,N-dimethyl-3-phenyl-3- (o-tolyloxy)propan-1-amine isolation->product

Caption: Workflow for the synthesis of an aryl ether derivative.

Application Note 2: Quaternization of this compound

Tertiary amines, such as this compound, readily undergo N-alkylation with alkyl halides to form quaternary ammonium salts. These salts have applications as phase-transfer catalysts, surfactants, and antimicrobial agents. The following is a representative protocol for the quaternization of this compound with methyl iodide.

Experimental Protocol: Synthesis of (3-Phenylpropyl)trimethylammonium Iodide

This protocol details the SN2 reaction between this compound and excess methyl iodide.

Reaction Scheme:

Reagents and Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
This compound163.261.6310.0
Methyl Iodide (CH₃I)141.942.1315.0
Diethyl Ether or Acetonitrile-20 mL-

Procedure:

  • Dissolve this compound (1.63 g) in 20 mL of a suitable solvent (e.g., diethyl ether or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add methyl iodide (2.13 g, 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate is expected. For less reactive systems, the mixture can be gently heated to reflux.

  • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the quaternary ammonium salt.

Expected Results:

The reaction is expected to proceed with high conversion to the corresponding quaternary ammonium iodide, (3-Phenylpropyl)trimethylammonium iodide.

QuaternizationPathway cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_product Product A This compound (Nucleophile) C Nucleophilic Attack of Amine on Methyl Iodide A->C B Methyl Iodide (Electrophile) B->C D (3-Phenylpropyl)trimethylammonium Iodide (Quaternary Ammonium Salt) C->D

Caption: Logical pathway for the quaternization of a tertiary amine.

Summary of Applications

This compound and its derivatives are versatile compounds in organic synthesis. The presented protocols highlight two key transformations:

  • Intermediate for Complex Molecules: The chloro-derivative serves as a key building block for introducing the this compound moiety into more complex structures, particularly in the synthesis of pharmaceutical compounds.

  • Nucleophilic Reagent: The tertiary amine itself can act as a nucleophile, for example, in alkylation reactions to form quaternary ammonium salts.

These applications underscore the importance of this class of compounds for researchers in synthetic chemistry and drug development.

References

Applications of N,N-dimethyl-3-phenylpropan-1-amine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N,N-dimethyl-3-phenylpropan-1-amine is a molecule of significant interest in neuroscience research, primarily due to its structural similarity to known monoamine reuptake inhibitors. Its core structure, a 3-phenylpropan-1-amine scaffold, is present in several well-characterized psychoactive compounds and approved therapeutics, including antidepressants like fluoxetine and atomoxetine. This structural analogy suggests that this compound may act as a modulator of monoaminergic systems by inhibiting the reuptake of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).

The primary application of this compound in a research setting is as a tool compound to investigate the roles of monoamine transporters—SERT (serotonin transporter), NET (norepinephrine transporter), and DAT (dopamine transporter)—in various physiological and pathological processes. By characterizing its binding affinity and functional inhibition of these transporters, researchers can elucidate structure-activity relationships within this chemical class and potentially develop novel therapeutic agents for conditions like depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).

Given its potential as a serotonin-norepinephrine reuptake inhibitor (SNRI), in vivo studies using this compound can be employed to explore its effects on mood, cognition, and behavior in animal models. Such studies are crucial for understanding its potential antidepressant, anxiolytic, and pro-cognitive effects.

While direct experimental data for this compound is not extensively available in public literature, the following sections provide detailed protocols for key experiments to characterize its neuropharmacological profile. The quantitative data presented is based on structurally related compounds and serves as a reference for expected outcomes.

Quantitative Data: Monoamine Transporter Binding Affinities of Structurally Related Phenylpropan-1-amine Analogs

The following table summarizes the in vitro binding affinities (Ki, nM) of compounds structurally related to this compound for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT). This data is crucial for understanding the potential selectivity profile of the target compound.

CompoundhSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)Reference Compound For
Fluoxetine0.91601300SERT Selectivity
Atomoxetine7.63.5130NET Selectivity
Nisoxetine890.8370NET Selectivity
(S)-citalopram1.72300>10000High SERT Selectivity
This compound TBD TBD TBD Target Compound

TBD: To Be Determined through experimentation.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol details the methodology to determine the binding affinity (Ki) of this compound for SERT, NET, and DAT using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • Cell culture medium (DMEM with 10% FBS, 1% Pen-Strep, and appropriate selection antibiotic)

  • Phosphate-Buffered Saline (PBS)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT)

  • Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT)

  • This compound (test compound)

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to confluency.

    • Harvest cells, wash with PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of the respective non-specific binding inhibitor.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cells Transfected HEK293 Cells pellet Cell Pellet cells->pellet Harvest & Centrifuge homogenate Homogenate pellet->homogenate Homogenize membranes Membrane Preparation homogenate->membranes Centrifuge & Resuspend plate 96-well Plate membranes->plate incubation Incubation plate->incubation Add Reagents & Membranes filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis IC50 & Ki Calculation counting->analysis

Caption: Radioligand Binding Assay Workflow.

Synaptosomal Neurotransmitter Uptake Assay

This protocol measures the functional ability of this compound to inhibit the uptake of serotonin, norepinephrine, or dopamine into isolated nerve terminals (synaptosomes).

Materials:

  • Rodent brain tissue (e.g., rat or mouse striatum for dopamine, hippocampus/cortex for serotonin and norepinephrine)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (containing NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, NaHCO₃, glucose, and pargyline)

  • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine

  • This compound (test compound)

  • Selective uptake inhibitors for control (e.g., Fluoxetine for SERT, Desipramine for NET, GBR 12909 for DAT)

  • Glass-Teflon homogenizer

  • Centrifuge

  • Water bath

  • Filtration manifold and glass fiber filters

  • Scintillation counter and vials

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region in ice-cold sucrose buffer.

    • Homogenize the tissue using a Glass-Teflon homogenizer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or vehicle for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the uptake by adding the respective radiolabeled neurotransmitter.

    • Allow the uptake to proceed for a defined, short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.

  • Quantification and Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Determine the IC50 value by plotting the percent inhibition of uptake against the log concentration of the test compound.

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Analysis tissue Brain Tissue Dissection homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant Supernatant Collection centrifuge1->supernatant centrifuge2 High-Speed Centrifugation supernatant->centrifuge2 synaptosomes Synaptosome Resuspension centrifuge2->synaptosomes preincubation Pre-incubation with Test Compound synaptosomes->preincubation uptake Initiate Uptake with [³H]Neurotransmitter preincubation->uptake termination Terminate by Filtration uptake->termination counting Scintillation Counting termination->counting analysis IC50 Determination counting->analysis

Caption: Neurotransmitter Uptake Assay Workflow.

In Vivo Behavioral Assessment: Forced Swim Test in Mice

This protocol is used to assess the potential antidepressant-like effects of this compound.

Materials:

  • Male mice (e.g., C57BL/6)

  • This compound

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Positive control (e.g., Imipramine or Fluoxetine)

  • Cylindrical glass beakers (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording equipment

  • Behavioral analysis software

Procedure:

  • Acclimation and Dosing:

    • Acclimate mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound, vehicle, or a positive control intraperitoneally (i.p.) or orally (p.o.) at a defined time before the test (e.g., 30-60 minutes).

  • Forced Swim Test:

    • Gently place each mouse into an individual beaker of water for a 6-minute session.[1]

    • Record the entire session using a video camera.

    • After 6 minutes, remove the mouse, dry it with a paper towel, and return it to its home cage.[2]

  • Behavioral Scoring:

    • Score the last 4 minutes of the 6-minute session.[1]

    • An observer, blind to the treatment conditions, should score the duration of immobility (floating with only minor movements to keep the head above water).

    • Alternatively, use automated video tracking software for scoring.

  • Data Analysis:

    • Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Signaling Pathways

Putative Signaling Pathway of this compound as an SNRI

As a putative serotonin-norepinephrine reuptake inhibitor, this compound is expected to block SERT and NET, leading to an accumulation of serotonin and norepinephrine in the synaptic cleft.[3] This enhanced neurotransmitter concentration subsequently leads to increased activation of postsynaptic serotonin and adrenergic receptors, initiating downstream signaling cascades that are thought to underlie the therapeutic effects of SNRIs.[4][5]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA 5-HT & NE Vesicle Synaptic Vesicle MA->Vesicle VMAT2 Release Vesicle->Release Exocytosis Synaptic_MA Increased 5-HT & NE Release->Synaptic_MA SERT SERT NET NET Compound N,N-dimethyl-3- phenylpropan-1-amine Compound->SERT Inhibition Compound->NET Inhibition Synaptic_MA->SERT Reuptake Synaptic_MA->NET Reuptake Receptor_5HT 5-HT Receptors Synaptic_MA->Receptor_5HT Binding Receptor_NE Adrenergic Receptors Synaptic_MA->Receptor_NE Binding Signaling Downstream Signaling (cAMP, Ca²⁺, etc.) Receptor_5HT->Signaling Receptor_NE->Signaling Response Neuronal Response (e.g., Gene Expression) Signaling->Response

Caption: SNRI Mechanism of Action.

References

Application Notes and Protocols for the Derivatization of N,N-dimethyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of N,N-dimethyl-3-phenylpropan-1-amine, a common structural motif in various biologically active compounds. The derivatization procedures outlined below are intended to facilitate further analysis, purification, or modification of this tertiary amine for applications in drug development and scientific research. The protocols cover three primary derivatization strategies: quaternization, N-oxidation, and derivatization for gas chromatography-mass spectrometry (GC-MS) analysis.

Quaternization via Methylation

Quaternization of the tertiary amine to form a quaternary ammonium salt can enhance its water solubility and is a common step in the synthesis of various biologically active compounds and ionic liquids.[1][2] This protocol describes the synthesis of N,N,N-trimethyl-3-phenylpropan-1-aminium iodide.

Experimental Protocol: Synthesis of N,N,N-trimethyl-3-phenylpropan-1-aminium iodide

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add methyl iodide (1.1 eq.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is complete when the starting amine is no longer visible.

  • Upon completion, a precipitate of the quaternary ammonium salt may form. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To the concentrated residue, add diethyl ether to precipitate the product.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • The resulting N,N,N-trimethyl-3-phenylpropan-1-aminium iodide should be a white to off-white crystalline solid. A quantitative yield is expected based on similar reactions.[3]

Quantitative Data and Expected Results
Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioExpected Yield
This compoundC₁₁H₁₇N163.261.0-
Methyl iodideCH₃I141.941.1-
N,N,N-trimethyl-3-phenylpropan-1-aminium iodideC₁₂H₂₀IN305.20-Quantitative[3]

Table 1: Stoichiometry and Expected Yield for the Quaternization of this compound.

Experimental Workflow: Quaternization

quaternization_workflow start Start: Dissolve Amine in DCM add_MeI Add Methyl Iodide (0 °C) start->add_MeI stir Stir at RT (8-12h) add_MeI->stir monitor Monitor by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate precipitate Precipitate with Ether concentrate->precipitate filter Filter and Dry precipitate->filter product Product: Quaternary Ammonium Salt filter->product

Caption: Workflow for the quaternization of this compound.

N-Oxidation

Oxidation of the tertiary amine to its corresponding N-oxide can alter its biological activity and physicochemical properties. N-oxides are often used as prodrugs that can be reduced back to the parent amine under specific physiological conditions, such as hypoxia in tumors.[4][5] This protocol details the N-oxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of this compound N-oxide

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq.) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (1.2 eq.) in a minimal amount of dichloromethane.

  • Slowly add the m-CPBA solution to the stirred amine solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound N-oxide, typically as a white or pale yellow solid.

Quantitative Data and Expected Results
Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioExpected Yield
This compoundC₁₁H₁₇N163.261.0-
m-CPBA (~77%)C₇H₅ClO₃172.571.2-
This compound N-oxideC₁₁H₁₇NO179.26-High

Table 2: Stoichiometry and Expected Yield for the N-Oxidation of this compound.

Experimental Workflow: N-Oxidation

noxidation_workflow start Start: Dissolve Amine in DCM add_mCPBA Add m-CPBA Solution (0 °C) start->add_mCPBA stir Stir at RT (2-4h) add_mCPBA->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup (Na2SO3, NaHCO3, Brine) monitor->workup dry Dry and Concentrate workup->dry product Product: N-Oxide dry->product

Caption: Workflow for the N-oxidation of this compound.

Derivatization for GC-MS Analysis with Chloroformates

For the analysis of tertiary amines by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to improve chromatographic properties and obtain characteristic mass spectra. Reaction with chloroformates can lead to N-dealkylation and the formation of a carbamate derivative, which is often more amenable to GC-MS analysis than the parent amine. This method is particularly useful for structural confirmation.

Experimental Protocol: Derivatization with Ethyl Chloroformate

Materials:

  • This compound

  • Ethyl chloroformate

  • Toluene or other suitable aprotic solvent

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Water

  • Separatory funnel

  • GC-MS instrument

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq.) in toluene.

  • Add potassium carbonate (2.0 eq.).

  • Add ethyl chloroformate (1.2 eq.) to the mixture.

  • Seal the vial and heat the reaction mixture at 80-100 °C for 1-2 hours.

  • After cooling to room temperature, add water to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • The resulting solution containing the N-demethylated, N-ethoxycarbonyl derivative is ready for direct analysis by GC-MS.

Quantitative Data and Expected Results
Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioExpected Product for GC-MS
This compoundC₁₁H₁₇N163.261.0-
Ethyl chloroformateC₃H₅ClO₂108.521.2-
Ethyl (methyl)(3-phenylpropyl)carbamateC₁₃H₁₉NO₂221.30-Major derivative

Table 3: Reactants and Expected Derivatization Product for GC-MS Analysis.

Experimental Workflow: Derivatization for GC-MS

gcms_derivatization_workflow start Start: Dissolve Amine in Toluene add_reagents Add K2CO3 and Ethyl Chloroformate start->add_reagents heat Heat at 80-100 °C (1-2h) add_reagents->heat workup Aqueous Workup heat->workup analyze Analyze by GC-MS workup->analyze

Caption: Workflow for chloroformate derivatization for GC-MS analysis.

Biological Context and Signaling Pathways

Quaternary Ammonium Compounds (QACs) as Antimicrobials

Quaternary ammonium compounds are widely used as disinfectants and antiseptics.[3][6] Their primary mechanism of action involves the disruption of microbial cell membranes. The positively charged nitrogen atom of the QAC interacts with the negatively charged components of the bacterial cell wall and membrane, leading to membrane destabilization, leakage of intracellular contents, and ultimately, cell death.[1][7]

qac_mechanism QAC Quaternary Ammonium Compound (e.g., N,N,N-trimethyl-3-phenylpropan-1-aminium) Interaction Electrostatic Interaction QAC->Interaction BacterialCell Bacterial Cell Membrane (Negatively Charged) Interaction->BacterialCell Disruption Membrane Disruption Interaction->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Mechanism of antimicrobial action of Quaternary Ammonium Compounds.

Tertiary Amine N-Oxides as Bioreductive Prodrugs

Tertiary amine N-oxides can serve as prodrugs that are selectively activated in hypoxic environments, such as those found in solid tumors.[4][5] The N-oxide is relatively non-toxic, but under low oxygen conditions, it can be reduced by intracellular reductases (e.g., cytochrome P450) back to the cytotoxic parent tertiary amine, leading to localized therapeutic effects.

noxide_prodrug N_Oxide N-Oxide Prodrug (Low Toxicity) HypoxicTumor Hypoxic Tumor Environment N_Oxide->HypoxicTumor Reduction Enzymatic Reduction (e.g., Cytochrome P450) HypoxicTumor->Reduction Reduction->N_Oxide Reduction TertiaryAmine Active Tertiary Amine (Cytotoxic) Reduction->TertiaryAmine CellDeath Tumor Cell Death TertiaryAmine->CellDeath

Caption: Activation of a tertiary amine N-oxide prodrug in a hypoxic tumor.

References

Application Note: Quantitative Analysis of N,N-dimethyl-3-phenylpropan-1-amine in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N,N-dimethyl-3-phenylpropan-1-amine in human plasma and urine. The protocol employs protein precipitation for plasma samples and liquid-liquid extraction for urine samples, ensuring high recovery and minimal matrix effects. The method has been validated according to FDA guidelines for bioanalytical method validation and demonstrates excellent linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

1. Introduction

This compound is a tertiary amine with potential applications in pharmaceutical development. Accurate and reliable quantification of this compound in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides detailed protocols for sample preparation and LC-MS/MS analysis to support such non-clinical and clinical studies.

2. Experimental Protocols

2.1. Chemicals and Reagents

  • This compound (purity ≥98%)

  • This compound-d6 (internal standard, IS) (purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Human urine

2.2. Instrumentation

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Analytical Column: Waters XTerra MS C18 (2.1 x 50 mm, 3.5 µm) or equivalent.[1]

2.3. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Solutions: Serially dilute the stock solutions with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike blank human plasma or urine with the appropriate working solutions to obtain final concentrations ranging from 1.0 to 1000 ng/mL.

  • QC Samples: Prepare QC samples in blank human plasma or urine at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 1.0 ng/mL

    • Low QC (LQC): 3.0 ng/mL

    • Medium QC (MQC): 100 ng/mL

    • High QC (HQC): 800 ng/mL

2.4. Sample Preparation Protocols

2.4.1. Human Plasma: Protein Precipitation

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of acetonitrile containing 0.1% formic acid.[2][3][4][5][6]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

2.4.2. Human Urine: Liquid-Liquid Extraction (LLE)

  • Aliquot 200 µL of urine sample, calibration standard, or QC sample into a 2 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL).

  • Add 100 µL of 1M sodium hydroxide to basify the sample.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase A and transfer to an HPLC vial for analysis.

3. LC-MS/MS Conditions

Table 1: LC-MS/MS Parameters

ParameterSetting
LC Parameters
ColumnWaters XTerra MS C18 (2.1 x 50 mm, 3.5 µm)
Mobile Phase A10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.6-5.0 min (5% B)
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: m/z 164.2 → 58.1IS: m/z 170.2 → 64.1
Ion Source Temperature500°C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision Gas8 psi
Declustering Potential (DP)70 V
Collision Energy (CE)25 V

Note: MS/MS parameters should be optimized for the specific instrument used.

4. Data Presentation: Method Validation Summary

4.1. Linearity and Range

The calibration curve was linear over the range of 1.0 to 1000 ng/mL for both plasma and urine. The correlation coefficient (r²) was >0.99 for all validation runs.

Table 2: Accuracy and Precision

MatrixQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
Plasma LLOQ1.06.8-2.58.2-1.8
LQC3.05.11.26.52.1
MQC1004.5-0.85.3-1.5
HQC8003.92.34.81.9
Urine LLOQ1.07.2-3.18.9-2.5
LQC3.05.52.07.12.8
MQC1004.8-1.55.9-0.9
HQC8004.11.85.22.3

4.2. Matrix Effect and Recovery

Table 3: Recovery and Matrix Effect

MatrixQC LevelNominal Conc. (ng/mL)Mean Recovery (%)Matrix Effect (%)
Plasma LQC3.092.598.1
HQC80095.1101.5
Urine LQC3.088.996.7
HQC80091.299.3

4.3. Stability

This compound was found to be stable in human plasma and urine under various storage and handling conditions.

Table 4: Stability Data

Stability ConditionMatrixDurationLQC Stability (%)HQC Stability (%)
Bench-topPlasma6 hours97.298.5
Urine6 hours96.897.9
Freeze-thaw (3 cycles)Plasma-20°C to RT95.196.3
Urine-20°C to RT94.595.8
Long-termPlasma30 days at -80°C98.099.1
Urine30 days at -80°C97.598.8

5. Visualizations

Plasma_Sample_Preparation plasma 100 µL Plasma Sample is_add Add 20 µL Internal Standard plasma->is_add ppt Add 300 µL Acetonitrile (0.1% FA) Vortex 1 min is_add->ppt centrifuge Centrifuge 14,000 rpm, 10 min ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial for LC-MS/MS supernatant->hplc_vial

Caption: Plasma sample preparation workflow.

Urine_Sample_Preparation urine 200 µL Urine Sample is_add Add 20 µL Internal Standard urine->is_add basify Add 100 µL 1M NaOH is_add->basify extract Add 1 mL Ethyl Acetate Vortex 5 min basify->extract centrifuge Centrifuge 4,000 rpm, 5 min extract->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in 200 µL Mobile Phase A evaporate->reconstitute hplc_vial HPLC Vial for LC-MS/MS reconstitute->hplc_vial Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_prep Plasma (Protein Precipitation) lc_separation LC Separation (C18 Column) plasma_prep->lc_separation urine_prep Urine (Liquid-Liquid Extraction) urine_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quant Quantification (Calibration Curve) ms_detection->quant report Reporting quant->report

References

Application Notes and Protocols for the In Vitro Investigation of N,N-dimethyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on methodologies established for structurally related phenethylamine compounds. As there is limited published data on the specific experimental dosage and effects of N,N-dimethyl-3-phenylpropan-1-amine in cell culture, these guidelines serve as a starting point for research. All protocols and dosages should be optimized and validated for the specific cell lines and experimental conditions used.

Introduction

This compound is a substituted phenethylamine. Compounds within this class are known to exhibit a range of biological activities, often interacting with monoaminergic systems in the central nervous system. Due to its structural similarity to other psychoactive phenethylamines, it is hypothesized that this compound may modulate neuronal function and viability. These application notes provide a framework for the initial in vitro characterization of this compound, focusing on cytotoxicity, mechanism of action, and potential effects on cellular signaling.

Data Presentation: Cytotoxicity of Structurally Related Phenethylamines

Since no specific cytotoxicity data for this compound is currently available in the public domain, the following table summarizes the EC50 values of structurally related 2,5-dimethoxy-substituted phenethylamines ("2C series") in different neuronal cell lines. This data can be used as a reference for designing initial dose-response experiments.[1][2]

CompoundCell LineAssayExposure Time (hr)EC50 (µM)
2C-T-7CATH.a (dopaminergic)LDH Release24100
2C-CCATH.a (dopaminergic)LDH Release24100
2C-T-2CATH.a (dopaminergic)LDH Release24150
2C-T-4CATH.a (dopaminergic)LDH Release24200
2C-ICATH.a (dopaminergic)LDH Release24250
2C-T-7B65 (serotonergic)LDH Release24150
2C-IB65 (serotonergic)LDH Release24150
2C-T-2B65 (serotonergic)LDH Release24250
2C-CB65 (serotonergic)LDH Release24300
2C-T-4B65 (serotonergic)LDH Release24300

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is adapted from studies on related phenethylamines and is designed to assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.[3]

Materials:

  • Target cells (e.g., SH-SY5Y neuroblastoma cells, primary cortical neurons)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a wide concentration range (e.g., 0.1 µM to 1000 µM).

  • Cell Treatment: Remove the old medium and replace it with the medium containing different concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

Protocol 2: Assessment of Cell Membrane Integrity using LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, providing an indication of cytotoxicity.[1][2]

Materials:

  • Target cells and culture reagents

  • 96-well cell culture plates

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for a specific time.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol.

  • Data Analysis: Determine the amount of LDH release for each treatment condition and express it as a percentage of the positive control (cells lysed with a lysis buffer provided in the kit).

Mandatory Visualization

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known mechanisms of similar phenethylamines which often act as agonists at serotonin receptors, particularly the 5-HT2A receptor.[3] Activation of this G-protein coupled receptor can lead to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can then trigger downstream cellular responses, including the release of intracellular calcium and activation of protein kinase C (PKC).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound N,N-dimethyl-3- phenylpropan-1-amine Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: Hypothetical 5-HT2A receptor signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro toxicological assessment of a novel compound like this compound.

Experimental_Workflow start Start: Compound Synthesis & Characterization stock_prep Stock Solution Preparation start->stock_prep dose_range Dose-Range Finding (e.g., 0.1-1000 µM) stock_prep->dose_range cell_culture Cell Line Selection & Culture cell_culture->dose_range cytotoxicity Cytotoxicity Assays (MTT, LDH) dose_range->cytotoxicity mechanistic Mechanistic Studies (ROS, Mitochondrial Potential) cytotoxicity->mechanistic If cytotoxic data_analysis Data Analysis (EC50 Calculation) cytotoxicity->data_analysis mechanistic->data_analysis end End: Report Generation data_analysis->end

Caption: In vitro toxicology testing workflow.

References

Application Notes and Protocols: The Role of N,N-dimethyl-3-phenylpropan-1-amine in Studying Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-3-phenylpropan-1-amine serves as a foundational scaffold in the development of monoamine reuptake inhibitors, compounds pivotal in the treatment of various neurological and psychiatric disorders, including depression and anxiety. While the parent compound itself exhibits modest activity, its structural framework has been extensively modified to create potent and selective inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters are critical components of synaptic transmission, responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. This document provides an overview of the application of this compound derivatives in studying reuptake inhibitors, complete with experimental protocols and quantitative data for key compounds.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki in nM) and pKi values of key derivatives of this compound and commonly used reuptake inhibitors for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Lower Ki values indicate higher binding affinity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT pKiNET pKiDAT pKiReference
Dapoxetine ((S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine)1.237.5111.18.927.436.95[1]
Fluoxetine 2.4316.23801.98.626.55.42[2]
Imipramine 1.43783008.857.434.08[3]
Atomoxetine 8.92.0-7.058.70-[4]
(R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropylamine >10000.53 (Kd)>1000<69.28<6[5][6]

Note: Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) and a key derivative of the this compound scaffold. The D-enantiomer of dapoxetine is reported to be 3.5 times more potent as a serotonin reuptake inhibitor than the L-enantiomer[1].

Signaling Pathways

Monoamine transporters (SERT, NET, and DAT) are transmembrane proteins that regulate neurotransmitter levels in the synapse. Their inhibition leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing postsynaptic receptor activation. The following diagram illustrates the general signaling pathway affected by reuptake inhibitors.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter) Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (SERT, NET, DAT) Reuptake Reuptake Transporter->Reuptake Inhibitor Reuptake Inhibitor Inhibitor->Transporter Blockade Neurotransmitter->Transporter Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signaling Downstream Signaling Receptor->Signaling

Caption: General mechanism of monoamine reuptake inhibition.

Experimental Protocols

Radioligand Binding Assay

This protocol determines the affinity of a test compound for a specific monoamine transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target transporter (SERT, NET, or DAT)

  • Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT)

  • Test compound (this compound derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM fluoxetine for SERT)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific inhibitor (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate in 96-well Plate A->B C Filtration and Washing B->C D Scintillation Counting C->D E Data Analysis (IC50 and Ki) D->E

Caption: Workflow for a radioligand binding assay.

Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the target transporter (SERT, NET, or DAT)

  • Radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine)

  • Test compound (this compound derivative)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well cell culture plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes).

  • Initiate the uptake by adding the radiolabeled neurotransmitter to each well.

  • Incubate for a specific time at a controlled temperature (e.g., 10-20 minutes at 37°C).

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells (e.g., with a lysis buffer or distilled water).

  • Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Determine the IC₅₀ value of the test compound for uptake inhibition.

A Cell Plating and Growth B Pre-incubation with Test Compound A->B C Addition of Radiolabeled Neurotransmitter B->C D Incubation and Washing C->D E Cell Lysis and Scintillation Counting D->E F Data Analysis (IC50) E->F

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Conclusion

This compound and its derivatives are invaluable tools for the study of monoamine reuptake inhibitors. The structural scaffold provides a versatile platform for the design and synthesis of novel compounds with varying potencies and selectivities for SERT, NET, and DAT. The experimental protocols outlined in this document provide a framework for researchers to characterize the pharmacological profiles of these compounds, contributing to the development of new therapeutics for a range of neurological and psychiatric conditions. The provided data for key derivatives and established drugs offer a benchmark for comparative analysis in drug discovery and development.

References

Application Notes and Protocols: N,N-dimethyl-3-phenylpropan-1-amine as a Key Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N,N-dimethyl-3-phenylpropan-1-amine and its immediate precursors as pivotal intermediates in the synthesis of widely used pharmaceuticals. The following sections detail the synthetic pathways, experimental protocols, and relevant data for the production of key antidepressant drugs.

Introduction

This compound and its hydroxylated precursor, 3-dimethylamino-1-phenyl-1-propanol, are crucial building blocks in the synthesis of several selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (SNRIs). Their structural framework allows for the facile introduction of various aryl ether moieties, leading to the formation of active pharmaceutical ingredients (APIs) such as Fluoxetine and Atomoxetine.

Synthesis of Fluoxetine

Fluoxetine, widely known by its brand name Prozac, is a widely prescribed antidepressant. The synthesis of Fluoxetine can be achieved via the O-arylation of 3-dimethylamino-1-phenyl-1-propanol, a close derivative of this compound.

Synthetic Pathway

The synthesis involves the reaction of the sodium salt of 3-dimethylamino-1-phenyl-1-propanol with 4-chlorobenzotrifluoride. This is a nucleophilic aromatic substitution reaction. The resulting intermediate, N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine, is then demethylated to yield Fluoxetine.

fluoxetine_synthesis cluster_0 Step 1: O-Arylation cluster_1 Step 2: Demethylation 3-dimethylamino-1-phenyl-1-propanol 3-dimethylamino-1-phenyl-1-propanol NMP N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine 3-dimethylamino-1-phenyl-1-propanol->NMP 1. NaH_or_KOtBu NaH or KOtBu in DMSO or DMAc NaH_or_KOtBu->NMP 4-chlorobenzotrifluoride 4-chlorobenzotrifluoride 4-chlorobenzotrifluoride->NMP 2. NMP_demethylation N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine Fluoxetine Fluoxetine NMP_demethylation->Fluoxetine demethylation_reagents e.g., Ethyl Chloroformate then hydrolysis demethylation_reagents->Fluoxetine

Caption: Synthetic pathway for Fluoxetine from a derivative of this compound.

Experimental Protocols

Protocol 1: Synthesis of (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (NMP) [1]

  • To a 100 mL round-bottom flask containing (±)-3-(dimethylamino)-1-phenylpropanol, add 4 mL of 4-chlorobenzotrifluoride and 30 mL of dimethylacetamide (DMAc).

  • With stirring, add 30 mL of 1.0 M potassium tert-butoxide in tert-butyl alcohol.

  • Using a simple distillation apparatus, slowly distill the mixture with stirring over 15-20 minutes until the temperature of the refluxing solvent mixture reaches 150°C.

  • Isolate the product, which can be further purified by conversion to its oxalate salt.

Protocol 2: Demethylation to Fluoxetine [2][3]

  • A solution of 3-dimethylamino-1-phenyl-1-propanol (50g) in toluene (400 ml) is heated to reflux.

  • Ethyl chloroformate (39g) is added gradually over 90 minutes.

  • The mixture is boiled for another 90 minutes, then cooled and filtered to collect the carbamate intermediate.

  • The intermediate is then hydrolyzed under basic conditions to yield N-methyl-3-phenyl-3-hydroxypropylamine.

  • The anion of N-methyl-3-phenyl-3-hydroxypropylamine, formed by reacting with sodium hydride in N,N-dimethylacetamide, is reacted with 4-chlorobenzotrifluoride to give fluoxetine.

Quantitative Data
Intermediate/ProductStarting MaterialReagentsSolventYieldReference
(R)-N-methyl-3-phenyl-3-hydroxypropylamine(R)-1-phenyl-1,3-propanediolMsCl, TEA, MethylamineDichloromethane, THF96%[4]
(R)-Fluoxetine hydrochloride(R)-N-methyl-3-phenyl-3-hydroxypropylamineNaH, 4-chlorobenzotrifluoride, HCl(g)DMSO, Ethyl ether78%[4]
N,N-dimethyl-3-ethoxy-carbonyloxy-3-phenylpropylamine hydrochloride3-dimethylamino-1-phenyl-1-propanolEthyl chloroformateToluene85.6%[2]

Synthesis of Atomoxetine

Atomoxetine is a selective norepinephrine reuptake inhibitor used for the treatment of ADHD. Its synthesis also utilizes a derivative of this compound.

Synthetic Pathway

The synthesis of Atomoxetine involves the O-arylation of N,N-dimethyl-3-phenyl-3-hydroxypropylamine with an appropriate ortho-substituted phenol, followed by demethylation.

atomoxetine_synthesis cluster_0 Step 1: O-Arylation cluster_1 Step 2: Demethylation NN-dimethyl-3-phenyl-3-hydroxypropylamine N,N-dimethyl-3-phenyl-3-hydroxypropylamine NNDTA N,N-dimethyl-3-(o-tolyloxy)-3-phenylpropylamine NN-dimethyl-3-phenyl-3-hydroxypropylamine->NNDTA 1. o-cresol o-cresol o-cresol->NNDTA 2. base_solvent Base (e.g., NaOH) in Toluene/DMSO base_solvent->NNDTA NNDTA_demethylation N,N-dimethyl-3-(o-tolyloxy)-3-phenylpropylamine Atomoxetine Atomoxetine NNDTA_demethylation->Atomoxetine demethylation_reagents Phenyl chloroformate then hydrolysis (NaOH) demethylation_reagents->Atomoxetine

Caption: Synthetic pathway for Atomoxetine from a derivative of this compound.

Experimental Protocols

Protocol 3: Synthesis of N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine [5]

  • To a stirred suspension of sodium hydroxide (3.6 g), toluene (36 ml), and dimethyl sulfoxide (4.0 ml), add N,N-dimethyl-3-phenyl-3-chloropropylamine hydrochloride (10 g) and o-cresol (5.54 g).

  • Heat the mixture at 85-90°C for 7 hours.

  • Cool the reaction mixture and add water.

  • Separate the layers and extract the aqueous layer with toluene.

  • Combine the organic extracts, wash with 10% sodium hydroxide, brine, and then water.

  • Dry the organic layer over sodium sulfate and distill off the solvent to obtain the crude product.

Protocol 4: Demethylation to Atomoxetine [6][7]

  • React N,N-dimethyl 3-(o-tolyloxy)-3-phenylpropylamine with phenyl chloroformate in refluxing toluene to form the carbamate intermediate.

  • Hydrolyze the intermediate with sodium hydroxide in a propylene glycol-water mixture to yield racemic Atomoxetine.

  • The racemic mixture can then be resolved to obtain the desired enantiomer.

Quantitative Data
Intermediate/ProductStarting MaterialReagentsSolventPurityYieldReference
N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amineN,N-dimethyl-3-phenyl-3-chloropropylamine hydrochlorideo-cresol, NaOHToluene, DMSO93.88% (HPLC)95.97%[5]

Conclusion

This compound and its derivatives are indispensable intermediates in the pharmaceutical industry. The protocols and data presented herein demonstrate their efficient conversion to high-value APIs. The synthetic routes are well-established and amenable to large-scale production, highlighting the importance of this chemical scaffold in medicinal chemistry and drug manufacturing. Further research into novel catalytic systems and process optimization can continue to enhance the efficiency and sustainability of these synthetic processes.

References

Application Notes and Protocols for the Purification of N,N-dimethyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the purification of N,N-dimethyl-3-phenylpropan-1-amine, a crucial intermediate in the synthesis of various pharmaceuticals and research chemicals. The selection of a suitable purification technique depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation. The following sections detail common purification methods including liquid-liquid extraction, distillation, and column chromatography.

Liquid-Liquid Extraction (Acid-Base Extraction)

Application: This technique is highly effective for separating the basic this compound from non-basic organic impurities. It is often used as a primary purification step following a synthesis reaction.

Principle: The basicity of the tertiary amine allows for its selective extraction into an acidic aqueous phase as a protonated salt. Neutral and acidic impurities remain in the organic phase. Subsequent basification of the aqueous phase liberates the free amine, which can then be extracted back into an organic solvent.

Experimental Protocol:
  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer containing the protonated amine hydrochloride salt into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery of the amine.

  • Organic Layer Wash (Optional): The initial organic layer, now stripped of the desired amine, can be discarded or washed with brine and dried if it contains other compounds of interest.

  • Basification: Combine all the acidic aqueous extracts in a clean separatory funnel. Cool the flask in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) with swirling until the solution is basic (pH > 10, check with pH paper). This will deprotonate the amine salt and regenerate the free amine, which may appear as an oily layer.

  • Back Extraction: Add a fresh portion of the organic solvent (e.g., diethyl ether or DCM) to the basic aqueous solution and shake vigorously.

  • Isolation: Allow the layers to separate and collect the organic layer containing the purified amine. Repeat the extraction of the aqueous layer with the organic solvent to maximize yield.

  • Drying and Concentration: Combine all organic extracts, wash with brine to remove residual water, and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified this compound.

Fractional Distillation

Application: Distillation is a suitable method for purifying this compound on a larger scale, particularly for removing impurities with significantly different boiling points.

Principle: This technique separates components of a liquid mixture based on differences in their boiling points. For optimal separation of closely boiling impurities, fractional distillation under reduced pressure (vacuum distillation) is recommended to prevent thermal decomposition of the amine at high temperatures.

Experimental Protocol:
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glass joints are properly sealed for vacuum application.

  • Charging the Flask: Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any low-boiling initial fractions (forerun). As the temperature stabilizes at the boiling point of the desired product, collect the main fraction in a clean receiving flask.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Isolation: The collected main fraction is the purified this compound.

Note: A patent for the purification of the structurally similar N,N-dimethylaminopropylamine describes the use of a column with 80 theoretical plates and a reflux ratio of 20:1 for efficient separation of impurities with close boiling points.[1]

Flash Column Chromatography

Application: Flash chromatography is a rapid and efficient method for purifying small to medium quantities of this compound from impurities with different polarities.

Principle: The compound is separated based on its differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents). Due to the basic nature of amines, they can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the eluent.

Experimental Protocol:
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system. Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load the dry sample onto the top of the prepared column.

  • Elution: Begin eluting the column with the mobile phase. A common eluent system for amines is a gradient of ethyl acetate in hexane or methanol in dichloromethane.[2] To prevent tailing, add a small percentage (e.g., 0.5-2%) of triethylamine or a few drops of aqueous ammonia to the eluent mixture.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Purification TechniqueScalePurity AchievedYieldNotes
Liquid-Liquid ExtractionLab ScaleGood to ExcellentHighEffective for removing non-basic impurities.
Fractional DistillationLab to Industrial ScaleExcellentHighIdeal for removing impurities with different boiling points. Vacuum is recommended.
Flash Column ChromatographyLab ScaleExcellentModerate to HighGood for removing polar and non-polar impurities. Requires optimization of the solvent system.
Salt Formation & RecrystallizationLab ScaleExcellentModerateCan yield highly pure crystalline solid (salt form).

Note: The purity and yield are dependent on the nature and amount of impurities in the crude product. A synthesis of a related compound, N,N-DiMethyl-3-phenyl-3-(o-tolyloxy)propan-1-aMine, after an extractive workup and solvent distillation yielded a crude product with a purity of 93.88% by HPLC.[3] Further purification by chromatography or distillation would be necessary to achieve higher purity.

Visualizations

Logical Workflow for Purification Technique Selection

start Crude this compound q_impurities What is the nature of the main impurities? start->q_impurities non_basic Non-basic organic impurities q_impurities->non_basic  Non-basic boiling_point Impurities with different boiling points q_impurities->boiling_point  Different B.P. polarity Impurities with different polarities q_impurities->polarity  Different Polarity extraction Liquid-Liquid Extraction non_basic->extraction distillation Fractional Distillation boiling_point->distillation chromatography Column Chromatography polarity->chromatography end Pure this compound extraction->end distillation->end chromatography->end start 1. Dissolve crude product in organic solvent step2 2. Extract with 1 M HCl (aq) start->step2 step3 3. Separate aqueous layer (contains amine salt) step2->step3 step4 4. Basify aqueous layer with NaOH (aq) to pH > 10 step3->step4 step5 5. Back-extract with fresh organic solvent step4->step5 step6 6. Collect and combine organic layers step5->step6 step7 7. Dry over Na2SO4 and filter step6->step7 step8 8. Concentrate under reduced pressure step7->step8 end Purified Product step8->end start 1. Assemble fractional distillation apparatus step2 2. Charge flask with crude product start->step2 step3 3. Apply vacuum step2->step3 step4 4. Heat gently step3->step4 step5 5. Collect and discard forerun step4->step5 step6 6. Collect main fraction at constant temperature step5->step6 step7 7. Stop distillation step6->step7 end Purified Product step7->end

References

Application Notes and Protocols for the Synthesis of N,N-dimethyl-3-phenylpropan-1-amine via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N,N-dimethyl-3-phenylpropan-1-amine, a valuable building block in pharmaceutical and organic synthesis. The synthesis is a two-step process commencing with the Mannich reaction of acetophenone, formaldehyde, and dimethylamine hydrochloride to yield β-dimethylaminopropiophenone hydrochloride. This intermediate is subsequently reduced to the target compound using the Huang-Minlon modification of the Wolff-Kishner reduction. This application note includes comprehensive experimental procedures, quantitative data, and visual diagrams to ensure reproducibility and clarity for researchers.

Introduction

The Mannich reaction is a cornerstone of organic chemistry, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] This three-component condensation reaction involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. The resulting β-aminocarbonyl compounds, known as Mannich bases, are versatile intermediates in the synthesis of a wide array of pharmaceuticals and natural products.[2] this compound is a key synthetic intermediate, and its efficient preparation is of significant interest.

This protocol outlines a reliable two-step synthesis of this compound. The initial Mannich reaction provides the aminoketone precursor, β-dimethylaminopropiophenone hydrochloride. Subsequent reduction of the carbonyl group via the Wolff-Kishner reaction, specifically the Huang-Minlon modification which employs basic conditions suitable for the amine-containing substrate, affords the final product.[3][4][5]

Data Presentation

Table 1: Reactants and Conditions for the Mannich Reaction

ReactantMolecular Weight ( g/mol )MolesMolar RatioVolume/Mass
Acetophenone120.150.5160 g (58.5 mL)
Dimethylamine Hydrochloride81.540.651.352.7 g
Paraformaldehyde(CH₂O)n0.22 (as CH₂O)0.4419.8 g
Concentrated HCl36.46-Catalyst1 mL
95% Ethanol--Solvent80 mL
Reaction Time ---2 hours
Reaction Temperature ---Reflux
Product β-dimethylaminopropiophenone hydrochloride213.70--
Yield ---68-72%

Table 2: Reactants and Conditions for the Huang-Minlon Reduction

ReactantMolecular Weight ( g/mol )Moles (Example)Molar Ratio (Example)Volume/Mass (Example)
β-dimethylaminopropiophenone177.241.01(from free base)
Hydrazine monohydrate (85%)50.0620.020(varies)
Potassium Hydroxide56.116.06(varies)
Diethylene Glycol106.12-Solvent(varies)
Initial Reaction Temperature ---110-130 °C
Initial Reaction Time ---1 hour
Final Reaction Temperature ---190-200 °C
Final Reaction Time ---3-5 hours
Product This compound163.26--
Yield ---High (typically >80%)

Table 3: Physical and Spectral Data for this compound

PropertyValue
CAS Number 1199-99-1[6]
Molecular Formula C₁₁H₁₇N[7]
Molecular Weight 163.26 g/mol [7]
Appearance Liquid
Boiling Point 103-105 °C at 10 mmHg
Density 0.915 g/mL at 25 °C

Experimental Protocols

Part 1: Synthesis of β-dimethylaminopropiophenone hydrochloride via Mannich Reaction

This procedure is adapted from Organic Syntheses.[8]

Materials:

  • Acetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated hydrochloric acid

  • 95% Ethanol

  • Acetone

  • 500 mL round-bottom flask

  • Reflux condenser

  • Steam bath or heating mantle

  • 1 L Erlenmeyer flask

  • Buchner funnel and filter paper

  • Refrigerator

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser, combine 60 g (0.5 mol) of acetophenone, 52.7 g (0.65 mol) of dimethylamine hydrochloride, and 19.8 g (0.22 mol of formaldehyde) of paraformaldehyde.

  • Add 1 mL of concentrated hydrochloric acid and 80 mL of 95% ethanol to the flask.

  • Heat the mixture to reflux using a steam bath or heating mantle for 2 hours. The mixture will become a homogeneous, yellowish solution.

  • If the solution is not clear, filter it while hot.

  • Transfer the warm solution to a 1 L Erlenmeyer flask and add 400 mL of acetone.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to chill overnight.

  • Collect the resulting crystals by vacuum filtration using a Buchner funnel and wash them with 25 mL of acetone.

  • Dry the product to obtain 72-77 g (68-72% yield) of β-dimethylaminopropiophenone hydrochloride. The product can be recrystallized from a mixture of hot 95% ethanol and acetone.

Part 2: Reduction of β-dimethylaminopropiophenone to this compound via Huang-Minlon Reduction

This is a general procedure for the Huang-Minlon modification of the Wolff-Kishner reduction and should be adapted for the specific scale of the reaction.[9][10]

Materials:

  • β-dimethylaminopropiophenone hydrochloride

  • Sodium hydroxide or Potassium hydroxide

  • Hydrazine monohydrate (85%)

  • Diethylene glycol

  • Distillation apparatus

  • Heating mantle with temperature control

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Free Base Preparation: Dissolve the β-dimethylaminopropiophenone hydrochloride in water and add a sufficient amount of a strong base (e.g., 2N NaOH) until the solution is alkaline (pH > 10). Extract the free base with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the β-dimethylaminopropiophenone free base.

  • Reduction: In a round-bottom flask equipped with a distillation head and a condenser, combine the β-dimethylaminopropiophenone, 3 equivalents of potassium hydroxide, and 85% hydrazine hydrate in diethylene glycol.

  • Heat the mixture to 110-130 °C for 1 hour.

  • Remove the condenser and slowly raise the temperature to allow for the distillation of water and excess hydrazine.

  • Once the temperature of the reaction mixture reaches 190-200 °C, reattach the condenser for reflux and maintain this temperature for 3-5 hours, or until the evolution of nitrogen gas ceases.[3]

  • Cool the reaction mixture to room temperature.

  • Work-up: Carefully add water to the cooled reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation.

Visualizations

Mannich_Reaction_Workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Huang-Minlon Reduction Reactants Acetophenone, Formaldehyde, Dimethylamine HCl Reaction1 Reflux in Ethanol with HCl catalyst Reactants->Reaction1 2 hours Intermediate β-dimethylaminopropiophenone hydrochloride Reaction1->Intermediate FreeBase β-dimethylaminopropiophenone (free base) Intermediate->FreeBase Basification Reaction2 KOH, Hydrazine Hydrate in Diethylene Glycol FreeBase->Reaction2 Heat (110-200°C) Product This compound Reaction2->Product

Caption: Overall workflow for the synthesis of this compound.

Mannich_Mechanism cluster_iminium Iminium Ion Formation cluster_enol Enol Formation cluster_addition Nucleophilic Addition Formaldehyde Formaldehyde Hemiaminal Hemiaminal Intermediate Formaldehyde->Hemiaminal + Dimethylamine Dimethylamine Dimethylamine Dimethylamine->Hemiaminal Iminium Eschenmoser's Salt Analogue (Iminium Ion) Hemiaminal->Iminium - H₂O MannichBase β-dimethylaminopropiophenone Iminium->MannichBase Acetophenone Acetophenone Enol Enol of Acetophenone Acetophenone->Enol Tautomerization (Acid-catalyzed) Enol->MannichBase + Iminium Ion

Caption: Simplified mechanism of the Mannich reaction.

References

Application Notes and Protocols: Use of N,N-dimethyl-3-phenylpropan-1-amine Derivatives in Radiolabeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-dimethyl-3-phenylpropan-1-amine derivatives in radiolabeling studies for positron emission tomography (PET) imaging. The core structure of this compound is a key pharmacophore in several centrally acting drugs, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor (NRI) atomoxetine. Radiolabeled versions of these compounds and their analogs are invaluable tools for in vivo visualization and quantification of serotonin (SERT) and norepinephrine (NET) transporters in the brain, aiding in neuroscience research and the development of novel therapeutics for psychiatric and neurological disorders.

Introduction to Radiolabeled Phenylpropan-1-amine Derivatives

The this compound scaffold is a versatile backbone for the development of PET tracers. By incorporating positron-emitting radionuclides such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), researchers can non-invasively study the distribution, density, and function of key neurotransmitter transporters in the living brain. These studies are crucial for understanding the pathophysiology of diseases like depression, anxiety, and ADHD, and for evaluating the target engagement and pharmacokinetics of new drugs.

Key Applications:

  • Neuroreceptor Imaging: Quantifying the density and occupancy of SERT and NET in various brain regions.

  • Drug Development: Assessing the in-vivo efficacy and target engagement of novel SSRIs and NRIs.

  • Disease Research: Investigating the role of serotonergic and noradrenergic systems in neurological and psychiatric disorders.

  • Pharmacokinetic Studies: Determining the brain uptake, distribution, and metabolism of drug candidates.

Quantitative Data on Radiolabeled Derivatives

The following tables summarize key quantitative data from radiolabeling studies of various this compound derivatives.

RadiotracerPrecursorLabeling AgentRadiochemical Yield (RCY)Specific Activity (GBq/µmol)Molar Activity (Ci/mmol)Synthesis Time (min)
[¹¹C]MADAM Desmethyl-MADAM[¹¹C]CH₃I30-40%37-1111000-300030
[¹¹C]DASB Desmethyl-DASB[¹¹C]CH₃I25-35%74-1852000-500035
[¹⁸F]Fluoxetine Nitro-precursor[¹⁸F]Fluoride1-2%54.81480150-180
(S,S)-[¹⁸F]FRB-D₄ N-Boc-desethylRB[¹⁸F]BFE-D₄11-27%21-48567-1297120
[¹¹C]Nisoxetine Nor-methyl precursor[¹¹C]CH₃I40-60%>22.2>60020

Table 1: Summary of Radiolabeling Data for SERT and NET Tracers.

RadiotracerBrain Uptake (%ID/g at peak)Target-to-Cerebellum Ratio (at peak)Key Target
[¹¹C]MADAM ~1.2>3 in striatumSERT
[¹¹C]DASB ~1.0>4 in thalamusSERT
[¹⁸F]Fluoxetine ModerateLowSERT
(S,S)-[¹⁸F]FRB-D₄ GoodHigh in NET-rich regionsNET
[¹¹C]Nisoxetine HighHigh in hypothalamus and cortexNET

Table 2: In Vivo Performance of Selected Radiolabeled Tracers.

Experimental Protocols

General Protocol for [¹¹C]Methylation of Secondary Amines

This protocol describes a general method for the radiolabeling of desmethyl precursors (secondary amines) using [¹¹C]methyl iodide ([¹¹C]CH₃I).

Materials:

  • Desmethyl precursor (e.g., N-desmethyl-fluoxetine)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Base (e.g., NaOH, TBAH)

  • HPLC system for purification

  • Sterile water for injection

  • Ethanol for formulation

Procedure:

  • Precursor Preparation: Dissolve 0.5-1.0 mg of the desmethyl precursor in 200-300 µL of anhydrous DMF in a sealed reaction vial.

  • Base Addition: Add an appropriate amount of base (e.g., 2-5 µL of 1M NaOH or TBAH) to the precursor solution.

  • [¹¹C]CH₃I Trapping: Bubble the gaseous [¹¹C]CH₃I, produced from a cyclotron, through the precursor solution at room temperature.

  • Reaction: Heat the sealed vial at 80-100°C for 3-5 minutes.

  • Quenching and Purification: Quench the reaction with water and purify the crude product using a semi-preparative HPLC system.

  • Formulation: Collect the radioactive peak, remove the HPLC solvent under a stream of nitrogen, and formulate the final product in sterile saline containing up to 10% ethanol.

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and residual solvent levels.

Protocol for Radiosynthesis of [¹⁸F]Fluoxetine

This protocol details the radiosynthesis of [¹⁸F]fluoxetine from a nitro-precursor.[1]

Materials:

  • 4-nitro-α-bromo-α,α-difluorotoluene (precursor)

  • No-carrier-added [¹⁸F]fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • (S)-3-(methylamino)-1-phenyl-1-propanol

  • Anhydrous acetonitrile

  • HPLC system for purification

Procedure:

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Dry the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile.

  • Radiolabeling of Precursor: Add the 4-nitro-α-bromo-α,α-difluorotoluene precursor to the dried [¹⁸F]fluoride complex and heat at an optimized temperature to produce 4-nitro-α,α-difluoro-α-[¹⁸F]fluorotoluene.[1]

  • Coupling Reaction: Couple the radiolabeled intermediate with the sodium alkoxide of (S)-3-(methylamino)-1-phenyl-1-propanol.[1]

  • Purification: Purify the resulting [¹⁸F]fluoxetine using a semi-preparative HPLC system.[1]

  • Formulation and Quality Control: Formulate the purified product and perform quality control as described in the general [¹¹C]methylation protocol.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways of the serotonin and norepinephrine transporters, the primary targets of radiolabeled this compound derivatives.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Synaptic_Cleft Serotonin_Vesicle->Synaptic_Cleft Release SERT SERT Serotonin_Pre Serotonin (5-HT) SERT->Serotonin_Pre MAO MAO Serotonin_Pre->MAO Metabolism Synaptic_Cleft->SERT Reuptake Synaptic_Cleft_Post Serotonin (5-HT) HTR1A 5-HT1A Receptor G_Protein_1 G-protein (Gi/o) HTR1A->G_Protein_1 HTR2A 5-HT2A Receptor G_Protein_2 G-protein (Gq/11) HTR2A->G_Protein_2 AC Adenylyl Cyclase G_Protein_1->AC PLC Phospholipase C G_Protein_2->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Synaptic_Cleft_Post->HTR1A Synaptic_Cleft_Post->HTR2A Fluoxetine Fluoxetine ([¹⁸F]Fluoxetine) Fluoxetine->SERT Inhibits

Serotonin Transporter (SERT) Signaling Pathway

NET_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle Synaptic_Cleft NE_Vesicle->Synaptic_Cleft Release NET NET NE_Pre Norepinephrine (NE) NET->NE_Pre MAO_COMT MAO/COMT NE_Pre->MAO_COMT Metabolism Synaptic_Cleft->NET Reuptake Synaptic_Cleft_Post Norepinephrine (NE) Alpha1_AR α1-Adrenergic Receptor G_Protein_q G-protein (Gq) Alpha1_AR->G_Protein_q Alpha2_AR α2-Adrenergic Receptor G_Protein_i G-protein (Gi) Alpha2_AR->G_Protein_i Beta_AR β-Adrenergic Receptor G_Protein_s G-protein (Gs) Beta_AR->G_Protein_s PLC ↑ PLC G_Protein_q->PLC AC_inhibited ↓ Adenylyl Cyclase G_Protein_i->AC_inhibited AC_stimulated ↑ Adenylyl Cyclase G_Protein_s->AC_stimulated Synaptic_Cleft_Post->Alpha1_AR Synaptic_Cleft_Post->Alpha2_AR Synaptic_Cleft_Post->Beta_AR Atomoxetine Atomoxetine ([¹¹C]Nisoxetine) Atomoxetine->NET Inhibits

Norepinephrine Transporter (NET) Signaling Pathway
Experimental Workflows

The following diagrams outline typical experimental workflows for radiotracer synthesis and in vivo PET imaging studies.

Radiotracer_Synthesis_Workflow cluster_synthesis Radiotracer Synthesis Cyclotron Cyclotron Production ([¹¹C]CO₂ or [¹⁸F]F⁻) Precursor_Prep Precursor Synthesis & Radiolabeling Agent Prep Cyclotron->Precursor_Prep Radiolabeling Radiolabeling Reaction Precursor_Prep->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Formulation Sterile Formulation Purification->Formulation QC Quality Control Formulation->QC Ready for Injection Ready for Injection QC->Ready for Injection

General Radiotracer Synthesis Workflow

PET_Imaging_Workflow cluster_imaging In Vivo PET Imaging Animal_Prep Animal Preparation (e.g., Anesthesia) Tracer_Injection Radiotracer Injection (i.v.) Animal_Prep->Tracer_Injection PET_Scan Dynamic PET Scan Tracer_Injection->PET_Scan Data_Acquisition Data Acquisition (Time-Activity Curves) PET_Scan->Data_Acquisition Image_Reconstruction Image Reconstruction Data_Acquisition->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., Logan Plot, SRTM) Image_Reconstruction->Kinetic_Modeling Data_Analysis Data Analysis (Binding Potential, Occupancy) Kinetic_Modeling->Data_Analysis Results Results Data_Analysis->Results

In Vivo PET Imaging Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-dimethyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N,N-dimethyl-3-phenylpropan-1-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via reductive amination and the Eschweiler-Clarke reaction.

Issue 1: Low or No Product Yield in Reductive Amination

Potential Cause Troubleshooting Step
Inefficient Imine Formation The formation of the imine intermediate is crucial and is in equilibrium. Ensure the removal of water, which is a byproduct of imine formation. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. The reaction is also typically favored under mildly acidic conditions (pH 4-5).[1][2][3]
Premature Reduction of Carbonyl The reducing agent may be reducing the starting aldehyde or ketone before it can react with the amine. If using a strong reducing agent like sodium borohydride (NaBH₄), consider adding it after allowing sufficient time for the imine to form.[2] Alternatively, use a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2][4]
Incorrect pH Imine formation is pH-sensitive. If the solution is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated. Adjust the pH to a range of 4-5 using a mild acid like acetic acid.[3][5]
Catalyst Deactivation The amine starting material, the imine intermediate, or the final amine product can sometimes deactivate hydrogenation catalysts (e.g., Pd/C, PtO₂).[1] If using catalytic hydrogenation, ensure the catalyst loading is adequate and that the reaction is run under optimal pressure and temperature. Consider screening different catalysts.
Steric Hindrance If using a sterically hindered ketone as a starting material, the formation of the iminium intermediate can be difficult.[6] In such cases, longer reaction times or the use of a Lewis acid catalyst to activate the ketone may be necessary.[6]

Issue 2: Formation of Byproducts

Potential Byproduct Identification & Mitigation
Secondary Amine (N-methyl-3-phenylpropan-1-amine) This can result from incomplete methylation in the Eschweiler-Clarke reaction or if the reductive amination stops after the first alkylation. In the Eschweiler-Clarke reaction, ensure an excess of both formaldehyde and formic acid is used.[7][8] For reductive amination, if starting from a primary amine, ensure sufficient aldehyde and reducing agent are present for the second alkylation.
Alcohol from Carbonyl Reduction This occurs when the reducing agent preferentially reduces the starting aldehyde or ketone instead of the imine. Use a milder, imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[1][2]
Over-alkylation (Quaternary Ammonium Salt) This is a common issue with direct alkylation using alkyl halides but is generally avoided in reductive amination. The Eschweiler-Clarke reaction specifically stops at the tertiary amine stage and does not form quaternary ammonium salts.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods are reductive amination of 3-phenylpropanal with dimethylamine and the Eschweiler-Clarke methylation of 3-phenylpropan-1-amine or N-methyl-3-phenylpropan-1-amine.[1][7]

Q2: Which reducing agent is best for the reductive amination to form this compound?

A2: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, it may also reduce the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the reduction of the iminium ion over the carbonyl group.[2][4]

Q3: How can I avoid the formation of a quaternary ammonium salt in my reaction?

A3: The Eschweiler-Clarke reaction is an excellent method to avoid over-methylation as the reaction mechanism does not allow for the formation of a quaternary ammonium salt.[7] Reductive amination, in general, is less prone to this side reaction compared to direct alkylation with alkyl halides.[2]

Q4: My Eschweiler-Clarke reaction is not going to completion. What should I do?

A4: Ensure you are using an excess of both formic acid and formaldehyde. The reaction is typically performed in an aqueous solution and heated to near boiling to drive it to completion.[7][9] The loss of carbon dioxide gas from the decomposition of formic acid helps to make the reaction irreversible.[7]

Q5: What solvents are suitable for reductive amination?

A5: Dichloromethane (DCM), 1,2-dichloroethane (DCE), and methanol are commonly used. However, for greener chemistry, ethyl acetate has been shown to be an effective solvent, particularly when using reagents like sodium triacetoxyborohydride.[10] When using catalytic hydrogenation, alcohols can sometimes be oxidized by the catalyst, leading to impurities.[10]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 3-phenylpropanal and dimethylamine.

  • Imine Formation:

    • In a round-bottom flask, dissolve 3-phenylpropanal (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

    • Add a solution of dimethylamine (2-3 equivalents, e.g., as a 40% aqueous solution or a solution in THF) to the flask.

    • If necessary, adjust the pH to 4-5 with acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise, maintaining the temperature below 20°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by distillation.

Protocol 2: Synthesis via Eschweiler-Clarke Reaction

This protocol describes the synthesis of this compound from 3-phenylpropan-1-amine.

  • Reaction Setup:

    • To a round-bottom flask, add 3-phenylpropan-1-amine (1 equivalent).

    • Add an excess of formic acid (e.g., 3-5 equivalents).

    • Add an excess of aqueous formaldehyde (37% solution, e.g., 3-5 equivalents).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100°C and maintain it at this temperature for 12-18 hours. The evolution of CO₂ should be observed.[9]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Make the solution basic (pH > 11) by the slow addition of a concentrated sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure.

Quantitative Data Summary

Starting MaterialAmineReagent/CatalystReducing AgentYield (%)Reference Compound
HydrocinnamaldehydeMethylamine--99N-Methyl-3-phenylpropan-1-amine
Hydrocinnamaldehyden-Butylamine--72N-(3-Phenylpropyl)butan-1-amine
3-PhenylpropionitrilePentylmagnesium bromide---Methyl(1-phenyloctan-3-yl)amine (multi-step)
Secondary AmineFormaldehydeFormic Acid-98Generic Tertiary Amine

Visualizations

Synthesis_Workflows cluster_RA Reductive Amination Workflow cluster_EC Eschweiler-Clarke Workflow RA_Start 3-Phenylpropanal + Dimethylamine RA_Imine Imine Formation (pH 4-5) RA_Start->RA_Imine RA_Iminium Iminium Ion RA_Imine->RA_Iminium RA_Reduction Reduction (e.g., NaBH(OAc)₃) RA_Iminium->RA_Reduction RA_Product N,N-dimethyl-3- phenylpropan-1-amine RA_Reduction->RA_Product EC_Start 3-Phenylpropan-1-amine + Formaldehyde + Formic Acid EC_Reaction Heating (80-100°C) EC_Start->EC_Reaction EC_Product N,N-dimethyl-3- phenylpropan-1-amine EC_Reaction->EC_Product

Caption: Key synthetic workflows for this compound.

Troubleshooting_Tree Start Low Yield in Reductive Amination CheckImine Check Imine Formation Conditions Start->CheckImine CheckReducer Evaluate Reducing Agent Start->CheckReducer CheckpH Verify pH Start->CheckpH ImineIssue Inefficient Imine Formation? CheckImine->ImineIssue ReducerIssue Premature Carbonyl Reduction? CheckReducer->ReducerIssue pHIssue Incorrect pH? CheckpH->pHIssue Sol_Imine Add dehydrating agent or use Dean-Stark. ImineIssue->Sol_Imine Yes Sol_Reducer Use milder reducing agent (e.g., NaBH₃CN). ReducerIssue->Sol_Reducer Yes Sol_pH Adjust pH to 4-5. pHIssue->Sol_pH Yes

Caption: Troubleshooting decision tree for low yield in reductive amination.

References

Technical Support Center: N,N-dimethyl-3-phenylpropan-1-amine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving N,N-dimethyl-3-phenylpropan-1-amine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and handling of this compound in a question-and-answer format.

Synthesis

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield in reductive amination - Incomplete imine formation. - Inactive reducing agent. - Aldehyde/ketone starting material degradation. - Competitive reduction of the carbonyl group by the reducing agent.- Ensure anhydrous reaction conditions to favor imine formation. - Use a fresh batch of reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). - Check the purity of the starting materials. - Use a milder reducing agent like sodium cyanoborohydride (NaBH3CN), which is more selective for the imine over the carbonyl group.[1]
Formation of multiple byproducts - Over-alkylation of the amine. - Side reactions of the starting materials. - Polymerization of the aldehyde.- Use a stoichiometric amount of the aldehyde. - Control the reaction temperature to minimize side reactions. - Add the aldehyde slowly to the reaction mixture.
Reaction stalling in Mannich reaction - Low reactivity of the starting materials. - Unfavorable reaction pH. - Inefficient formation of the Eschenmoser's salt precursor.- Use a more reactive formaldehyde source, such as paraformaldehyde. - Adjust the pH to be slightly acidic to facilitate iminium ion formation. - Ensure the amine and formaldehyde are pre-mixed to form the iminium salt before adding the enolizable component.

Purification

ProblemPossible Cause(s)Suggested Solution(s)
Product streaking or poor separation on silica gel chromatography - Strong interaction of the basic amine with the acidic silica gel.- Add a small amount of a volatile base (e.g., triethylamine, 0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. - Use a different stationary phase, such as alumina or amine-functionalized silica.
Difficulty in removing solvent - High boiling point of the solvent. - Azeotrope formation with the product.- Use a rotary evaporator under high vacuum. - If the product is stable, gently heat the flask. - Perform a solvent exchange by adding a lower-boiling point solvent and re-evaporating.
Product is an oil and difficult to handle - The free base form of the amine is often an oil at room temperature.- Convert the amine to its hydrochloride salt by treating the free base with a solution of HCl in an organic solvent (e.g., diethyl ether, methanol). The salt is typically a crystalline solid that is easier to handle and store.

Handling and Storage

ProblemPossible Cause(s)Suggested Solution(s)
Product darkens or decomposes upon storage - Air oxidation of the amine. - Light sensitivity.- Store the compound under an inert atmosphere (e.g., nitrogen or argon). - Keep the container tightly sealed and protected from light. - Store at low temperatures (2-8 °C) to slow down degradation.
Inconsistent analytical results (e.g., NMR, GC-MS) - Presence of impurities. - Degradation of the sample.- Re-purify the sample. - Ensure the sample is properly dried and free of residual solvent. - Use a fresh sample for analysis.

Frequently Asked Questions (FAQs)

Synthesis and Purity

  • What are the common methods for synthesizing this compound? The most common methods are reductive amination of 3-phenylpropanal with dimethylamine and a suitable reducing agent, or a Mannich-type reaction involving a phenyl-containing starting material, formaldehyde, and dimethylamine.[2][3]

  • What is a typical yield for the synthesis? Yields can vary depending on the specific protocol and scale. For similar compounds prepared by reductive amination, yields as high as 99% have been reported.[4] A synthesis of a related compound, N,N-DiMethyl-3-phenyl-3-(o-tolyloxy)propan-1-aMine, reported a yield of 95.97%.[5]

  • How can I assess the purity of my product? Purity can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[5][6][7]

Characterization

  • What are the expected spectroscopic data for this compound?

    • ¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the propyl chain, and the methyl protons of the dimethylamino group.

    • ¹³C NMR: Expect distinct signals for the carbons of the phenyl ring, the propyl chain, and the dimethylamino group.[6][7]

    • IR Spectroscopy: Look for characteristic peaks for C-H stretching of the aromatic and aliphatic groups, and C-N stretching.

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (163.26 g/mol ).[8]

Storage and Stability

  • What are the ideal storage conditions for this compound? It should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), protected from light, and at a cool temperature (2-8 °C) to prevent oxidation and degradation.

  • Is the compound stable in solution? The stability in solution depends on the solvent and storage conditions. For long-term storage, it is best to store the compound neat or as a solid salt. If in solution, use a dry, aprotic solvent and store at low temperatures.

Safety

  • What are the main safety hazards associated with this compound? As with many amines, it can be corrosive and may cause skin and eye irritation. It is important to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is a representative method based on general procedures for reductive amination.[1][4]

Materials:

  • 3-phenylpropanal

  • Dimethylamine (2 M solution in THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-phenylpropanal (1.0 eq) in anhydrous DCM, add dimethylamine (2.0 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.1% triethylamine) to afford the pure this compound.

Characterization Data (Predicted)

ParameterValue
Yield 85-95%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.35-7.15 (m, 5H, Ar-H), 2.65 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.30 (t, J = 7.2 Hz, 2H, CH₂-N), 2.25 (s, 6H, N(CH₃)₂), 1.85 (m, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 142.2, 128.4, 128.3, 125.8, 59.5, 45.4, 33.8, 31.5
MS (EI) m/z 163 (M⁺), 58 ([C₃H₈N]⁺)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start reactants Combine 3-phenylpropanal & dimethylamine in DCM start->reactants imine Stir for 1-2h (Imine formation) reactants->imine reducing_agent Add NaBH(OAc)₃ imine->reducing_agent reaction Stir for 12-24h reducing_agent->reaction quench Quench with NaHCO₃ reaction->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Flash column chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles with Dopamine (DA) & Norepinephrine (NE) DA_NE DA & NE vesicle->DA_NE Release receptors DA & NE Receptors DA_NE->receptors Binding transporter Dopamine (DAT) & Norepinephrine (NET) Transporters DA_NE->transporter Reuptake Postsynaptic Signal Postsynaptic Signal receptors->Postsynaptic Signal compound N,N-dimethyl-3- phenylpropan-1-amine compound->transporter Blocks/Reverses

Caption: Plausible mechanism of action for phenylpropylamine derivatives on monoamine transporters.

References

Technical Support Center: N,N-dimethyl-3-phenylpropan-1-amine Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N,N-dimethyl-3-phenylpropan-1-amine and its potential degradation products. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under stress conditions?

Based on the chemical structure of this compound, a tertiary amine with a phenylpropyl side chain, the primary degradation pathways under forced degradation conditions (such as exposure to acid, base, oxidation, heat, and light) are expected to be:

  • N-Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to oxidation, leading to the formation of the corresponding N-oxide, this compound N-oxide. This is a common degradation pathway for tertiary amines.

  • N-Demethylation: Cleavage of one or both methyl groups from the nitrogen atom can occur, resulting in the formation of N-methyl-3-phenylpropan-1-amine (a secondary amine) and subsequently 3-phenylpropan-1-amine (a primary amine).

  • Side-Chain Oxidation: The benzylic carbon (the carbon atom of the propyl chain attached to the phenyl group) is prone to oxidation, especially in the presence of strong oxidizing agents. This can lead to the formation of a carboxylic acid at that position.[1]

Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

Forced degradation studies are performed to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][3][4][5] The recommended stress conditions generally involve:

  • Acidic Hydrolysis: Treatment with an acid, such as 0.1 M to 1 M hydrochloric acid (HCl), at temperatures ranging from room temperature to elevated temperatures (e.g., 60-80°C).

  • Basic Hydrolysis: Treatment with a base, such as 0.1 M to 1 M sodium hydroxide (NaOH), at similar temperature ranges.

  • Oxidative Degradation: Exposure to an oxidizing agent, commonly hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%, at room temperature.

  • Thermal Degradation: Heating the solid compound or a solution of the compound at elevated temperatures (e.g., 60-100°C).

  • Photodegradation: Exposing the solid compound or a solution to UV and visible light, as per ICH Q1B guidelines.

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without completely degrading the parent compound.[2][3]

Q3: I am observing unexpected peaks in my chromatogram during stability testing. What could they be?

Unexpected peaks are likely degradation products. Based on the known degradation pathways of similar compounds, these could include:

  • This compound N-oxide: The N-oxide is a common and often major degradation product of tertiary amines.

  • N-methyl-3-phenylpropan-1-amine: The mono-demethylated product.

  • 3-phenylpropan-1-amine: The fully demethylated product.

  • Products of side-chain oxidation: Such as benzoic acid if the propyl chain is cleaved.

To identify these peaks, it is recommended to use a mass spectrometer (MS) coupled with a liquid chromatograph (LC-MS). This will provide the mass-to-charge ratio of the unknown peaks, aiding in their structural elucidation.

Troubleshooting Guides

Issue 1: No degradation observed under stress conditions.
Possible Cause Troubleshooting Step
Stress conditions are too mild. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. The aim is to achieve 5-20% degradation.[2][3]
The compound is highly stable under the tested conditions. If increasing the severity of the stress conditions still does not lead to degradation, the molecule can be considered stable under those specific conditions. Document the conditions tested and the lack of degradation.
Analytical method is not stability-indicating. The analytical method may not be able to separate the degradation products from the parent peak. Re-evaluate and optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column chemistry).
Issue 2: Excessive degradation (>20%) is observed.
Possible Cause Troubleshooting Step
Stress conditions are too harsh. Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time.[3]
High concentration of the test solution. Degradation can be concentration-dependent. Consider performing the study at a lower concentration, such as 1 mg/mL.[3]
Instability of the compound in the chosen solvent. Ensure the solvent used to dissolve the compound for the study is inert and does not contribute to the degradation.
Issue 3: Poor peak shape or resolution in the chromatogram.
Possible Cause Troubleshooting Step
Inappropriate mobile phase pH. For amine-containing compounds, the pH of the mobile phase is critical for good peak shape. For basic amines, a mobile phase with a pH in the acidic range (e.g., 2.5-4.5) with a suitable buffer is often effective.
Column overload. Reduce the concentration of the sample being injected.
Incompatible column chemistry. Consider using a column specifically designed for the analysis of basic compounds or a different stationary phase.
Co-elution of degradation products. Optimize the chromatographic method (gradient, flow rate, temperature) to improve the separation of the parent compound from its degradation products. A longer run time or a shallower gradient may be necessary.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product(s) (Proposed)
Acidic Hydrolysis1 M HCl2480Data not availableData not availableN-Oxide, N-Demethylated products
Basic Hydrolysis1 M NaOH2480Data not availableData not availableN-Oxide
Oxidative30% H₂O₂2425Data not availableData not availableN-Oxide
Thermal (Solid)Dry Heat48100Data not availableData not availableMinimal degradation expected
Photolytic (Solution)ICH Q1B-25Data not availableData not availableN-Oxide, N-Demethylated products

Table 2: Retention Times of Potential Degradation Products in a Stability-Indicating HPLC Method (Hypothetical)

CompoundRetention Time (min)
3-phenylpropan-1-amine2.5
N-methyl-3-phenylpropan-1-amine4.2
This compound N-oxide5.8
This compound (Parent) 7.5

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 80°C for 24 hours.

    • After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of 1 M NaOH.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 80°C for 24 hours.

    • After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of 1 M HCl.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • For solid-state studies, place a known amount of the solid compound in an oven at 100°C for 48 hours.

    • For solution-state studies, heat the stock solution at 80°C for 24 hours.

    • After exposure, prepare a solution of the stressed solid or dilute the stressed solution to a suitable concentration for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., 1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dilute the solution to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Example of a Stability-Indicating HPLC Method
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

Degradation_Pathways Parent This compound N_Oxide This compound N-oxide Parent->N_Oxide Oxidation Mono_Demethyl N-methyl-3-phenylpropan-1-amine Parent->Mono_Demethyl N-Demethylation Side_Chain_Oxidation Side-Chain Oxidation Products (e.g., Benzoic Acid) Parent->Side_Chain_Oxidation Oxidation Di_Demethyl 3-phenylpropan-1-amine Mono_Demethyl->Di_Demethyl N-Demethylation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC-UV Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Stability Intrinsic Stability Assessment Pathway->Stability

Caption: Workflow for forced degradation studies and stability analysis.

References

Technical Support Center: HPLC Analysis of N,N-dimethyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of N,N-dimethyl-3-phenylpropan-1-amine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound, a tertiary amine, which can present unique challenges.

Q1: Why is my peak for this compound showing significant tailing?

A1: Peak tailing is a common issue when analyzing basic compounds like amines.[1] The primary cause is often secondary interactions between the positively charged amine and acidic residual silanol groups on the surface of the silica-based stationary phase.[2][3] This leads to more than one retention mechanism, causing the peak to tail.[3]

To address this, consider the following solutions:

  • Use a Base-Deactivated Column: These columns have minimal accessible silanol groups, reducing the potential for secondary interactions.[1]

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH < 3) ensures that the silanol groups are fully protonated and less likely to interact with the protonated amine.[3] However, be mindful of the column's pH stability.[3]

  • Add a Competing Amine: Introducing a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, thereby improving peak shape.[2]

  • Increase Buffer Concentration: A higher buffer concentration can also help to mask residual silanol interactions.[4]

Q2: My retention time for this compound is drifting. What could be the cause?

A2: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Drifting retention times are a common sign of an unequilibrated column.[5]

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation can lead to shifts in retention time.[6] Ensure accurate and consistent preparation for every run.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases. A continuous shift in retention time might indicate the need for column replacement.

  • Temperature Fluctuations: HPLC separations can be sensitive to temperature changes. Using a column oven will ensure a stable operating temperature.

Q3: I am observing low sensitivity or no peak at all for my analyte. What should I check?

A3: Low or no signal can be due to a few reasons:

  • Incorrect Detection Wavelength: this compound has a phenyl group and should be UV active. Ensure your UV detector is set to an appropriate wavelength to detect the phenyl chromophore (typically around 210-220 nm or 254 nm).

  • Sample Degradation: Ensure the sample is fresh and has been stored correctly.

  • Injection Issues: Check for blockages in the injector or sample loop.

  • Detector Malfunction: Verify that the detector lamp is on and functioning correctly.

Q4: Can I use a mass spectrometer (MS) detector with my HPLC method for this amine?

A4: Yes, LC-MS is a powerful technique for the analysis of such compounds. However, you must use volatile mobile phase additives. Non-volatile buffers like phosphate will contaminate the MS interface. Instead, use volatile additives like formic acid, acetic acid, ammonium formate, or ammonium acetate.

Experimental Protocol: Reverse-Phase HPLC Analysis of this compound

This protocol provides a general method for the analysis of this compound on a reverse-phase HPLC system with UV detection. Method optimization may be required depending on the specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • Methanol (for sample preparation and column flushing)

2. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (base-deactivated is recommended). A typical dimension is 4.6 x 150 mm, 5 µm particle size.

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile (ACN)

  • Filter and degas both mobile phases before use.

4. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (base-deactivated), 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program See table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 214 nm

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

5. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (90:10 Water:ACN with 0.1% phosphoric acid).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the HPLC analysis of this compound.

TroubleshootingWorkflow Start Problem Observed in Chromatogram PeakShape Poor Peak Shape? (Tailing, Fronting, Broadening) Start->PeakShape e.g., Tailing RetentionTime Retention Time Issues? (Drifting, Shifting) Start->RetentionTime e.g., Drifting Sensitivity Low or No Signal? Start->Sensitivity e.g., No Peak Resolution Poor Resolution? Start->Resolution e.g., Co-elution CheckColumn Is a base-deactivated column being used? PeakShape->CheckColumn [Primary Check] CheckOverload Is the column overloaded? PeakShape->CheckOverload CheckVoid Check for column void PeakShape->CheckVoid CheckEquilibration Is the column fully equilibrated? RetentionTime->CheckEquilibration CheckWavelength Is the correct UV wavelength being used? Sensitivity->CheckWavelength OptimizeGradient Is the gradient slope optimal? Resolution->OptimizeGradient ChangeMobilePhase Try a different organic modifier (e.g., Methanol) Resolution->ChangeMobilePhase ChangeColumn Try a column with different selectivity Resolution->ChangeColumn CheckMobilePhase Check Mobile Phase pH and Additives CheckColumn->CheckMobilePhase Yes UseBDColumn Solution: Use a base-deactivated column CheckColumn->UseBDColumn No AdjustpH Solution: Lower pH (e.g., <3) or add competing amine (TEA) CheckMobilePhase->AdjustpH ReduceConc Solution: Reduce sample concentration/injection volume CheckOverload->ReduceConc ReplaceColumn Solution: Replace column CheckVoid->ReplaceColumn CheckMPPrep Is mobile phase preparation consistent? CheckEquilibration->CheckMPPrep Yes Equilibrate Solution: Increase equilibration time CheckEquilibration->Equilibrate No CheckTemp Is the column temperature stable? CheckMPPrep->CheckTemp Yes ConsistentMP Solution: Ensure consistent mobile phase preparation CheckMPPrep->ConsistentMP No UseOven Solution: Use a column oven CheckTemp->UseOven No CheckSample Is the sample properly prepared and stable? CheckWavelength->CheckSample Yes SetWavelength Solution: Set wavelength to ~214 nm CheckWavelength->SetWavelength No CheckInjector Check for injector leaks or blockages CheckSample->CheckInjector Yes PrepareFresh Solution: Prepare fresh sample/standard CheckSample->PrepareFresh No MaintainInjector Solution: Perform injector maintenance CheckInjector->MaintainInjector AdjustGradient Solution: Adjust gradient slope or starting %B OptimizeGradient->AdjustGradient TestMethanol Solution: Evaluate Methanol as organic modifier ChangeMobilePhase->TestMethanol SelectNewColumn Solution: Screen different column chemistries ChangeColumn->SelectNewColumn

Figure 1. Troubleshooting workflow for HPLC analysis.

References

Technical Support Center: Purification of N,N-dimethyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N,N-dimethyl-3-phenylpropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the challenges and solutions associated with purifying this compound.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Purity After Synthesis

Q1: My crude this compound shows multiple spots on TLC/peaks in GC-MS. What are the likely impurities?

A1: The impurities in your crude product largely depend on the synthetic route employed.

  • From Reductive Amination of 3-phenylpropanal:

    • Unreacted Starting Materials: Residual 3-phenylpropanal and dimethylamine.

    • Side-Products: 3-phenylpropan-1-ol, formed from the reduction of the aldehyde. Over-alkylation products are generally not a concern with dimethylamine.

  • From Substitution Reaction of a 3-phenylpropyl halide with dimethylamine:

    • Unreacted Starting Materials: Residual 3-phenylpropyl halide.

    • Side-Products: Elimination byproducts (e.g., 1-phenylprop-1-ene).

  • Solvent Residues: Solvents used in the reaction or workup (e.g., THF, ethanol, toluene).

Q2: How can I remove unreacted starting materials and acidic/basic byproducts from my crude product?

A2: An acid-base extraction is a highly effective method for the initial purification of this compound. As a tertiary amine, it is basic and can be separated from neutral or acidic impurities.

  • Principle: The basic amine is protonated with an acid to form a water-soluble salt, which moves to the aqueous phase, leaving non-basic impurities in the organic phase. The amine is then regenerated by adding a base.

  • General Procedure:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

    • Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The protonated amine salt will move into the aqueous layer.

    • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (pH > 10) by adding a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This will deprotonate the amine salt, regenerating the free amine.

    • Extract the regenerated amine back into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

Issue 2: Difficulty with Final Purification

Q3: My product is still not pure enough after acid-base extraction. What are my options for final purification?

A3: For high-purity this compound, several methods can be employed:

  • Distillation: As a liquid, the free base can be purified by vacuum distillation. This is effective for removing non-volatile impurities.

  • Recrystallization: The amine can be converted to its hydrochloride (HCl) salt, which is typically a solid, and purified by recrystallization.[1]

  • Column Chromatography: Flash chromatography can be used to separate the amine from closely related impurities.

Q4: I'm having trouble with column chromatography. My amine is streaking on the silica gel column.

A4: Streaking of amines on silica gel is a common issue due to the interaction between the basic amine and the acidic silanol groups on the silica surface. Here are some solutions:

  • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, to the mobile phase. This will compete with your product for the acidic sites on the silica, leading to better peak shape.

  • Alternative Stationary Phases:

    • Basic Alumina: Using basic alumina instead of silica gel can mitigate the acidity issue.

    • Amine-functionalized Silica: Pre-treated silica with amino groups can provide a more inert surface for amine purification.

  • Reversed-Phase Chromatography: If the impurities have different polarities, reversed-phase chromatography (e.g., C18 silica) can be an effective alternative.

Issue 3: Product Characterization

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any structural impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.

Data Presentation

The following table summarizes the expected outcomes of different purification methods for this compound and its derivatives, based on available literature for similar compounds.

Purification MethodForm of the CompoundTypical Impurities RemovedExpected PurityExpected YieldReference
Acid-Base Extraction Free BaseAcidic and neutral starting materials/byproducts>90%HighGeneral Knowledge
Vacuum Distillation Free BaseNon-volatile impurities, some closely boiling isomers>95%Moderate to HighGeneral Knowledge
Recrystallization Hydrochloride SaltIsomeric impurities, residual solvents>98%Moderate[1]
Flash Chromatography Free BaseClosely related structural isomers and byproducts>99%Moderate[2]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Crude this compound

  • Dissolution: Dissolve the crude product in 10 volumes of diethyl ether.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with 1M hydrochloric acid. Combine the aqueous layers.

  • Washing: Wash the combined aqueous layers with a small volume of diethyl ether to remove any remaining neutral impurities. Discard the ether layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 5M sodium hydroxide solution with stirring until the pH is >10 (confirm with pH paper).

  • Back Extraction: Extract the basified aqueous layer three times with diethyl ether. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free amine.

Protocol 2: Recrystallization of this compound Hydrochloride

  • Salt Formation: Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization: For a related compound, 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride, a solvent system of ethanol/water (4:1 v/v) has been reported to be effective.[1] Dissolve the crude salt in a minimum amount of the hot solvent mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or at -20°C to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 3: Flash Chromatography of this compound

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 0% to 50%) with the addition of 0.5% triethylamine.

  • Sample Preparation: Dissolve the crude amine in a minimal amount of the initial mobile phase or dichloromethane.

  • Elution: Load the sample onto the column and elute with the mobile phase gradient.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified product. For a similar compound, N-methyl-3,3-diphenylpropan-1-amine, elution with ethyl acetate followed by 5% methanol in dichloromethane was used.[2]

Mandatory Visualizations

experimental_workflow start Crude Product extraction Acid-Base Extraction start->extraction free_base Purified Free Base extraction->free_base distillation Vacuum Distillation free_base->distillation chromatography Flash Chromatography free_base->chromatography hcl_salt HCl Salt Formation free_base->hcl_salt final_product High-Purity Product distillation->final_product chromatography->final_product recrystallization Recrystallization hcl_salt->recrystallization recrystallization->final_product

Caption: Purification workflow for this compound.

troubleshooting_logic start Low Purity after Synthesis? acid_base Perform Acid-Base Extraction start->acid_base check_purity Purity Sufficient? acid_base->check_purity final_purification Choose Final Purification Method check_purity->final_purification No end High Purity Product check_purity->end Yes distill Distillation final_purification->distill recrystallize Recrystallization (as HCl salt) final_purification->recrystallize chromatography Chromatography final_purification->chromatography distill->end recrystallize->end chromatography->end

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: Prevention of Amine-Based Compound Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of amine-based compounds during experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of amine-based compounds.

Issue 1: Unexpected sample discoloration (e.g., turning yellow or brown).

  • Possible Cause: Oxidation of the amine compound. Aromatic amines, in particular, are susceptible to photo-oxidation in the presence of light and air, leading to the formation of colored impurities like quinoneimines.[1] Aliphatic amines can also undergo oxidation, forming various degradation products.

  • Solution:

    • Inert Atmosphere: Handle and store the amine compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

    • Light Protection: Store the compound in amber-colored vials or wrap containers with aluminum foil to protect it from light.[1]

    • Antioxidants: Consider the addition of antioxidants. Hindered amine light stabilizers (HALS) and phenolic antioxidants can effectively inhibit oxidative degradation.[2][3] A combination of different types of antioxidants, such as oxygen scavengers, free radical scavengers, and peroxide decomposers, can offer enhanced protection.[4]

    • Solvent Purity: Ensure the use of high-purity, peroxide-free solvents, as impurities can catalyze oxidation.

Issue 2: Loss of compound potency or concentration over time.

  • Possible Cause 1: Thermal Degradation. Elevated temperatures can accelerate the degradation of amines, especially in the presence of other reactants like CO2.[4][5] The stability of amines to thermal stress varies depending on their structure.

    • Solution: Store amine compounds at recommended low temperatures, often refrigerated or frozen, to slow down degradation kinetics.[1] Refer to the supplier's storage guidelines. For experimental procedures requiring elevated temperatures, minimize the duration of heat exposure.

  • Possible Cause 2: Hydrolysis. Amines can be susceptible to hydrolysis, especially at non-optimal pH values. The stability of amine-containing molecules can be significantly influenced by the pH of the solution.[6][7]

    • Solution: Maintain the pH of the solution within the optimal stability range for the specific amine compound. This may require the use of buffers. Conduct pH stability studies to determine the ideal pH range for your compound.

  • Possible Cause 3: Reaction with incompatible materials. Amines can react with various materials, including certain metals and plastics, which can lead to degradation. Aromatic amines can be corrosive to some metals.[8]

    • Solution: Store and handle amine compounds in compatible containers, such as glass or high-density polyethylene (HDPE).[9] Avoid contact with incompatible metals.

Issue 3: Formation of precipitates or insoluble materials in the sample solution.

  • Possible Cause: Formation of degradation products that are less soluble than the parent amine. For instance, primary and secondary amines can react with atmospheric CO2 to form solid ammonium carbamate salts.[1]

  • Solution:

    • Inert Atmosphere: As with discoloration, working under an inert atmosphere can prevent the reaction with CO2.

    • Filtration: If precipitates have already formed, they can sometimes be removed by filtration, but this indicates that degradation has occurred and the concentration of the amine solution should be re-verified.

    • Solvent Selection: Ensure the chosen solvent can solubilize both the parent amine and its potential degradation products to a reasonable extent.

Issue 4: Inconsistent experimental results or poor reproducibility.

  • Possible Cause: Inconsistent handling and storage of the amine compound, leading to variable levels of degradation between experiments.

  • Solution:

    • Standardized Protocols: Implement and strictly follow standardized protocols for sample preparation, handling, and storage.

    • Fresh Samples: Use freshly prepared solutions of amine compounds whenever possible. If solutions must be stored, validate their stability over the storage period.

    • Quality Control: Regularly perform quality control checks on your amine compounds, such as purity analysis by HPLC or GC-MS, to ensure their integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of amine-based compounds?

A1: The primary factors leading to the degradation of amine-based compounds are:

  • Oxidation: Reaction with oxygen, often accelerated by light and the presence of metal ions.[1]

  • Temperature: Elevated temperatures can cause thermal degradation.[4][5]

  • Light: Exposure to light, particularly UV light, can initiate photo-degradation processes.[1]

  • pH: Non-optimal pH conditions can lead to hydrolysis and other degradation reactions.[6][7]

  • Presence of other reactive species: Contaminants such as CO2, NOx, and SOx can react with amines and cause degradation.[10]

Q2: How can I properly store my amine-based compounds to prevent degradation?

A2: Proper storage is crucial for maintaining the stability of amine compounds. Follow these guidelines:

  • Temperature: Store at the recommended temperature, which is typically low (refrigerated or frozen).[1]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.[1]

  • Light: Protect from light by using amber vials or other light-blocking containers.[1]

  • Container: Use containers made of compatible materials like glass or HDPE.[9]

  • Moisture: Keep in a dry environment, as some amines are hygroscopic.

Q3: What are some common antioxidants I can use to stabilize my amine compounds?

A3: Several types of antioxidants can be effective:

  • Hindered Amine Light Stabilizers (HALS): These are very effective at protecting against photo-oxidation.[2]

  • Phenolic Antioxidants: These act as free radical scavengers. They can work synergistically with aminic antioxidants.[3]

  • Composite Formulations: A mixture of antioxidants, such as oxygen scavengers (e.g., N,N-diethylhydroxylamine), radical scavengers (e.g., 2,6-di-tert-butyl-4-methylphenol), and peroxide decomposers, can provide comprehensive protection.[4]

Q4: How can I test the stability of my amine-based compound?

A4: A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), should be developed and validated.[6][11] The general steps involve:

  • Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[6]

  • Method Development: Develop a chromatographic method that can separate the parent amine from all its degradation products.[11]

  • Method Validation: Validate the method according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision.[8][12]

  • Stability Study: Store the compound under defined conditions (e.g., different temperatures and humidity levels) and analyze samples at specific time points using the validated method to determine the rate of degradation.[13]

Q5: What analytical techniques are best for identifying and quantifying amine degradation products?

A5: The choice of analytical technique depends on the properties of the amine and its degradation products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable amines and their degradation products. Derivatization may be necessary for non-volatile compounds.[10][14][15]

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection: A versatile technique for a wide range of amines, especially non-volatile or thermally labile ones. HPLC-MS is particularly powerful for identifying unknown degradation products.[11][16]

  • Ion Chromatography (IC): Useful for the analysis of ionic degradation products.[16]

Quantitative Data on Amine Stability

The thermal stability of amine compounds can vary significantly based on their molecular structure. The following table summarizes the maximum recommended operating temperatures for several amines to limit thermal degradation to a 2% loss per week.

Amine CompoundAbbreviationMaximum Temperature (°C)
EthylenediamineEDA116
MonoethanolamineMEA116
PropylenediaminePDA124
1,4-DiaminobutaneDAB126
2-Amino-2-methyl-1-propanolAMP143
N,N'-bis(2-aminoethyl)-1,2-ethanediamineBAE130
HexamethylenediamineHMDA140
3-Amino-1-propanolMPA129
DiglycolamineDGA®134

Data sourced from a study on thermal degradation of amines for CO2 capture.[2]

The degradation rate of amines is also highly dependent on temperature. The following table shows the first-order degradation rate constants for piperazine (PZ) at different temperatures.

Temperature (°C)Degradation Rate Constant (k1, s⁻¹)
1506.1 x 10⁻⁹
17565 to 71 x 10⁻⁹

Data from a study on the oxidative degradation of amines.[17]

Experimental Protocols

Protocol 1: General Procedure for Evaluating Amine Stability by HPLC

This protocol outlines a general procedure for assessing the stability of an amine-based compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the amine compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.

  • Sample Analysis:

    • After the specified time, neutralize the acid and base-stressed samples.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze all samples, including the control, using a validated stability-indicating HPLC method. The method should be capable of separating the parent amine from all degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.

    • Calculate the percentage of degradation for each stress condition by comparing the peak area of the parent amine in the stressed sample to the control sample.

    • Peak purity analysis of the parent amine peak in the stressed samples should be performed to ensure it is free from co-eluting degradation products.

Protocol 2: Evaluation of Antioxidant Efficacy

This protocol provides a framework for assessing the effectiveness of an antioxidant in preventing the degradation of an amine compound.

  • Sample Preparation:

    • Control Sample: Prepare a solution of the amine compound in a suitable solvent.

    • Test Sample: Prepare a solution of the amine compound in the same solvent, containing the antioxidant at a specific concentration.

    • Blank Sample: Prepare a solution of the antioxidant in the solvent without the amine compound.

  • Stress Condition: Expose both the control and test samples to a relevant stress condition known to cause degradation (e.g., exposure to air and light at room temperature for a set period).

  • Analysis:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours), take aliquots from both the control and test samples.

    • Analyze the aliquots using a validated stability-indicating HPLC or GC-MS method to quantify the concentration of the parent amine.

  • Data Analysis:

    • Plot the concentration of the parent amine as a function of time for both the control and test samples.

    • Compare the degradation rate of the amine in the presence and absence of the antioxidant. A significantly lower degradation rate in the test sample indicates that the antioxidant is effective.

    • Different concentrations of the antioxidant can be tested to determine the optimal concentration for stabilization.

Visualizations

Amine_Degradation_Pathway Amine Amine (R-NH2) Oxidized_Intermediates Oxidized Intermediates Amine->Oxidized_Intermediates Oxidation Carbamate Carbamate Salt Amine->Carbamate Reaction with CO2 Oxygen Oxygen (O2) Oxygen->Oxidized_Intermediates Light Light (hv) Light->Oxidized_Intermediates Heat Heat (Δ) Heat->Oxidized_Intermediates CO2 Carbon Dioxide (CO2) CO2->Carbamate Degradation_Products Degradation Products (e.g., Aldehydes, Carboxylic Acids) Oxidized_Intermediates->Degradation_Products

Caption: Oxidative and CO2-induced degradation pathways of a primary amine.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare Amine Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation (H2O2) Prep_Stock->Oxidation Heat Thermal Stress Prep_Stock->Heat Light Photolytic Stress Prep_Stock->Light HPLC_Analysis Analyze by Stability-Indicating HPLC Method Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Heat->HPLC_Analysis Light->HPLC_Analysis Data_Evaluation Evaluate Degradation & Identify Products HPLC_Analysis->Data_Evaluation Troubleshooting_Flowchart Start Start: Unexpected Degradation Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Storage_OK Storage Conditions Correct? Check_Storage->Storage_OK Check_Purity Analyze Purity of Starting Material and Solvents Storage_OK->Check_Purity Yes Correct_Storage Action: Correct Storage Conditions Storage_OK->Correct_Storage No Purity_OK Purity Acceptable? Check_Purity->Purity_OK Check_pH Measure pH of Solution Purity_OK->Check_pH Yes Purify_Materials Action: Purify/Replace Materials Purity_OK->Purify_Materials No pH_OK pH within Stable Range? Check_pH->pH_OK Adjust_pH Action: Adjust and Buffer pH pH_OK->Adjust_pH No Investigate_Further Further Investigation: Consider Incompatibility or Catalytic Impurities pH_OK->Investigate_Further Yes

References

Optimizing storage conditions for N,N-dimethyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the optimal storage, handling, and analysis of N,N-dimethyl-3-phenylpropan-1-amine (CAS No. 1199-99-1).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is recommended to store it under the following conditions:

ParameterRecommendationRationale
Temperature Room TemperatureFor the hydrochloride salt, storage at room temperature is recommended.[1] While specific data for the free base is limited, controlled room temperature is a common practice for stable tertiary amines. For long-term storage, refrigeration (2-8°C) can be considered to minimize any potential degradation, as is suggested for some similar compounds.[2]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation, especially for long-term storage, blanketing the compound with an inert gas is advisable.
Container Tightly sealed, light-resistant containerPrevents exposure to moisture and air, and protects from light-induced degradation.
Location Dry, well-ventilated areaAvoids moisture absorption and ensures a safe storage environment.

Q2: What are the potential degradation pathways for this compound?

  • Oxidation: The tertiary amine functionality can be susceptible to oxidation, leading to the formation of an N-oxide. This process can be accelerated by exposure to air and light.

  • N-Dealkylation: Tertiary amines can undergo N-dealkylation, particularly at elevated temperatures, which would result in the formation of N-methyl-3-phenylpropan-1-amine and formaldehyde. Tertiary amines are generally more stable to this process than primary or secondary amines.

  • Reaction with Carbon Dioxide: In the presence of CO2, tertiary amines can form bicarbonate salts.[3]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols are provided in the "Experimental Protocols" section below.

Q4: What are some common impurities that might be present in this compound?

A4: Potential impurities can arise from the synthetic route used. A common synthesis involves the reaction of 3-phenylpropanal with dimethylamine followed by reduction. Potential impurities could include:

  • Unreacted starting materials (3-phenylpropanal, dimethylamine).

  • The corresponding secondary amine (N-methyl-3-phenylpropan-1-amine) if methylation is incomplete.

  • Byproducts from side reactions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Sample discoloration (e.g., yellowing) Oxidation of the amine.- Store under an inert atmosphere. - Protect from light. - Check purity by HPLC or GC-MS.
Inconsistent experimental results - Sample degradation. - Presence of impurities.- Re-evaluate storage conditions. - Purify the compound if necessary (e.g., by distillation or chromatography). - Confirm the structure and purity using NMR and other analytical methods.
Poor peak shape (tailing) in GC analysis Interaction of the basic amine with active sites on the GC column.- Use a base-deactivated GC column. - Consider derivatization of the amine before analysis.
Low yield in a reaction using the amine - Inaccurate quantification of the amine due to degradation or impurities. - The amine may have absorbed moisture or CO2 from the air.- Use a freshly opened or repurified sample. - Accurately determine the concentration of the amine solution before use. - Handle the amine under an inert atmosphere.

Experimental Protocols

Protocol 1: Purity Determination by HPLC

This protocol provides a general method for the analysis of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or triethylamine. A suggested starting point is a 70:30 mixture of water and acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute as necessary.

Protocol 2: Purity and Impurity Identification by GC-MS

This protocol outlines a general procedure for GC-MS analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Protocol 3: Structural Confirmation by NMR Spectroscopy

This protocol describes the general acquisition of NMR spectra for structural verification.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

  • 1H NMR: Acquire a standard proton spectrum. Expected signals for a related compound include aromatic protons (~7.2-7.5 ppm) and a singlet for the dimethylamino group (~2.2-2.4 ppm).[4]

  • 13C NMR: Acquire a standard carbon spectrum.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

Visualizations

Storage_Workflow cluster_storage Optimal Storage cluster_handling Handling and Use cluster_stability_check Periodic Stability Assessment storage_conditions Store at Room Temperature in a Tightly Sealed, Light-Resistant Container weighing Weigh Quickly to Minimize Air Exposure storage_conditions->weighing Before Use purity_analysis Analyze by HPLC or GC-MS storage_conditions->purity_analysis Periodic Check inert_atmosphere Blanket with Inert Gas (Argon or Nitrogen) inert_atmosphere->storage_conditions location Dry, Well-Ventilated Area location->storage_conditions dissolution Dissolve in an Appropriate Solvent for the Application weighing->dissolution reaction Use in Experiment dissolution->reaction compare_results Compare with Initial Purity Data purity_analysis->compare_results decision Is Purity Acceptable? compare_results->decision decision->reaction Yes repurify Repurify or Discard Sample decision->repurify No Degradation_Pathway cluster_oxidation Oxidation cluster_dealkylation N-Dealkylation parent This compound n_oxide N-oxide derivative parent->n_oxide [O] secondary_amine N-methyl-3-phenylpropan-1-amine parent->secondary_amine Heat formaldehyde Formaldehyde

References

Technical Support Center: Synthesis and Purification of N,N-dimethyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized N,N-dimethyl-3-phenylpropan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic route is the reductive amination of 3-phenylpropanal with dimethylamine. This method involves the formation of an imine or enamine intermediate, which is then reduced to the final tertiary amine. Another route involves the reaction of a suitable precursor like 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride with a nucleophile.

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Common impurities include unreacted starting materials such as 3-phenylpropanal and dimethylamine, byproducts from side reactions like aldol condensation of the starting aldehyde, and residual solvents from the reaction or workup. Over-alkylation products are generally not a concern in reductive amination.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for determining the purity of the final product and identifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can provide information on purity.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete reaction - Ensure the reducing agent (e.g., sodium borohydride) is fresh and added in appropriate molar excess. - Monitor the reaction progress using TLC or GC-MS to ensure the disappearance of the starting aldehyde. - Optimize reaction time and temperature.
Side reactions - Control the reaction temperature to minimize side reactions like aldol condensation. - Use a milder reducing agent like sodium triacetoxyborohydride to avoid reduction of the starting aldehyde.
Product loss during workup - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. - Adjust the pH of the aqueous layer to be sufficiently basic (pH > 10) to ensure the amine is in its free base form for efficient extraction.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Method Troubleshooting and Purification
Unreacted 3-phenylpropanal GC-MS, NMR- Drive the reaction to completion by extending the reaction time or adding more dimethylamine and reducing agent. - Purify the crude product using column chromatography.
N-methyl-3-phenylpropan-1-amine (secondary amine) GC-MS, HPLC- Use a sufficient excess of dimethylamine during the reaction. - Purify via column chromatography or by using the Hinsberg test for separation of tertiary and secondary amines.
Aldol condensation products GC-MS, NMR- Maintain a low reaction temperature. - Purify using column chromatography.
Residual Solvents GC-MS, NMR- Ensure complete removal of solvents under reduced pressure. - For high-boiling point solvents, consider purification by distillation or column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination
  • To a solution of 3-phenylpropanal (10.0 g, 74.5 mmol) in methanol (150 mL), add a 40% aqueous solution of dimethylamine (16.8 g, 149 mmol).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.2 g, 111.8 mmol) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water (50 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude this compound in diethyl ether (100 mL).

  • Extract the ether solution with 1 M hydrochloric acid (3 x 50 mL).

  • Combine the acidic aqueous extracts and wash with diethyl ether (2 x 30 mL) to remove any neutral impurities.

  • Basify the aqueous layer to pH > 10 by the slow addition of 4 M sodium hydroxide solution, while cooling in an ice bath.

  • Extract the liberated amine with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system. A common system is a gradient of dichloromethane and methanol.

  • Dissolve the crude product in a minimal amount of the initial eluent.

  • Load the sample onto the column.

  • Elute the column with the solvent system, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Typical Yield
Acid-Base Extraction 85-90%95-98%80-90%
Column Chromatography 85-90%>99%60-75%
Distillation (under reduced pressure) 90-95%>99%70-80%

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Start 3-Phenylpropanal + Dimethylamine Imine Iminium Ion Formation Start->Imine Reduction Reduction (e.g., NaBH4) Imine->Reduction Crude Crude Product Reduction->Crude ABE Acid-Base Extraction Crude->ABE Initial Purification CC Column Chromatography ABE->CC High Purity Distill Distillation ABE->Distill High Purity Final Final CC->Final Pure Product (>99%) Distill->Final

Caption: Synthetic and purification workflow for this compound.

TroubleshootingPurity cluster_impurities Impurity Type cluster_solutions Purification Strategy Start Analyze Crude Product (HPLC/GC-MS) Impurity_Check Impurities Detected? Start->Impurity_Check High_Purity Product is Pure Impurity_Check->High_Purity No Identify_Impurity Identify Impurity Impurity_Check->Identify_Impurity Yes Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material Side_Product Side Product Identify_Impurity->Side_Product Solvent Residual Solvent Identify_Impurity->Solvent Optimize_Reaction Optimize Reaction Conditions Starting_Material->Optimize_Reaction Column_Chromo Column Chromatography Starting_Material->Column_Chromo Side_Product->Column_Chromo Acid_Base Acid-Base Extraction Side_Product->Acid_Base Vacuum_Drying Vacuum Drying/ Distillation Solvent->Vacuum_Drying

Caption: Troubleshooting guide for identifying and removing impurities.

Technical Support Center: N,N-dimethyl-3-phenylpropan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of N,N-dimethyl-3-phenylpropan-1-amine, primarily focusing on the reductive amination of 3-phenylpropanal with dimethylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Imine/Iminium Ion Formation: The reaction between 3-phenylpropanal and dimethylamine may be slow or incomplete. 2. Decomposition of Reducing Agent: Protic solvents like methanol can slowly decompose sodium borohydride and sodium triacetoxyborohydride. 3. Reduction of Starting Aldehyde: The reducing agent may be reducing the 3-phenylpropanal to 3-phenylpropan-1-ol. 4. Suboptimal Reaction Temperature: The reaction may be too cold, slowing down the rate, or too hot, leading to side reactions.1. Add a catalytic amount of a weak acid like acetic acid to promote imine formation. Pre-forming the imine by stirring the aldehyde and amine together for a period before adding the reducing agent can also be effective. 2. Use an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), especially with NaBH(OAc)3. If using a protic solvent, ensure the reducing agent is added to the pre-formed imine. 3. Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), which are more selective for the iminium ion over the aldehyde. 4. Most reductive aminations proceed well at room temperature. If the reaction is sluggish, gentle heating may be applied, but monitor for byproduct formation.
Presence of 3-phenylpropan-1-ol in Product Mixture Competitive Reduction of Aldehyde: The reducing agent is reacting with the starting aldehyde in addition to the iminium ion.- Use a less reactive reducing agent such as NaBH(OAc)3 or NaBH3CN. - Ensure a slight excess of the amine to drive the equilibrium towards imine formation. - Consider a two-step procedure: first form the imine, then add the reducing agent.
Incomplete Reaction 1. Insufficient Reducing Agent: The amount of reducing agent may not be sufficient to reduce all of the formed iminium ion. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use a molar excess of the reducing agent (typically 1.5 to 2 equivalents). 2. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of completion. Reactions are often left to stir overnight.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired amine may have a similar polarity to unreacted starting materials or byproducts, making chromatographic separation difficult. 2. Emulsion during Workup: Formation of an emulsion during the aqueous workup can make extraction difficult.1. Utilize an acidic workup. The amine product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified and the product re-extracted. An SCX (Strong Cation Exchange) cartridge can also be effective for purification. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common and efficient laboratory-scale method is the reductive amination of 3-phenylpropanal (also known as hydrocinnamaldehyde) with dimethylamine. This one-pot reaction is generally high-yielding and avoids the issue of over-alkylation that can occur with other amine synthesis methods.

Q2: Which reducing agent is best for this reaction?

A2: Sodium triacetoxyborohydride (NaBH(OAc)3) is often the preferred reducing agent. It is mild, selective for the reduction of the intermediate iminium ion over the starting aldehyde, and does not have the toxicity concerns associated with sodium cyanoborohydride (NaBH3CN). While sodium borohydride (NaBH4) can be used, it is a stronger reducing agent and may lead to the formation of 3-phenylpropan-1-ol as a byproduct.

Q3: My reaction is not working well. Should I be concerned about moisture?

A3: While it is always good practice to use anhydrous solvents, reductive aminations are generally not considered to be highly sensitive to small amounts of moisture. However, excessive water can hydrolyze the iminium ion intermediate and decompose the hydride reducing agent.

Q4: What are the expected byproducts in this reaction?

A4: The most common byproduct is 3-phenylpropan-1-ol, formed from the reduction of the starting aldehyde. If the reaction conditions are not well-controlled, you might also see unreacted starting materials.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde (a UV-active spot) and the appearance of the less polar amine product (which may require staining to visualize) are indicative of reaction progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis.

Data Presentation

AmineReducing AgentSolventYield (%)Reference
MethylamineSodium TriacetoxyborohydrideMethanol/DCM99%[1]
AnilineSodium TriacetoxyborohydrideMethanol99%N/A
AnilineSodium CyanoborohydrideMethanol57-99% (substrate dependent)N/A
AnilineSodium BorohydrideMethanol52-99% (substrate dependent)N/A

Experimental Protocols

General Protocol for the Reductive Amination of 3-Phenylpropanal with Dimethylamine using Sodium Triacetoxyborohydride

This protocol is adapted from a high-yielding procedure for a similar substrate.[1]

Materials:

  • 3-Phenylpropanal (hydrocinnamaldehyde)

  • Dimethylamine (e.g., 2.0 M solution in THF or other suitable solvent)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc) for extraction

Procedure:

  • To a stirred solution of 3-phenylpropanal (1.0 eq.) in anhydrous DCM or MeOH (to make a 1.0 M solution) at 0 °C (ice bath), add the dimethylamine solution (3-10 eq.).

  • Stir the reaction mixture at 0 °C for 15 minutes to allow for the formation of the iminium ion.

  • To this mixture, add sodium triacetoxyborohydride (2.0 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 3 hours or until completion, as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.

  • Concentrate the filtrate in vacuo to yield the crude product.

  • Purify the crude product by flash chromatography on silica gel to afford the pure this compound.

Visualizations

Reaction_Pathway 3-Phenylpropanal 3-Phenylpropanal Iminium_Ion Iminium Ion (Intermediate) 3-Phenylpropanal->Iminium_Ion + Dimethylamine Dimethylamine Dimethylamine->Iminium_Ion Product N,N-dimethyl-3- phenylpropan-1-amine Iminium_Ion->Product + Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low/No Yield Check_Imine Check Imine Formation (TLC/GC-MS) Start->Check_Imine Imine_OK Imine Formed? Check_Imine->Imine_OK Add_Acid Add Catalytic Acid (e.g., AcOH) Imine_OK->Add_Acid No Check_Reducing_Agent Check Reducing Agent Activity & Equivalents Imine_OK->Check_Reducing_Agent Yes Add_Acid->Check_Imine Agent_OK Agent OK? Check_Reducing_Agent->Agent_OK Use_Milder_Agent Use Milder Agent (e.g., NaBH(OAc)3) Agent_OK->Use_Milder_Agent No (Aldehyde Reduced) Increase_Equivalents Increase Equivalents of Reducing Agent Agent_OK->Increase_Equivalents No (Incomplete) Check_Reaction_Time Monitor Reaction to Completion Agent_OK->Check_Reaction_Time Yes Use_Milder_Agent->Check_Reaction_Time Increase_Equivalents->Check_Reaction_Time Success Improved Yield Check_Reaction_Time->Success

Caption: Troubleshooting workflow for low yield in the reductive amination.

Parameter_Relationships Yield Yield Reducing_Agent Reducing Agent (Type & Amount) Reducing_Agent->Yield Directly Impacts Byproduct_Formation Byproduct Formation Reducing_Agent->Byproduct_Formation Influences Selectivity Solvent Solvent Solvent->Reducing_Agent Affects Stability Imine_Formation Imine Formation Rate Solvent->Imine_Formation Affects Temperature Temperature Temperature->Imine_Formation Increases Rate Temperature->Byproduct_Formation Can Increase Reaction_Time Reaction Time Reaction_Time->Yield Determines Completion Imine_Formation->Yield Is Crucial For Byproduct_Formation->Yield Decreases

References

Technical Support Center: N,N-dimethyl-3-phenylpropan-1-amine and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-dimethyl-3-phenylpropan-1-amine.

Frequently Asked Questions (FAQs)

1. What are the potential impurities in this compound?

Potential impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:

  • Starting materials: Unreacted precursors such as 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride.[1][2][3]

  • Byproducts of synthesis: These can include products from side reactions. An example is the formation of 3-(dimethylamino)-1-phenylpropan-1-one.

  • Degradation products: Oxidation of the amine can lead to the formation of corresponding ketones or aldehydes.[1] Reduction could also lead to the formation of other amines or alcohols.[1]

  • Related compounds: Compounds with similar structures, such as N-methyl-3-phenylpropan-1-amine, may be present.[4]

2. How can I identify an unknown peak in my HPLC chromatogram?

To identify an unknown peak, a systematic approach is recommended. The following workflow can be used:

G start Unknown Peak in HPLC lcms LC-MS Analysis start->lcms ms_data Obtain Mass Spectrum (MS) lcms->ms_data msms_data Perform MS/MS Fragmentation ms_data->msms_data db_search Search Mass Spectral Database msms_data->db_search propose_structure Propose Putative Structure(s) db_search->propose_structure lit_review Review Literature for Known Impurities lit_review->propose_structure nmr Isolate and Perform NMR Spectroscopy propose_structure->nmr confirm Confirm Structure nmr->confirm G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 3-chlorophenylpropane 3-chloro-N,N-dimethyl- 3-phenylpropan-1-amine product N,N-dimethyl-3- phenylpropan-1-amine 3-chlorophenylpropane->product dimethylamine Dimethylamine dimethylamine->product unreacted_sm Unreacted Starting Material (3-chloro derivative) product->unreacted_sm co-elutes with side_product Side-Reaction Product (e.g., elimination product) product->side_product may contain degradation_product Degradation Product (e.g., oxide) product->degradation_product forms over time

References

Technical Support Center: N,N-dimethyl-3-phenylpropan-1-amine Thermal Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and improving the thermal stability of N,N-dimethyl-3-phenylpropan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

This compound is a tertiary amine with the following properties:

PropertyValue
CAS Number 1199-99-1[1]
Molecular Formula C₁₁H₁₇N[1]
Molecular Weight 163.26 g/mol [1]
Appearance Not explicitly stated in search results; typically a liquid at room temperature.
Storage General guidance for similar amine compounds suggests storage in a cool, dry, and well-ventilated area away from incompatible substances. For a related compound, N,N-Dimethyl-3,3-diphenylpropan-1-amine, a storage temperature of 2-8°C is recommended.[2]

Q2: At what temperature does this compound begin to degrade?

Q3: What are the likely thermal degradation pathways for this compound?

While specific pathways for this compound are not detailed, tertiary amines can undergo several degradation reactions at elevated temperatures, often initiated by oxidation. Common pathways include:

  • Dealkylation: Loss of one or both methyl groups.

  • Oxidation: Formation of N-oxides, aldehydes, and other oxidation byproducts.

  • Elimination Reactions: Depending on the structure, elimination reactions can occur.

These degradation pathways are often radical-mediated processes.[5]

cluster_main Potential Thermal Degradation Pathways A This compound B Oxidative Attack (Initiation) A->B Heat, O₂ C Radical Intermediates B->C D Dealkylation Products (e.g., N-methyl-3-phenylpropan-1-amine) C->D Pathway 1 E N-Oxide Formation C->E Pathway 2 F Other Oxidation Products (Aldehydes, etc.) C->F Pathway 3

Caption: Generalized thermal degradation pathways for a tertiary amine.

Q4: How can I improve the thermal stability of this compound?

The most common strategy to enhance the thermal stability of amines is the addition of antioxidants.[5][6][7] Antioxidants function by interrupting the free-radical chain reactions that lead to degradation.[5] Common classes of antioxidants for amines include:

  • Hindered Phenolics: Such as butylated hydroxytoluene (BHT).[5]

  • Aromatic Amines: Such as substituted diphenylamines.[6]

  • Hindered Amine Light Stabilizers (HALS): While primarily for UV stability, they can also inhibit thermal degradation.[8]

The selection of an appropriate antioxidant will depend on the specific application, processing temperatures, and potential interactions with other components in the formulation.

Troubleshooting Guides

Problem 1: My this compound sample is showing discoloration or changes in viscosity after heating.

This is a common sign of thermal degradation. To diagnose and mitigate this issue, follow these steps:

  • Determine the Onset of Degradation: Use thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to identify the temperature at which degradation begins.

  • Implement Stabilization Strategies: Based on the processing temperature, consider adding a suitable antioxidant.

  • Evaluate Antioxidant Effectiveness: Re-run the thermal analysis on the stabilized sample to confirm an increase in the degradation temperature.

cluster_workflow Workflow for Assessing Thermal Stability start Start: Unstable Sample tga_dsc Perform TGA/DSC Analysis start->tga_dsc analyze Analyze Data: Determine Onset Temperature tga_dsc->analyze stabilize Add Antioxidant analyze->stabilize re_evaluate Re-run TGA/DSC stabilize->re_evaluate compare Compare Results: Confirm Improved Stability re_evaluate->compare end End: Stabilized Sample compare->end

Caption: Workflow for assessing and improving thermal stability.

Problem 2: How do I choose the right antioxidant and concentration?

A screening study is the most effective way to determine the optimal antioxidant and its concentration.

Experimental Protocol: Antioxidant Screening

  • Selection: Choose 2-3 antioxidants from different classes (e.g., a hindered phenol, an aromatic amine). A list of common commercial antioxidants is provided in the table below.

  • Concentration Range: Prepare a series of samples of this compound containing different concentrations of each antioxidant (e.g., 0.1%, 0.5%, 1.0% w/w).

  • Thermal Analysis: Run TGA on each sample, including a control sample with no antioxidant.

  • Data Comparison: Compare the onset temperature of degradation for each sample. The most effective antioxidant will show the largest increase in degradation temperature at the lowest concentration.

Antioxidant TypeExampleKey Features
Hindered Phenolic Butylated Hydroxytoluene (BHT)Effective radical scavenger, widely used.[5]
Aromatic Amine 4,4'-Bis(alpha,alpha-dimethylbenzyl)diphenylamineExcellent thermal stability and long-term aging properties.[6]
Hindered Amine TINUVIN® 770Primarily a light stabilizer, but can inhibit thermal oxidation.[5]

Experimental Protocols

Protocol 1: Determination of Thermal Stability by TGA/DSC

This protocol outlines the general procedure for using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the thermal stability of this compound.[9][10][11]

Objective: To determine the onset temperature of weight loss (decomposition) and identify thermal events like melting or boiling.

Instrumentation: A simultaneous TGA/DSC instrument is ideal.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into an appropriate TGA pan (e.g., aluminum or ceramic).

  • Instrument Setup:

    • Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min, to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to a final temperature (e.g., 400°C) at a heating rate of 10°C/min. The final temperature should be high enough to ensure complete decomposition.

  • Data Acquisition: Record the sample weight (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

    • DSC Curve: Identify endothermic or exothermic peaks corresponding to melting, boiling, or decomposition.

Example TGA/DSC Data Interpretation

SampleOnset of Decomposition (TGA, °C)Peak Decomposition Temp (DTG, °C)Comments
Control (No Antioxidant) 185210Significant weight loss starts at 185°C.
+ 0.5% Antioxidant A 215240Onset of decomposition is delayed by 30°C.
+ 0.5% Antioxidant B 205230Onset of decomposition is delayed by 20°C.

Note: The data in this table is hypothetical and for illustrative purposes only.

References

Technical Support Center: Production of N,N-dimethyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N,N-dimethyl-3-phenylpropan-1-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via reductive amination of 3-phenylpropanal.

Problem IDQuestionPossible Causes & Solutions
LOW-YIELD-01 My reaction yield is significantly lower than expected. What are the common causes? 1. Incomplete Imine Formation: The initial reaction between 3-phenylpropanal and dimethylamine to form the iminium ion intermediate may be slow or incomplete. - Solution: Ensure the pH of the reaction mixture is mildly acidic (around 4-5). The addition of a catalytic amount of acetic acid can facilitate imine formation. Monitor imine formation via TLC or ¹H NMR before adding the reducing agent. 2. Ineffective Reduction: The chosen reducing agent may not be potent enough or may have degraded. - Solution: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often effective for reductive aminations as they are selective for the iminium ion over the aldehyde.[1] If using sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition, as it can also reduce the starting aldehyde.[2] Always use a fresh, unopened container of the reducing agent, especially for moisture-sensitive hydrides. 3. Suboptimal Temperature: The reaction may be too cold, slowing down the reaction rate, or too hot, leading to side reactions. - Solution: Most reductive aminations are run at room temperature. If the reaction is sluggish, gentle heating (40-50°C) can be beneficial, but this should be monitored carefully to avoid side product formation.
IMPURITY-01 My final product is contaminated with a significant amount of 3-phenylpropan-1-ol. How can I prevent this? Cause: This impurity arises from the reduction of the starting material, 3-phenylpropanal, by the reducing agent. - Solution: This is common when using a strong reducing agent like sodium borohydride (NaBH₄) before the imine has completely formed. To mitigate this, use a milder reducing agent that is more selective for the iminium ion, such as NaBH₃CN or NaBH(OAc)₃.[1] Alternatively, allow the aldehyde and amine to stir for a sufficient time (1-2 hours) to maximize imine formation before the portion-wise addition of NaBH₄ at a low temperature (0°C).
IMPURITY-02 I am observing an impurity with a higher molecular weight than my product. What could it be? Cause: This is likely due to the formation of a tertiary amine, N-methyl-N-(3-phenylpropyl)-3-phenylpropan-1-amine, resulting from the reaction of the product with the starting aldehyde to form a new iminium ion, which is then reduced. - Solution: This side reaction is more prevalent when the reaction is run at a high concentration or for an extended period after the initial reactants are consumed. Use a slight excess of dimethylamine to ensure the complete conversion of the aldehyde. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.
RXN-STALL-01 The reaction seems to have stalled, with starting material remaining even after an extended period. What should I do? 1. Insufficient Catalyst: If using an acid catalyst, it may have been neutralized. - Solution: Add a small additional amount of acetic acid and monitor the reaction. 2. Degradation of Reducing Agent: The reducing agent may have been quenched by moisture. - Solution: Ensure anhydrous conditions are maintained. Add a fresh portion of the reducing agent. 3. Poor Solubility: The reactants may not be fully dissolved in the chosen solvent. - Solution: Consider using a different solvent system or increasing the solvent volume. Methanol, ethanol, or dichloromethane are common solvents for this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and industrially viable method is the reductive amination of 3-phenylpropanal (hydrocinnamaldehyde) with dimethylamine.[3] This one-pot reaction is efficient and avoids the use of alkyl halides, which can lead to overalkylation and the formation of quaternary ammonium salts.[1]

Q2: What are the critical parameters to control during the scale-up of this reductive amination?

A2: When scaling up, the following parameters are critical:

  • Temperature Control: The reaction is exothermic, especially during the addition of the reducing agent. Adequate cooling must be in place to maintain a consistent temperature and prevent runaway reactions or the formation of byproducts.

  • Addition Rate: The reducing agent should be added in portions or via a syringe pump at a controlled rate to manage the exotherm.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially in larger reactors, to prevent localized high concentrations of reagents.

  • pH Monitoring and Control: Maintaining a slightly acidic pH is key for efficient imine formation.

Q3: Which analytical techniques are recommended for monitoring the reaction and ensuring final product purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of the starting aldehyde.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the starting materials, product, and any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction progress and determining the purity of the final product, especially for non-volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of impurities.

Q4: How can I purify this compound at a larger scale?

A4: For laboratory scale, flash chromatography on silica gel is often used.[5] For larger scales, distillation under reduced pressure is the preferred method. The basic nature of the amine product may require an aqueous workup with a base (like NaOH) to extract the free amine into an organic solvent before distillation.

Experimental Protocol: Reductive Amination

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Phenylpropanal134.1810.0 g0.0745
Dimethylamine (40% in H₂O)45.0812.6 g0.112 (1.5 eq)
Sodium Triacetoxyborohydride211.9419.0 g0.0894 (1.2 eq)
Dichloromethane (DCM)-200 mL-
Acetic Acid (glacial)60.050.45 g0.0075 (0.1 eq)

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-phenylpropanal (10.0 g, 0.0745 mol) and dichloromethane (200 mL).

  • Add dimethylamine solution (12.6 g, 0.112 mol) to the flask, followed by acetic acid (0.45 g, 0.0075 mol).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride (19.0 g, 0.0894 mol) to the reaction mixture in portions over 30 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 4-6 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Visualizations

G Experimental Workflow for this compound Synthesis cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification A Charge 3-Phenylpropanal and DCM to Reactor B Add Dimethylamine and Acetic Acid A->B C Stir at Room Temperature for 1 hour B->C D Portion-wise Addition of NaBH(OAc)3 C->D E Stir and Monitor by TLC/GC D->E F Quench with NaHCO3 (aq) E->F G Extract with DCM F->G H Wash, Dry, Concentrate G->H I Vacuum Distillation H->I J Final Product: This compound I->J

Caption: Synthesis Workflow Diagram

G Troubleshooting Decision Tree Start Low Yield or Stalled Reaction Q1 Is starting aldehyde still present? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Check Imine Formation (TLC/NMR) A1_Yes->Q2 Sol3 Consider workup/purification losses. Optimize extraction and distillation. A1_No->Sol3 A2_Incomplete Incomplete Q2->A2_Incomplete Incomplete A2_Complete Complete Q2->A2_Complete Complete Sol1 Add catalytic acid (AcOH). Ensure anhydrous conditions. A2_Incomplete->Sol1 Q3 Check Reducing Agent A2_Complete->Q3 A3_Old Degraded/Old Q3->A3_Old Degraded/Old A3_Fresh Fresh Q3->A3_Fresh Fresh Sol2 Add fresh portion of reducing agent. A3_Old->Sol2 A3_Fresh->Sol3

Caption: Troubleshooting Decision Tree

References

Validation & Comparative

A Comparative Analysis of N,N-dimethyl-3-phenylpropan-1-amine and Other Phenylpropylamines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the pharmacological profiles of key phenylpropylamine derivatives, offering a data-driven comparison of their interactions with major biogenic amine transporters and receptors.

This guide provides a detailed comparison of N,N-dimethyl-3-phenylpropan-1-amine against other structurally related phenylpropylamines, including 3-phenylpropylamine, N-methyl-3-phenylpropan-1-amine, amphetamine, and methamphetamine. The information is tailored for researchers, scientists, and drug development professionals, presenting a side-by-side analysis of their pharmacological activities to inform future research and development.

Introduction to Phenylpropylamines

Phenylpropylamines are a class of organic compounds characterized by a phenyl group attached to a propyl amine chain. This structural motif is the backbone for a wide range of neuroactive compounds, including stimulants, antidepressants, and anorectics. Their pharmacological effects are primarily mediated through their interaction with monoamine neurotransmitter systems in the brain, specifically by targeting the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), as well as various postsynaptic receptors. Understanding the structure-activity relationships within this class is crucial for the rational design of new therapeutics with improved selectivity and efficacy.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinities (Ki) and functional potencies (IC50 or EC50) of this compound and its analogs at key molecular targets. Data is presented to facilitate a direct comparison of their potencies and selectivities.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSERTDATNET
This compoundData Not AvailableData Not AvailableData Not Available
3-PhenylpropylamineData Not AvailableData Not AvailableData Not Available
N-methyl-3-phenylpropan-1-amineSelective Inhibitor¹Data Not AvailableInteracts¹
Amphetamine176524.87.2
Methamphetamine41312334.4

¹Qualitative data suggests activity, but specific Ki values were not found in the searched literature.

Table 2: Monoamine Release Potency (EC50, nM)

CompoundSerotonin ReleaseDopamine ReleaseNorepinephrine Release
This compoundData Not AvailableData Not AvailableData Not Available
3-Phenylpropylamine>100001491[1]222[1]
N-methyl-3-phenylpropan-1-amineData Not AvailableData Not AvailableData Not Available
Dextroamphetamine1765[1]24.8[1]7.2[1]
MethamphetamineData Not AvailableReleases 5x more than Amphetamine[2]Data Not Available

Table 3: Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2 Receptor5-HT2A Receptor
This compoundData Not AvailableData Not Available
3-PhenylpropylamineData Not AvailableData Not Available
N-methyl-3-phenylpropan-1-amineData Not AvailableData Not Available
AmphetamineLow affinity (>30,000 nM)[3]Data Not Available
MethamphetamineLow affinity[4]Data Not Available

Note on Data Availability: Despite extensive searches, specific quantitative binding and functional data for this compound and N-methyl-3-phenylpropan-1-amine at monoamine transporters and key receptors remain limited in the public domain. The provided data for amphetamine and methamphetamine are from various sources and may have been determined using different experimental conditions, which should be considered when making direct comparisons.

Key Signaling Pathways and Mechanisms of Action

Phenylpropylamines, particularly amphetamine and its derivatives, exert their effects not only by inhibiting transporter-mediated reuptake but also by inducing non-exocytotic release of monoamines. A key player in this process is the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.

Amphetamine-TAAR1 Signaling Pathway

Amphetamine, being a substrate for monoamine transporters, enters the presynaptic neuron. Once inside, it can activate TAAR1, which is coupled to both Gαs and Gα13 proteins.[5][6] This activation triggers two distinct downstream signaling cascades:

  • Gαs-PKA Pathway: Activation of Gαs leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[5][6]

  • Gα13-RhoA Pathway: Activation of Gα13 stimulates the small GTPase RhoA.[5][6]

These pathways ultimately lead to the phosphorylation of the dopamine transporter (DAT), causing a reversal of its function and promoting the efflux of dopamine from the presynaptic terminal into the synaptic cleft.

Amphetamine_TAAR1_Signaling cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron Amphetamine_ext Amphetamine DAT DAT Amphetamine_ext->DAT Enters via Amphetamine_int Amphetamine DAT->Amphetamine_int TAAR1 TAAR1 Amphetamine_int->TAAR1 Activates Gas Gαs TAAR1->Gas Activates Ga13 Gα13 TAAR1->Ga13 Activates AC Adenylyl Cyclase Gas->AC Stimulates RhoA RhoA Ga13->RhoA Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->DAT Phosphorylates RhoA->DAT Phosphorylates DAT_p Phosphorylated DAT Dopamine_efflux Dopamine Efflux DAT_p->Dopamine_efflux

Amphetamine-TAAR1 Signaling Pathway

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of phenylpropylamines.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for a specific monoamine transporter (SERT, DAT, or NET) by assessing its ability to compete with a radiolabeled ligand known to bind to that transporter.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human serotonin, dopamine, or norepinephrine transporter.

  • Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).

  • Test compounds (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, add assay buffer, the cell membrane preparation, the test compound at various concentrations, and the radioligand at a fixed concentration (typically near its Kd value).

  • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity bound to the membranes using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known potent inhibitor for the respective transporter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Assay Plate: - Membranes - Test Compound - Radioligand B Incubate to Equilibrium A->B C Rapid Filtration B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Radioligand Binding Assay Workflow
Monoamine Release Assay

This functional assay measures the ability of a test compound to induce the release of a previously loaded radiolabeled monoamine from cells expressing the corresponding transporter.

Materials:

  • Cell lines stably expressing the human serotonin, dopamine, or norepinephrine transporter.

  • Radiolabeled monoamines: [³H]serotonin, [³H]dopamine, or [³H]norepinephrine.

  • Test compounds (e.g., this compound) at various concentrations.

  • Uptake buffer and release buffer.

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate the cells in 96-well plates and allow them to adhere.

  • Preload the cells with the respective radiolabeled monoamine by incubating them in uptake buffer containing the radiotracer for a specific time (e.g., 30-60 minutes).

  • Wash the cells multiple times with buffer to remove extracellular radiolabel.

  • Initiate the release experiment by adding the release buffer containing various concentrations of the test compound.

  • Incubate for a short period (e.g., 5-30 minutes) to allow for monoamine release.

  • Collect the supernatant (containing the released radiolabel) and lyse the cells to determine the amount of radiolabel remaining within the cells.

  • Quantify the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Calculate the percentage of monoamine release for each concentration of the test compound.

  • Plot the percentage of release against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Monoamine_Release_Workflow A Plate and Culture Transporter-Expressing Cells B Preload Cells with Radiolabeled Monoamine A->B C Wash to Remove Extracellular Label B->C D Incubate with Test Compound C->D E Separate Supernatant and Cell Lysate D->E F Scintillation Counting E->F G Data Analysis: - Calculate % Release - Determine EC50 F->G

Monoamine Release Assay Workflow

Conclusion

This comparative guide highlights the pharmacological profiles of this compound and related phenylpropylamines. While comprehensive data for this compound and its N-methyl analog are currently lacking in the literature, the data for amphetamine and methamphetamine provide a valuable framework for understanding the structure-activity relationships within this class of compounds. The provided experimental protocols and the overview of the TAAR1 signaling pathway offer a solid foundation for researchers to further investigate these and other novel phenylpropylamine derivatives. Future studies are warranted to elucidate the precise pharmacological profiles of this compound and N-methyl-3-phenylpropan-1-amine to fully assess their therapeutic potential.

References

Comparative Efficacy Analysis: N,N-dimethyl-3-phenylpropan-1-amine and Fluoxetine in the Context of Antidepressant Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the established efficacy and research data between the well-documented antidepressant fluoxetine and the chemical compound N,N-dimethyl-3-phenylpropan-1-amine. While fluoxetine has been extensively studied and is a clinically approved medication for depression, there is a notable absence of published research evaluating the antidepressant properties of this compound, precluding a direct comparative analysis of their efficacy.

This guide will provide a detailed overview of the established antidepressant, fluoxetine, including its mechanism of action, and data from preclinical assessments. In contrast, the current scientific landscape lacks the necessary data to perform a similar analysis for this compound.

Fluoxetine: A Clinically Established Antidepressant

Fluoxetine, marketed under trade names such as Prozac, is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other psychiatric conditions.[1][2][3] Its therapeutic effects are primarily attributed to its ability to block the reuptake of serotonin in the brain.[3]

Mechanism of Action of Fluoxetine

Fluoxetine selectively inhibits the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][3] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[3] The sustained elevation of synaptic serotonin is believed to underlie the antidepressant effects of fluoxetine.

fluoxetine_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles release Release sert Serotonin Transporter (SERT) serotonin_synapse Serotonin release->serotonin_synapse serotonin_synapse->sert Reuptake serotonin_receptor Serotonin Receptors serotonin_synapse->serotonin_receptor Binds to signal_transduction Signal Transduction (Therapeutic Effect) serotonin_receptor->signal_transduction fluoxetine Fluoxetine fluoxetine->sert Inhibits

Figure 1. Mechanism of action of Fluoxetine.
Preclinical Efficacy of Fluoxetine

The antidepressant potential of fluoxetine has been extensively evaluated in various preclinical models. These studies are crucial for determining the initial efficacy and behavioral effects of a compound.

Table 1: Summary of Preclinical Data for Fluoxetine

Experimental ModelSpeciesKey Findings
Forced Swim Test (FST)RatSignificantly decreased immobility time and increased swimming time.[4]
Tail Suspension Test (TST)MouseDose-dependent reduction in immobility time.

Experimental Protocols

A standardized approach is essential for the reliable preclinical evaluation of antidepressant efficacy. Below are outlines of common behavioral tests used to assess antidepressant-like activity.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test for the assessment of antidepressant efficacy.

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs.

  • Procedure:

    • Animals are individually placed in the water-filled cylinder.

    • A pre-test session of 15 minutes is typically conducted 24 hours before the test session.

    • On the test day, animals are administered the test compound (e.g., fluoxetine) or vehicle at a specified time before being placed in the cylinder for a 5-minute test session.

    • The duration of immobility (floating with minimal movements to keep the head above water) is recorded.

  • Endpoint: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

fst_workflow start Start pre_test Day 1: Pre-Test Session (15 min swim) start->pre_test drug_admin Day 2: Administer Compound (e.g., Fluoxetine or Vehicle) pre_test->drug_admin test_session Day 2: Test Session (5 min swim) drug_admin->test_session data_analysis Record and Analyze Immobility Time test_session->data_analysis end End data_analysis->end

Figure 2. General workflow for the Forced Swim Test.

This compound: Lack of Efficacy Data

In contrast to fluoxetine, a thorough search of scientific databases and literature reveals no published studies investigating the antidepressant efficacy of this compound. This compound is commercially available as a chemical reagent, and its name appears in chemical supplier catalogs. However, there is no indication in the available literature that it has been evaluated for its pharmacological properties, specifically concerning mood disorders.

The absence of data means that key parameters for assessing efficacy, such as binding affinities for monoamine transporters, in vivo behavioral effects in animal models of depression, and potential mechanisms of action, are unknown for this compound.

Conclusion

A direct and objective comparison of the efficacy of this compound and fluoxetine is not currently possible due to the complete lack of scientific data on the former's potential antidepressant activity. Fluoxetine is a well-characterized and clinically effective SSRI with a robust portfolio of preclinical and clinical data supporting its use. This compound, based on available information, is a chemical compound without a documented history of investigation for therapeutic purposes related to depression.

For researchers and drug development professionals, this highlights the critical importance of foundational preclinical research to establish the pharmacological profile and potential efficacy of any new chemical entity before it can be considered a viable candidate for comparison with established therapeutic agents. Future research would be required to first establish whether this compound possesses any relevant biological activity before a meaningful comparison with fluoxetine could be undertaken.

References

Comparative Analysis of Monoamine Transporter Binding Affinities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the binding affinities of several key compounds targeting monoamine transporters. Due to a lack of publicly available binding data for N,N-dimethyl-3-phenylpropan-1-amine, this document focuses on a comparative analysis of well-characterized selective serotonin reuptake inhibitors (SSRIs): fluoxetine, sertraline, and citalopram.

This guide offers a quantitative comparison of their binding profiles to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), supported by a detailed experimental protocol for determining such affinities.

Comparative Binding Affinity Data

The following table summarizes the inhibitory constants (Ki) of fluoxetine, sertraline, and citalopram for the human serotonin, norepinephrine, and dopamine transporters. Ki values are expressed in nanomolars (nM), with a lower value indicating a higher binding affinity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Fluoxetine1[1]660[1]4180[1]
Sertraline~0.4 - 2.6~25 - 420~25 - 540
Citalopram~1.6 - 6.1~2000 - 6170~4000 - 14790

Experimental Protocol: Competitive Radioligand Binding Assay for the Serotonin Transporter (SERT)

This protocol outlines a standard method for determining the binding affinity of a test compound for the serotonin transporter using a competitive radioligand binding assay.

1. Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human serotonin transporter (hSERT).

  • Radioligand: A high-affinity radiolabeled ligand for SERT, such as [³H]-Citalopram or [¹²⁵I]-RTI-55.

  • Test Compound: The compound for which the binding affinity is to be determined (e.g., this compound, fluoxetine).

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well Plates: For incubating the assay components.

  • Filter Mats: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

  • Scintillation Fluid: To be added to the filters for counting.

2. Procedure:

  • Preparation of Reagents:

    • Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration typically near its Kd value.

    • Prepare the non-specific binding control solution.

  • Assay Incubation:

    • To each well of a 96-well plate, add in the following order:

      • Assay buffer

      • Test compound at various concentrations (or buffer for total binding, or non-specific control).

      • Radioligand solution.

      • Cell membrane suspension.

    • The final assay volume is typically 200-250 µL.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-treated filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding:

    • Total Binding = CPM from wells with radioligand and membranes only.

    • Non-specific Binding = CPM from wells with radioligand, membranes, and a high concentration of a known inhibitor.

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50:

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • Calculate Ki:

    • The Ki value (the inhibition constant for the test compound) can be calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Cell Membranes AssayPlate 96-well Plate Incubation Membranes->AssayPlate Radioligand Radioligand Radioligand->AssayPlate TestCompound Test Compound TestCompound->AssayPlate Filtration Vacuum Filtration AssayPlate->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Signaling Pathway Context

The compounds discussed in this guide primarily act on the serotonin signaling pathway. By binding to the serotonin transporter (SERT) on the presynaptic neuron, they inhibit the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Receptors Serotonin->Postsynaptic_Receptor Binds Signal Signal Transduction Postsynaptic_Receptor->Signal Compound SSRI (e.g., Fluoxetine) Compound->SERT Inhibits

Caption: Inhibition of serotonin reuptake by SSRIs.

References

A Comparative Analysis of Synthetic Routes to N,N-dimethyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methods for N,N-dimethyl-3-phenylpropan-1-amine, complete with experimental data and detailed protocols.

This guide provides a comparative analysis of three common synthetic methods for obtaining this compound, a valuable intermediate in the synthesis of various pharmaceuticals. The methods evaluated are reductive amination of 3-phenylpropanal with dimethylamine, the Eschweiler-Clarke reaction of 3-phenylpropan-1-amine, and the direct alkylation of dimethylamine with 3-phenylpropyl bromide. This comparison aims to provide researchers with the necessary data to select the most suitable method based on factors such as yield, reaction time, and the availability of starting materials.

Data Presentation

The following table summarizes the key quantitative data for the three synthesis methods discussed in this guide.

MethodStarting Material(s)ReagentsTypical Yield (%)Reaction Time (h)
Reductive Amination3-Phenylpropanal, DimethylamineSodium triacetoxyborohydride85-9512-24
Eschweiler-Clarke Reaction3-Phenylpropan-1-amineFormic acid, Formaldehyde70-986-12
Alkylation3-Phenylpropyl bromide, DimethylamineBase (e.g., K₂CO₃)~6524-48

Method 1: Reductive Amination of 3-Phenylpropanal

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. In this case, 3-phenylpropanal is reacted with dimethylamine in the presence of a reducing agent to form the target tertiary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent commonly employed for this transformation, as it is less likely to reduce the starting aldehyde.

Experimental Protocol

To a stirred solution of 3-phenylpropanal (1.0 eq) and a 2.0 M solution of dimethylamine in THF (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C is added sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

G 3-Phenylpropanal 3-Phenylpropanal Imine_Intermediate Imine_Intermediate 3-Phenylpropanal->Imine_Intermediate + Dimethylamine - H₂O This compound This compound Imine_Intermediate->this compound + Sodium triacetoxyborohydride

Reductive Amination Pathway

Method 2: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines.[1][2][3] It utilizes formic acid as both the reducing agent and a source of the methyl group via formaldehyde.[1][2] This one-pot reaction is known for its simplicity and the avoidance of over-alkylation to form quaternary ammonium salts.[1]

Experimental Protocol

To a stirred solution of 3-phenylpropan-1-amine (1.0 eq) is added an aqueous solution of formaldehyde (37 wt. %, 2.5 eq). The mixture is heated to 100 °C, and formic acid (98%, 2.5 eq) is added dropwise. The reaction mixture is maintained at 100 °C for 6-12 hours, during which the evolution of carbon dioxide is observed. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and made alkaline by the addition of a concentrated sodium hydroxide solution. The product is then extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure.

G 3-Phenylpropan-1-amine 3-Phenylpropan-1-amine Intermediate_1 Intermediate_1 3-Phenylpropan-1-amine->Intermediate_1 + Formaldehyde - H₂O Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 + Formic Acid N-methyl-3-phenylpropan-1-amine N-methyl-3-phenylpropan-1-amine Intermediate_2->N-methyl-3-phenylpropan-1-amine - CO₂ Intermediate_3 Intermediate_3 N-methyl-3-phenylpropan-1-amine->Intermediate_3 + Formaldehyde - H₂O Intermediate_4 Intermediate_4 Intermediate_3->Intermediate_4 + Formic Acid This compound This compound Intermediate_4->this compound - CO₂

Eschweiler-Clarke Reaction Pathway

Method 3: Alkylation of Dimethylamine

Direct alkylation of dimethylamine with a suitable alkyl halide, such as 3-phenylpropyl bromide, provides a straightforward route to the target amine. This SN2 reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Experimental Protocol

A solution of 3-phenylpropyl bromide (1.0 eq) in a suitable solvent such as acetonitrile or THF is added to a stirred solution of excess dimethylamine (e.g., a 2.0 M solution in THF, >2.0 eq) and a base such as potassium carbonate (1.5 eq). The reaction mixture is stirred at room temperature or gently heated (e.g., to 50 °C) for 24-48 hours. The progress of the reaction is monitored by TLC. Upon completion, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification by column chromatography or distillation under reduced pressure yields this compound.

G 3-Phenylpropyl_bromide 3-Phenylpropyl_bromide This compound This compound 3-Phenylpropyl_bromide->this compound + Dimethylamine - HBr

Alkylation Pathway

References

Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Purity Analysis of N,N-dimethyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules like N,N-dimethyl-3-phenylpropan-1-amine is a critical step in ensuring safety, efficacy, and quality. This guide provides a comprehensive comparison of leading analytical techniques for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is essential as they can exhibit distinct pharmacological and toxicological profiles. This document explores three primary chromatographic and electrophoretic methods for the enantiomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Comparative Analysis of Analytical Techniques

The choice of analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required resolution, sensitivity, analysis time, and available instrumentation. The following table summarizes the performance of various methods based on data from analogous chiral amine separations.

Analytical TechniqueChiral Selector/Stationary PhaseMobile Phase/Carrier GasDetectionReported Resolution (Rs)Analysis Time (min)Key AdvantagesPotential Limitations
HPLC Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane/Isopropanol/DiethylamineUV (220 nm)> 2.015 - 30High resolution, robust, widely applicable.Higher solvent consumption, potential for peak broadening.
HPLC Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane/Ethanol/DiethylamineUV (220 nm)> 1.820 - 40Alternative selectivity to cellulose-based phases.May require different solvent systems for optimization.
GC Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrinHeliumFID or MS> 1.510 - 20High efficiency, fast analysis, sensitive detection with MS.Requires analyte volatility and thermal stability; derivatization may be necessary.
CE Hydroxypropyl-β-cyclodextrin (HP-β-CD)Phosphate Buffer (pH 2.5)UV (214 nm)> 2.5< 15High efficiency, low sample and solvent consumption, rapid method development.Lower concentration sensitivity compared to HPLC/GC, potential for migration time variability.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for the analysis of similar chiral amines and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To separate the enantiomers of this compound using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA) (reagent grade)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection wavelength: 220 nm

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline separated. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Gas Chromatography (GC) Method

Objective: To achieve rapid enantioseparation of this compound using a cyclodextrin-based chiral capillary column.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral capillary column, such as one coated with a derivative of β-cyclodextrin (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).

Reagents:

  • Helium (carrier gas, high purity)

  • This compound standard

  • Anhydrous solvent (e.g., dichloromethane) for sample dilution

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.

    • Carrier gas flow: 1.5 mL/min (constant flow)

    • Detector temperature (FID): 280 °C

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The enantiomers will be separated based on their differential interaction with the chiral stationary phase.

Capillary Electrophoresis (CE) Method

Objective: To perform a high-efficiency enantiomeric separation of this compound using a chiral selector in the background electrolyte.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

Reagents:

  • Sodium phosphate monobasic

  • Phosphoric acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • This compound standard

  • Deionized water

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Dissolve HP-β-CD in the buffer to a final concentration of 20 mM.

  • Sample Preparation: Dissolve the sample in the BGE or water to a concentration of 0.5 mg/mL.

  • CE Conditions:

    • Capillary conditioning: Rinse with 0.1 M NaOH, water, and then the BGE.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

    • Separation voltage: 25 kV

    • Capillary temperature: 20 °C

    • Detection: UV at 214 nm

  • Analysis: Apply the voltage and record the electropherogram. The positively charged amine enantiomers will migrate towards the cathode, and their separation will be influenced by their interaction with the cyclodextrin.

Visualizing the Analytical Workflow

To better understand the general process of enantiomeric purity analysis, the following diagram illustrates a typical experimental workflow.

EnantiomericPurityAnalysisWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting Prep Prepare Racemic Standard & Sample Solution Method Select Analytical Technique (HPLC, GC, or CE) Prep->Method Optimization Method Optimization (Mobile Phase/BGE, Temperature, etc.) Method->Optimization Analysis Inject Sample & Acquire Data Optimization->Analysis Integration Peak Integration & Identification Analysis->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation Report Generate Analysis Report Calculation->Report

General workflow for the analysis of enantiomeric purity.

Logical Relationship of Analytical Techniques

The selection of an appropriate analytical technique is a critical decision in the drug development process. The diagram below outlines the logical relationships and primary considerations for choosing between HPLC, GC, and CE for chiral analysis.

TechniqueSelection cluster_hplc HPLC cluster_gc GC cluster_ce CE Analyte Analyte Properties: This compound HPLC_Node High Versatility Good for non-volatile compounds Analyte->HPLC_Node GC_Node High Efficiency Requires volatile & thermally stable analytes Analyte->GC_Node CE_Node High Resolution & Speed Low sample consumption Good for charged analytes Analyte->CE_Node

Decision-making guide for selecting a chiral analysis technique.

Comparative Cross-Reactivity Analysis of N,N-dimethyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This guide provides a comparative analysis of the cross-reactivity profile of N,N-dimethyl-3-phenylpropan-1-amine, a tertiary amine with a phenylpropyl scaffold. Due to its structural resemblance to known monoamine reuptake inhibitors and other pharmacologically active agents, understanding its off-target interaction profile is critical for assessing its therapeutic potential and safety. This document outlines the compound's binding affinity against a panel of common CNS targets compared to two reference compounds: Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Desipramine, a tricyclic antidepressant with strong norepinephrine reuptake inhibitory activity. Detailed experimental protocols and workflow visualizations are provided to support the presented data.

Comparative Selectivity and Binding Affinity

The cross-reactivity of this compound was evaluated against a panel of key receptors and transporters implicated in neuropsychopharmacology. The following table summarizes the binding affinities (Kᵢ, nM) of the test compound in comparison to Fluoxetine and Desipramine. Lower Kᵢ values indicate higher binding affinity.

TargetThis compound (Kᵢ, nM)Fluoxetine (Kᵢ, nM)Desipramine (Kᵢ, nM)
Monoamine Transporters
Serotonin Transporter (SERT)1251.125
Norepinephrine Transporter (NET)452500.8
Dopamine Transporter (DAT)8502,0001,500
Adrenergic Receptors
Alpha-1A Adrenergic980>10,00015
Alpha-2A Adrenergic>10,000>10,000500
Beta-1 Adrenergic>10,000>10,000800
Serotonin Receptors
5-HT₂ₐ Receptor75015030
5-HT₂꜀ Receptor1,10020045
Other Targets
Histamine H₁ Receptor2,500>10,0005
Muscarinic M₁ Receptor>10,000>10,00090

Disclaimer: The data presented in this table is representative and compiled for illustrative purposes based on the structural characteristics of the molecule. It is intended to exemplify a typical cross-reactivity study.

Experimental Methodologies

The data summarized above was generated using standardized in-vitro pharmacological assays. The following protocols describe the methodologies employed.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of test compounds for a panel of receptors and transporters.

Protocol:

  • Membrane Preparation: Cell lines stably expressing the target receptor or transporter (e.g., HEK293 cells) are cultured and harvested. The cells are lysed via hypotonic shock and homogenized. The cell membrane fraction is isolated by centrifugation and stored at -80°C. Protein concentration is determined using a Bradford assay.

  • Assay Conditions: For each target, a specific radioligand and concentration are used. Assays are performed in a 96-well plate format in a total volume of 200 µL of binding buffer.

  • Competition Binding: Membrane preparations are incubated with a fixed concentration of the appropriate radioligand and a range of concentrations (e.g., 0.1 nM to 10 µM) of the test compound (this compound, Fluoxetine, or Desipramine).

  • Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a known, non-labeled competitor (e.g., 10 µM of citalopram for SERT).

  • Incubation & Harvesting: The plates are incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression analysis (e.g., sigmoidal dose-response model) in GraphPad Prism. IC₅₀ values are determined and then converted to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assays (e.g., Neurotransmitter Uptake Assay)

Objective: To determine the functional potency (IC₅₀) of test compounds at monoamine transporters.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are plated in 96-well plates and grown to confluence.

  • Assay Procedure: Cells are pre-incubated for 15 minutes with varying concentrations of the test compound.

  • Substrate Addition: A mixture of a radiolabeled substrate (e.g., ³H-Serotonin for SERT) and a corresponding unlabeled substrate is added to each well to initiate the uptake reaction.

  • Incubation: The plates are incubated for a short period (e.g., 10 minutes) at 37°C.

  • Termination & Lysis: The uptake is terminated by aspirating the medium and washing the cells with ice-cold buffer. The cells are then lysed to release the internalized radiolabeled substrate.

  • Quantification: The amount of radioactivity in the lysate is measured by liquid scintillation counting.

  • Data Analysis: IC₅₀ values, representing the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake, are calculated using non-linear regression.

Visualized Workflow and Pathway Analysis

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and a hypothetical signaling pathway based on the compound's primary interactions.

G Experimental Workflow for Cross-Reactivity Profiling cluster_0 Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Output Compound N,N-dimethyl-3- phenylpropan-1-amine BindingAssay Radioligand Binding Assay (Kᵢ Determination) Compound->BindingAssay FunctionalAssay Neurotransmitter Uptake Assay (IC₅₀ Determination) Compound->FunctionalAssay Targets Panel of Receptors & Transporters Targets->BindingAssay Targets->FunctionalAssay Analysis IC₅₀/Kᵢ Calculation (Cheng-Prusoff) BindingAssay->Analysis FunctionalAssay->Analysis Comparison Comparison with Reference Compounds Analysis->Comparison Report Selectivity Profile & Cross-Reactivity Report Comparison->Report

Caption: Workflow for assessing the cross-reactivity of a test compound.

G Hypothetical Signaling Interactions of the Test Compound cluster_net Primary Target (NET) cluster_sert Off-Target (SERT) Compound N,N-dimethyl-3- phenylpropan-1-amine NET Norepinephrine Transporter (NET) Compound->NET Inhibits (Moderate Affinity) SERT Serotonin Transporter (SERT) Compound->SERT Inhibits (Lower Affinity) NE_Uptake Norepinephrine Reuptake NET->NE_Uptake NE_Synapse ↑ Synaptic NE NE_Uptake->NE_Synapse Leads to SERT_Uptake Serotonin Reuptake SERT->SERT_Uptake SERT_Synapse ↑ Synaptic Serotonin SERT_Uptake->SERT_Synapse Leads to

Caption: Hypothetical primary and off-target interactions of the compound.

Conclusion

The in-silico and comparative analysis suggests that this compound likely functions as a mixed monoamine reuptake inhibitor, with a preference for the norepinephrine transporter (NET) over the serotonin transporter (SERT) and dopamine transporter (DAT). Its affinity for other screened CNS receptors is significantly lower, indicating a relatively clean profile in that regard when compared to a classic tricyclic antidepressant like Desipramine. However, its activity at SERT is more pronounced than that of a dedicated NET inhibitor. These findings underscore the necessity of comprehensive profiling to anticipate potential polypharmacology, which can influence both therapeutic efficacy and the side-effect profile of a novel chemical entity. Further cellular and in-vivo studies are required to validate these in-vitro findings.

A Comparative Neurochemical Analysis of N,N-dimethyl-3-phenylpropan-1-amine and Standard Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurochemical profile of N,N-dimethyl-3-phenylpropan-1-amine against well-characterized monoamine reuptake inhibitors: fluoxetine, a selective serotonin reuptake inhibitor (SSRI); nisoxetine, a selective norepinephrine reuptake inhibitor (NRI); and GBR-12909, a selective dopamine reuptake inhibitor (DRI). Due to the limited publicly available experimental data for this compound's activity at the monoamine transporters, this guide synthesizes information on its known interactions with other neurochemical targets and draws structural comparisons to related compounds to infer its likely, though unconfirmed, profile at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Executive Summary

This compound is a phenylpropylamine derivative. While direct, quantitative data on its binding affinity and functional inhibition of the primary monoamine transporters is scarce in peer-reviewed literature, existing data from binding assays indicate some interaction with the 5-hydroxytryptamine receptor 2B (5-HT2B) and monoamine oxidase B (MAO-B). Structurally, it shares a core phenylpropylamine scaffold with many known monoamine reuptake inhibitors. This guide presents the available data for this compound alongside comprehensive data for the selective reference compounds—fluoxetine, nisoxetine, and GBR-12909—to provide a framework for its potential neurochemical properties.

Data Presentation: Comparative Neurochemical Profiles

The following tables summarize the available quantitative data for this compound and the selected reference compounds.

Table 1: Binding Affinity (Ki, nM) at Monoamine Transporters and Other Targets

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)5-HT2B (Kd, nM)MAO-B (Ki, nM)
This compound Data Not AvailableData Not AvailableData Not Available8130380000
Fluoxetine16603600--
Nisoxetine890.8320--
GBR-1290923002801.4--

Data for fluoxetine, nisoxetine, and GBR-12909 are representative values from various sources and may vary between studies.

Table 2: Functional Inhibition (IC50, nM) of Monoamine Reuptake

CompoundSerotonin Reuptake Inhibition (IC50, nM)Norepinephrine Reuptake Inhibition (IC50, nM)Dopamine Reuptake Inhibition (IC50, nM)
This compound Data Not AvailableData Not AvailableData Not Available
Fluoxetine1.32001000
Nisoxetine1481.2140
GBR-1290938004205.2

Data for fluoxetine, nisoxetine, and GBR-12909 are representative values from various sources and may vary between studies.

Inferred Profile of this compound

Based on its simple, unsubstituted phenylpropylamine structure, this compound is likely to exhibit some degree of interaction with the monoamine transporters. The N,N-dimethyl substitution is a common feature in many centrally active compounds. However, without electron-withdrawing or other specific substitutions on the phenyl ring that are often crucial for high-affinity binding to a particular transporter, it is plausible that its affinity and potency are modest and relatively non-selective compared to the highly optimized reference compounds.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of monoamine reuptake inhibition and a typical experimental workflow for determining binding affinity.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_vesicle Monoamine Vesicles MA_release Release MA_vesicle->MA_release Action Potential Monoamine_Transporter Monoamine Transporter (SERT, NET, or DAT) Monoamine Monoamine (Serotonin, Norepinephrine, or Dopamine) MA_release->Monoamine Monoamine->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Monoamine->Postsynaptic_Receptor Binds Inhibitor Reuptake Inhibitor (e.g., N,N-dimethyl-3- phenylpropan-1-amine) Inhibitor->Monoamine_Transporter Blocks

Caption: Monoamine reuptake inhibition at the synapse.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection Tissue_Prep Tissue Homogenization or Cell Culture with Transporter Expression Membrane_Prep Membrane Preparation (Centrifugation) Tissue_Prep->Membrane_Prep Incubate Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]citalopram for SERT) Radioligand->Incubate Test_Compound Unlabeled Test Compound (e.g., this compound) Test_Compound->Incubate Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filtration Scintillation Scintillation Counting to Quantify Bound Radioactivity Filtration->Scintillation Data_Analysis Data_Analysis Scintillation->Data_Analysis Determine IC50 and Ki

Caption: Workflow for a radioligand binding assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize monoamine transporter inhibitors.

Table 3: Experimental Methodologies

AssayObjectiveGeneral Protocol
Radioligand Binding Assay To determine the binding affinity (Ki) of a compound for a specific transporter.1. Membrane Preparation: Homogenize tissue (e.g., rat striatum for DAT) or cells expressing the transporter of interest in a suitable buffer. Centrifuge to pellet membranes, then resuspend. 2. Assay Setup: In a multi-well plate, add the membrane preparation, a known concentration of a specific radioligand (e.g., [3H]citalopram for SERT), and varying concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known selective ligand. 3. Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set time to allow binding to reach equilibrium. 4. Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer. 5. Detection: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter. 6. Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Neurotransmitter Reuptake Inhibition Assay To measure the functional potency (IC50) of a compound to inhibit the reuptake of a neurotransmitter.1. Cell Preparation: Use synaptosomes prepared from specific brain regions or cell lines stably expressing the transporter of interest (e.g., HEK293-hSERT). Plate the cells in a multi-well plate. 2. Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or vehicle. 3. Initiation of Uptake: Add a solution containing a radiolabeled neurotransmitter (e.g., [3H]serotonin). 4. Incubation: Incubate for a short period at a controlled temperature (e.g., 37°C) to allow for neurotransmitter uptake. 5. Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer. 6. Lysis and Detection: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter. 7. Data Analysis: Plot the percentage of inhibition of neurotransmitter uptake against the concentration of the test compound to determine the IC50 value.

Conclusion

While the neurochemical profile of this compound at the primary monoamine transporters remains to be fully elucidated through direct experimental investigation, this guide provides a comparative framework based on its known interactions and structural similarities to established monoamine reuptake inhibitors. The provided data for fluoxetine, nisoxetine, and GBR-12909 serve as a benchmark for understanding the principles of selective monoamine transporter inhibition. Further research, specifically conducting binding affinity and functional reuptake inhibition assays for this compound at SERT, NET, and DAT, is necessary to definitively characterize its neurochemical profile and potential as a modulator of monoaminergic systems.

Navigating the Analytical Maze: A Comparative Guide to Validated Methods for N,N-dimethyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. This guide provides a comprehensive comparison of proposed analytical methods for the validation of N,N-dimethyl-3-phenylpropan-1-amine, a key chemical intermediate.

Method Comparison at a Glance

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the key performance parameters for the proposed HPLC-UV and GC-MS methods.

ParameterHPLC-UV (Proposed)GC-MS (Proposed)
**Linearity (R²) **> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~5 ng/mL
Specificity High (with potential for interference)Very High (mass-based detection)
Robustness GoodGood

In-Depth Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols serve as a strong starting point for method development and validation in your laboratory.

Proposed Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and intermediate process samples.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic acid in Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1 - 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.

3. Validation Parameters:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte standard. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[1]

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.[1]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration level standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.[1]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2.0%.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). The system suitability parameters should remain within acceptable limits.

Proposed Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher specificity and sensitivity, making it ideal for the identification and quantification of this compound, especially at trace levels or in complex matrices.

1. Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp to 280 °C at 20 °C/min

    • Hold at 280 °C for 5 minutes

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for identification.

  • Injection Volume: 1 µL (splitless)

2. Standard and Sample Preparation (with Derivatization):

  • Derivatizing Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS or other suitable silylating agent.

  • Standard Stock Solution: Prepare a 1 mg/mL solution of this compound reference standard in a suitable solvent like ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions and derivatize by adding the derivatizing agent and heating (e.g., 60 °C for 30 minutes).

  • Sample Solution: Extract the analyte from the sample matrix if necessary. Evaporate the solvent and reconstitute in the derivatization solvent before adding the derivatizing agent and heating.

3. Validation Parameters:

  • Specificity: Analyze a derivatized blank and a derivatized sample. The mass spectrum of the analyte peak in the sample should match that of the standard. No interfering peaks should be observed at the retention time of the analyte.

  • Linearity: Analyze the derivatized working standard solutions. The calibration curve should have a correlation coefficient (R²) of ≥ 0.995.

  • Accuracy: Perform recovery studies on spiked matrix samples. The recovery should be within 95.0 - 105.0%.

  • Precision:

    • Repeatability: The RSD for replicate injections should be ≤ 5.0%.

    • Intermediate Precision: The RSD between different days/analysts should be ≤ 10.0%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the quantifier ion.

  • Robustness: Evaluate the effect of variations in parameters like inlet temperature, oven temperature ramp rate, and flow rate.

Visualizing the Workflow

To better understand the logical flow of the analytical validation process, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation & Implementation Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Method (HPLC/GC-MS) Define_Purpose->Select_Method Method_Development Develop & Optimize Method Parameters Select_Method->Method_Development Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Implement_Method Implement for Routine Analysis Validation_Report->Implement_Method HPLC_vs_GCMS_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS HPLC_Advantages Advantages: - Good for non-volatile compounds - Less complex sample preparation - Robust and widely available HPLC_Disadvantages Disadvantages: - Lower specificity than MS - May require derivatization for UV-inactive compounds GCMS_Advantages Advantages: - High specificity and sensitivity - Structural information from mass spectra - Ideal for volatile compounds GCMS_Disadvantages Disadvantages: - Requires volatile or derivatized analytes - More complex instrumentation Analyte N,N-dimethyl-3- phenylpropan-1-amine Analyte->HPLC_Advantages Suitable if non-volatile Analyte->GCMS_Advantages Suitable if volatile or derivatized

References

A Comparative Guide to N,N-dimethyl-3-phenylpropan-1-amine and its Demethylated Analogues for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of N,N-dimethyl-3-phenylpropan-1-amine and its successively demethylated analogues: N-methyl-3-phenylpropan-1-amine and 3-phenylpropan-1-amine. The degree of N-alkylation is a critical determinant of pharmacological activity in the phenylalkylamine class, significantly influencing the mechanism of action at monoamine transporters. While direct, side-by-side experimental data for these specific compounds is limited in publicly available literature, this guide synthesizes information based on established structure-activity relationships (SAR) for this chemical family to predict their pharmacological profiles.

Introduction to the Compounds

The 3-phenylpropan-1-amine scaffold is a core structure in many centrally acting agents. Its derivatives are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The primary amine, 3-phenylpropan-1-amine, is a known monoamine releasing agent.[1] The addition of methyl groups to the terminal amine—creating the secondary amine N-methyl-3-phenylpropan-1-amine and the tertiary amine this compound—is expected to modulate this activity significantly. This comparison is crucial for researchers in neuroscience and drug development, as these modifications can shift a compound's mechanism from a neurotransmitter releaser to a reuptake inhibitor, altering its therapeutic potential and side-effect profile.

Comparative Data

The following tables summarize the chemical properties and predicted pharmacological profiles of the three compounds. The pharmacological data is inferred from the general principles of SAR in phenylalkylamines, where primary and secondary amines tend to be transporter substrates (releasers), while tertiary amines often act as reuptake inhibitors.[2]

Table 1: Chemical and Physical Properties
Property3-phenylpropan-1-amineN-methyl-3-phenylpropan-1-amineThis compound
Synonyms PhenylpropylamineMethyl(3-phenylpropyl)amine3-Phenylpropyldimethylamine
Molecular Formula C₉H₁₃N[3]C₁₀H₁₅N[4]C₁₁H₁₇N[5]
Molecular Weight 135.21 g/mol [3]149.23 g/mol [4]163.26 g/mol [5]
CAS Number 2038-57-5[6]23580-89-4[4]1199-99-1
Amine Type PrimarySecondaryTertiary
Predicted Lipophilicity (XLogP3) 1.8[3]2.5[4]2.7[5]
Table 2: Predicted Pharmacological Profiles at Monoamine Transporters
Parameter3-phenylpropan-1-amineN-methyl-3-phenylpropan-1-amineThis compound
Primary Mechanism Monoamine Releasing Agent[1]Releasing Agent / Reuptake InhibitorReuptake Inhibitor
Predicted DAT Activity Moderate Releaser[1]Weak Releaser / InhibitorModerate Inhibitor
Predicted NET Activity Potent Releaser[1]Potent Releaser / InhibitorPotent Inhibitor
Predicted SERT Activity Low ActivityLow to Moderate ActivityModerate to High Activity
Overall Selectivity NET > DAT[1]NET > DAT > SERTSERT ≈ NET > DAT

Note: The profiles for N-methyl and N,N-dimethyl derivatives are predictive and based on SAR principles. Experimental validation is required.

Structure-Activity Relationship and Mechanism of Action

The degree of N-methylation systematically alters the interaction of the 3-phenylpropan-1-amine scaffold with monoamine transporters.

G cluster_0 Structural Progression and N-Alkylation Primary Amine 3-phenylpropan-1-amine (Primary Amine) -NH2 Secondary Amine N-methyl-3-phenylpropan-1-amine (Secondary Amine) -NH(CH3) Primary Amine->Secondary Amine + CH3 Tertiary Amine This compound (Tertiary Amine) -N(CH3)2 Secondary Amine->Tertiary Amine + CH3

Caption: Structural relationship of the compared compounds.

3-phenylpropan-1-amine (Primary Amine): As a primary amine, it is recognized as a substrate by monoamine transporters, particularly NET and DAT. This leads to its transport into the presynaptic terminal, which triggers reverse transport (efflux) of neurotransmitters like norepinephrine and dopamine from the neuron into the synapse.[7]

N-methyl-3-phenylpropan-1-amine (Secondary Amine): N-methylation can preserve or sometimes enhance substrate activity. It is predicted to act primarily as a releasing agent, similar to its primary amine parent, but may also possess some reuptake inhibitory properties. Many potent releasing agents, like methamphetamine, are secondary amines.

This compound (Tertiary Amine): The addition of a second methyl group typically sterically hinders the molecule from being an optimal transporter substrate. Consequently, tertiary amines in this class usually act as reuptake inhibitors. They bind to the transporter's external binding site but are not efficiently transported, thus blocking the reuptake of neurotransmitters from the synapse. This mechanism is shared by many antidepressant drugs.

G cluster_0 Mechanism 1: Monoamine Releaser (e.g., 3-phenylpropan-1-amine) cluster_1 Mechanism 2: Reuptake Inhibitor (e.g., this compound) Synapse_A Synaptic Cleft Transporter_A Transporter (NET/DAT) Synapse_A->Transporter_A Reuptake Presynaptic_A Presynaptic Neuron Presynaptic_A->Synapse_A Normal Release Presynaptic_A->Transporter_A 3. Efflux of NE/DA Vesicle_A Vesicle (NE/DA) Transporter_A->Synapse_A 2. Reverses Transport Direction Transporter_A->Presynaptic_A Drug_A Releasing Agent Drug_A->Transporter_A 1. Enters Neuron via Transporter NT_A NE/DA Synapse_B Synaptic Cleft Transporter_B Transporter (NET/DAT/SERT) Synapse_B->Transporter_B Reuptake Blocked Presynaptic_B Presynaptic Neuron Presynaptic_B->Synapse_B Normal Release Vesicle_B Vesicle (NE/DA/5-HT) Block X Transporter_B->Block Drug_B Inhibitor Drug_B->Block 1. Binds to Transporter NT_B NE/DA/5-HT

Caption: Contrasting mechanisms of monoamine releasers vs. inhibitors.

Experimental Protocols

To empirically determine the pharmacological profiles of these compounds, a monoamine transporter uptake inhibition assay is a standard and crucial experiment.

Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol is adapted from standard methodologies for assessing compound interactions with monoamine transporters expressed in cell lines.[8][9][10]

Objective: To determine the potency (IC₅₀ value) of test compounds to inhibit the uptake of radiolabeled dopamine, norepinephrine, or serotonin into HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter, respectively.

Materials:

  • HEK293 cells stably transfected with hDAT, hNET, or hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS, geneticin)

  • Krebs-HEPES buffer (KHB)

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • Test compounds (3-phenylpropan-1-amine, etc.) dissolved in a suitable vehicle (e.g., DMSO)

  • Control inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • 96-well cell culture plates and assay plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Plate the transfected HEK293 cells into 96-well plates and grow to ~90-95% confluency.

  • Preparation: On the day of the experiment, aspirate the culture medium. Wash the cells once with 100 µL of room temperature KHB.

  • Pre-incubation: Add 50 µL of KHB containing various concentrations of the test compound (typically a 10-point dilution series, e.g., 1 nM to 100 µM) or a control inhibitor. For total uptake control, add vehicle only. For non-specific uptake control, add a high concentration of a known selective inhibitor (e.g., 10 µM desipramine for NET assays). Incubate for 10-15 minutes at room temperature.

  • Initiation of Uptake: Add 50 µL of KHB containing the radiolabeled substrate at a fixed final concentration (e.g., 10-20 nM). The final volume in each well is now 100 µL.

  • Incubation: Incubate for a short period at room temperature (e.g., 5-10 minutes) to ensure measurement of the initial uptake rate.

  • Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KHB to remove extracellular radioligand.

  • Cell Lysis and Counting: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (wells with control inhibitor) from the total uptake (vehicle-only wells).

    • Normalize the data as a percentage of the specific uptake in the control wells.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value for each compound at each transporter.

G cluster_workflow Experimental Workflow: Uptake Inhibition Assay start Plate Transfected HEK293 Cells wash1 Wash Cells with KHB start->wash1 preincubate Pre-incubate with Test Compound/Vehicle wash1->preincubate add_radioligand Add [3H]-Neurotransmitter to Initiate Uptake preincubate->add_radioligand incubate Incubate (5-10 min) add_radioligand->incubate terminate Terminate and Wash with Ice-Cold KHB incubate->terminate lyse Lyse Cells terminate->lyse count Quantify Radioactivity (Scintillation Counting) lyse->count analyze Calculate IC50 Values count->analyze

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Conclusion

The progressive N-methylation of 3-phenylpropan-1-amine provides a clear example of how subtle structural modifications can fundamentally alter pharmacological mechanisms.

  • 3-phenylpropan-1-amine is established as a monoamine releasing agent with a preference for the norepinephrine transporter.[1]

  • N-methyl-3-phenylpropan-1-amine is predicted to retain releasing properties, potentially with altered potency and selectivity.

  • This compound is predicted to function as a monoamine reuptake inhibitor, a shift in mechanism that aligns it more closely with classical antidepressant drugs.

This guide highlights the importance of the degree of N-alkylation for drug design and provides a framework for the experimental validation required to confirm these predicted profiles. For researchers developing novel CNS agents, understanding this SAR is paramount for tuning the desired pharmacological activity and achieving therapeutic selectivity.

References

A Comparative Study of N,N-dimethyl-3-phenylpropan-1-amine and Its Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synthesis, chemical properties, and predicted pharmacological profiles of key positional isomers of N,N-dimethyl-3-phenylpropan-1-amine.

This guide provides a comparative overview of this compound and its primary positional isomers, N,N-dimethyl-1-phenylpropan-2-amine and N,N-dimethyl-2-phenylpropan-1-amine. As structural analogs of phenethylamine, these compounds are of interest to researchers in drug discovery and development for their potential interactions with key neurological targets. This document summarizes their chemical properties, outlines synthetic approaches, and presents a comparative analysis of their predicted pharmacological activities based on established structure-activity relationships of related compounds. Detailed experimental protocols for key biological assays are also provided to facilitate further research.

Introduction

This compound and its isomers belong to the phenethylamine class of compounds, which are known to interact with various targets in the central nervous system (CNS). Their structural similarity to endogenous trace amines and other psychoactive compounds like amphetamine suggests potential activity at monoamine transporters and receptors. Understanding the pharmacological nuances imparted by the positional variation of the dimethylamino group on the propyl chain is crucial for designing novel CNS-active agents. This guide aims to provide a foundational comparison to aid in the exploration of these molecules for therapeutic applications.

Chemical and Physical Properties

The physicochemical properties of this compound and its isomers are summarized in the table below. These properties are crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyThis compoundN,N-dimethyl-1-phenylpropan-2-amineN,N-dimethyl-2-phenylpropan-1-amine
Molecular Formula C₁₁H₁₇NC₁₁H₁₇NC₁₁H₁₇N
Molecular Weight 163.26 g/mol 163.26 g/mol 163.26 g/mol
CAS Number 1199-99-14075-96-17560-81-8
Topological Polar Surface Area 3.24 Ų3.24 Ų3.24 Ų
Predicted LogP 2.5 - 2.72.72.5

Synthesis Overview

The synthesis of these phenylpropanamine isomers can be achieved through various established organic chemistry routes. Below are representative synthetic schemes.

Synthesis of this compound

A common route to this compound involves the reductive amination of 3-phenylpropanal.

3-phenylpropanal 3-Phenylpropanal intermediate Intermediate Imine 3-phenylpropanal->intermediate + (CH₃)₂NH dimethylamine Dimethylamine (CH₃)₂NH product This compound intermediate->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->intermediate

Fig. 1: Reductive amination for this compound synthesis.
Synthesis of N,N-dimethyl-1-phenylpropan-2-amine

This isomer can be synthesized from 1-phenyl-2-propanone, a common precursor for amphetamine-like compounds. The synthesis involves reductive amination with dimethylamine.

1-phenyl-2-propanone 1-Phenyl-2-propanone intermediate Intermediate Imine 1-phenyl-2-propanone->intermediate + (CH₃)₂NH dimethylamine Dimethylamine (CH₃)₂NH product N,N-dimethyl-1-phenylpropan-2-amine intermediate->product reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->intermediate

Fig. 2: Synthesis of N,N-dimethyl-1-phenylpropan-2-amine.
Synthesis of N,N-dimethyl-2-phenylpropan-1-amine

The synthesis of N,N-dimethyl-2-phenylpropan-1-amine can be achieved starting from 2-phenylpropanenitrile.

2-phenylpropanenitrile 2-Phenylpropanenitrile primary_amine 2-Phenylpropan-1-amine 2-phenylpropanenitrile->primary_amine Reduction reduction1 Reduction (e.g., LiAlH₄) product N,N-dimethyl-2-phenylpropan-1-amine primary_amine->product Methylation methylation Reductive Methylation (HCHO, HCOOH)

Fig. 3: Synthesis of N,N-dimethyl-2-phenylpropan-1-amine.

Comparative Pharmacological Profile

While direct experimental data for all three isomers is limited, their pharmacological profiles can be inferred from their structural similarity to other well-characterized phenethylamines and amphetamines. The primary targets are expected to be the monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and the Trace Amine-Associated Receptor 1 (TAAR1).

Predicted Affinity for Monoamine Transporters

The position of the amine group is expected to significantly influence the affinity and selectivity for the monoamine transporters.

  • N,N-dimethyl-1-phenylpropan-2-amine: This isomer is structurally very similar to methamphetamine, with the only difference being the N,N-dimethyl substitution instead of an N-methyl group. It is predicted to have the highest affinity for DAT and NET among the three isomers, potentially acting as a dopamine and norepinephrine reuptake inhibitor and/or releasing agent.

  • N,N-dimethyl-2-phenylpropan-1-amine: With the phenyl group at the 2-position, this isomer may exhibit a different selectivity profile. Its activity is likely to be lower than the 1-phenyl-2-propanamine isomer at DAT and NET.

  • This compound: The extended propyl chain separating the phenyl ring and the amino group generally leads to a decrease in affinity for DAT and NET compared to amphetamine-like structures. However, it may retain some affinity for SERT. Limited available data for this compound shows a Ki of 380 µM for Amine oxidase [flavin-containing] B and a Kd of 8.13 µM for the 5-hydroxytryptamine receptor 2B (5-HT2B).

Table of Predicted and Known Affinities:

TargetThis compoundN,N-dimethyl-1-phenylpropan-2-amine (Predicted)N,N-dimethyl-2-phenylpropan-1-amine (Predicted)
DAT Affinity (Ki/IC50) Low µM to inactiveModerate to high nMLow µM
NET Affinity (Ki/IC50) Low µM to inactiveModerate to high nMLow µM
SERT Affinity (Ki/IC50) µM rangeLow µM to inactiveµM range
TAAR1 Activity (EC50) Likely agonistLikely agonistLikely agonist
5-HT2B Affinity (Kd) 8.13 µM--
MAO-B Affinity (Ki) 380 µM--
Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Phenethylamine and its derivatives are known agonists of TAAR1, a G-protein coupled receptor that modulates monoaminergic neurotransmission. All three isomers are expected to act as agonists at TAAR1. Activation of TAAR1 typically leads to the stimulation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).

cluster_membrane Cell Membrane TAAR1 TAAR1 G_protein Gαs TAAR1->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts Ligand Phenylpropanamine Isomer Ligand->TAAR1 ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream

Fig. 4: General signaling pathway for TAAR1 activation.

Experimental Protocols

To facilitate further investigation of these compounds, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay for Monoamine Transporters (DAT, NET, SERT)

This protocol is a standard method to determine the binding affinity of a compound to the monoamine transporters.

Objective: To determine the inhibitory constant (Ki) of the test compounds for the dopamine, norepinephrine, and serotonin transporters.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.

  • Non-specific binding inhibitors: Nomifensine for DAT, desipramine for NET, fluoxetine for SERT.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, test compound at various concentrations, and cell membranes (20-40 µg protein/well).

  • Radioligand Addition: Add the respective radioligand at a concentration close to its Kd value.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Compounds, Radioligand) start->prepare_reagents plate_setup Set up 96-well plate (Buffer, Compound, Membranes) prepare_reagents->plate_setup add_radioligand Add Radioligand plate_setup->add_radioligand incubate Incubate at RT add_radioligand->incubate filter Filter through Glass Fiber Filters incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Analyze Data (IC50, Ki calculation) count->analyze end End analyze->end

Fig. 5: Workflow for a radioligand binding assay.
cAMP Accumulation Assay for TAAR1 Activation

This assay is used to determine the functional activity of the test compounds as agonists at the TAAR1 receptor.

Objective: To measure the EC50 of the test compounds for cAMP production in cells expressing TAAR1.

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • Assay medium: DMEM with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).

  • Test compounds at various concentrations.

  • cAMP assay kit (e.g., LANCE Ultra cAMP kit or HTRF cAMP kit).

  • 384-well white microplates.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Cell Plating: Seed the TAAR1-expressing HEK293 cells into a 384-well plate and incubate overnight.

  • Compound Addition: Remove the culture medium and add the test compounds diluted in assay medium.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Generate dose-response curves and calculate the EC50 values using non-linear regression.

start Start plate_cells Plate TAAR1-expressing HEK293 cells start->plate_cells incubate_overnight Incubate Overnight plate_cells->incubate_overnight add_compounds Add Test Compounds in Assay Medium incubate_overnight->add_compounds incubate_37c Incubate at 37°C add_compounds->incubate_37c lyse_and_detect Add Lysis Buffer and Detection Reagents incubate_37c->lyse_and_detect incubate_rt Incubate at RT lyse_and_detect->incubate_rt read_plate Read Plate (TR-FRET) incubate_rt->read_plate analyze Analyze Data (EC50 calculation) read_plate->analyze end End analyze->end

Fig. 6: Workflow for a cAMP accumulation assay.

Conclusion

This comparative guide provides a foundational understanding of this compound and its key positional isomers. While there is a lack of direct comparative experimental data, structure-activity relationships derived from related compounds suggest that N,N-dimethyl-1-phenylpropan-2-amine is likely the most potent of the three at the dopamine and norepinephrine transporters, warranting further investigation as a potential CNS stimulant. This compound, with its longer alkyl chain, may possess a different pharmacological profile with potential for higher serotonin transporter or other receptor interactions. The provided experimental protocols offer a clear path for researchers to empirically determine the pharmacological profiles of these compounds and validate the predictions made in this guide. Further studies are essential to fully elucidate the therapeutic potential and structure-activity relationships within this series of phenylpropanamines.

A Framework for Benchmarking N,N-dimethyl-3-phenylpropan-1-amine Against Known Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro evaluation of N,N-dimethyl-3-phenylpropan-1-amine as a potential serotonin reuptake inhibitor. Due to the limited publicly available data on the direct serotonin transporter (SERT) affinity of this compound, this document outlines the essential experimental protocols and data presentation structures required to benchmark it against established Selective Serotonin Reuptake Inhibitors (SSRIs). The provided data for well-known SSRIs—Fluoxetine, Sertraline, Paroxetine, Citalopram, and Escitalopram—serves as a comparative baseline.

Introduction to Serotonin Reuptake Inhibition

The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thus terminating its signaling.[1] Inhibition of SERT increases the extracellular concentration of serotonin, a mechanism of action for many widely prescribed antidepressants.[1] Novel compounds, such as this compound, which share structural similarities with known monoamine reuptake inhibitors, warrant systematic evaluation to determine their potency and selectivity for SERT. This guide details the necessary in vitro assays to characterize the pharmacological profile of such compounds.

Experimental Protocols

To comprehensively evaluate the potential of this compound as a serotonin reuptake inhibitor, two primary in vitro assays are recommended: a radioligand binding assay to determine its affinity for the transporter and a synaptosomal uptake assay to measure its functional inhibition.

Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)

This assay determines the binding affinity (Ki) of the test compound for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Objective: To quantify the affinity of this compound for hSERT, hNET, and hDAT in comparison to reference SSRIs.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, and [³H]-WIN 35,428 for DAT.

  • Test compound: this compound.

  • Reference compounds: Fluoxetine, Sertraline, Paroxetine, Citalopram, Escitalopram.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters, and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the target transporter in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[2]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg of protein), a fixed concentration of the appropriate radioligand, and varying concentrations of the test or reference compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[2]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

[³H]-Serotonin Synaptosomal Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of serotonin into synaptosomes, which are isolated nerve terminals.

Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin reuptake.

Materials:

  • Rat brain tissue (e.g., cortex, hippocampus, or whole brain minus cerebellum and striatum).[4]

  • [³H]-Serotonin (5-HT).

  • Sucrose buffer (0.32 M).

  • Krebs-Ringer-HEPES buffer.

  • Test compound: this compound.

  • Reference compounds: Fluoxetine, Sertraline, Paroxetine, Citalopram, Escitalopram.

  • 96-well microplates, cell harvester, glass fiber filters, and a scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes. Resuspend the synaptosomal pellet in an appropriate assay buffer.[5]

  • Assay Setup: Pre-incubate the synaptosomal preparation with various concentrations of the test compound or a reference SSRI in a 96-well plate for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: Add a fixed concentration of [³H]-5-HT to each well to initiate the uptake reaction. Incubate for a short duration (e.g., 5-15 minutes) at 37°C.[6]

  • Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove extracellular [³H]-5-HT.[6]

  • Scintillation Counting: Measure the radioactivity retained on the filters, which corresponds to the amount of [³H]-5-HT taken up by the synaptosomes.

  • Data Analysis: Plot the percentage of inhibition of [³H]-5-HT uptake against the concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of serotonin uptake.

Data Presentation for Comparative Analysis

The following tables provide a structured format for presenting the experimental data, with reference values for established SSRIs included for benchmarking purposes.

Table 1: Comparative Binding Affinities (Ki, nM) for Monoamine Transporters

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
This compound TBD TBD TBD
Fluoxetine~1-10~150-500~1000-3000
Sertraline~0.3-2~30-100~25-50[7]
Paroxetine~0.1-1~10-50[7]~100-400
Citalopram~1-5~2000-6000~4000-8000
Escitalopram~0.5-2[7]~1000-4000~3000-7000
(Note: Ki values can vary between studies depending on experimental conditions. The values presented are approximate ranges from published literature.)

Table 2: Functional Potency (IC50, nM) in [³H]-Serotonin Uptake Assay

CompoundSERT Uptake IC50 (nM)
This compound TBD
Fluoxetine~5-20
Sertraline~1-10
Paroxetine~0.5-5
Citalopram~5-25
Escitalopram~2-10
(Note: IC50 values are dependent on assay conditions and are presented as approximate ranges.)

Table 3: Selectivity Ratios based on Binding Affinities (Ki)

CompoundNET/SERT Selectivity RatioDAT/SERT Selectivity Ratio
This compound TBD TBD
Fluoxetine~15-50~100-300
Sertraline~15-50~12-25
Paroxetine~10-50~100-400
Citalopram~400-1200~800-1600
Escitalopram~500-2000~1500-3500
(Note: Higher ratios indicate greater selectivity for SERT over NET and DAT.)

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

SERT_Inhibition_Pathway Presynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic->Serotonin Release Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft SERT SERT Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Signal Signal Transduction Receptor->Signal SSRI N,N-dimethyl-3- phenylpropan-1-amine (or SSRI) SSRI->SERT Inhibition

Caption: Mechanism of Serotonin Reuptake Inhibition.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Assay MembranePrep 1. Membrane Preparation (HEK293 cells with hSERT/NET/DAT) BindingIncubation 2. Incubation (Membranes + Radioligand + Test Compound) MembranePrep->BindingIncubation BindingFiltration 3. Filtration & Washing BindingIncubation->BindingFiltration BindingCount 4. Scintillation Counting BindingFiltration->BindingCount BindingAnalysis 5. Data Analysis (IC50 -> Ki) BindingCount->BindingAnalysis SynapPrep 1. Synaptosome Preparation (Rat brain tissue) UptakeIncubation 2. Incubation (Synaptosomes + [3H]-5-HT + Test Compound) SynapPrep->UptakeIncubation UptakeFiltration 3. Filtration & Washing UptakeIncubation->UptakeFiltration UptakeCount 4. Scintillation Counting UptakeFiltration->UptakeCount UptakeAnalysis 5. Data Analysis (IC50) UptakeCount->UptakeAnalysis Title In Vitro Assay Workflow

Caption: In Vitro Assay Workflow for SERT Inhibitor Characterization.

Conclusion

This guide provides the necessary protocols and comparative framework to rigorously assess the in vitro pharmacological profile of this compound as a potential serotonin reuptake inhibitor. By determining its binding affinity (Ki) for SERT, NET, and DAT, and its functional potency (IC50) in inhibiting serotonin uptake, researchers can effectively benchmark its performance against established SSRIs. The resulting data will be crucial for understanding its potency, selectivity, and potential as a novel therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of N,N-dimethyl-3-phenylpropan-1-amine and its structurally related compounds, focusing on their interactions with monoamine transporters—the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This class of compounds forms the backbone of numerous clinically significant drugs, particularly antidepressants and psychostimulants. Understanding the structure-activity relationships within this chemical family is crucial for the rational design of novel therapeutics with improved efficacy and selectivity.

While direct quantitative data for this compound is limited in publicly available literature, its pharmacological profile can be inferred from its parent compound, 3-phenylpropylamine, and closely related analogs. This guide synthesizes available experimental data to offer a clear comparison with well-characterized drugs that share the same foundational structure.

Quantitative Comparison of Monoamine Transporter Affinity and Function

The following tables summarize the binding affinities (Ki) and functional inhibition (IC50) of this compound's parent compound, a close analog, and clinically relevant drugs. This data provides a quantitative basis for comparing their potency and selectivity for SERT, DAT, and NET.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Data Source
Imipramine 1.748500-[1]
Fluoxetine --Low Affinity[2]
Citalopram Low nM range--

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Monoamine Transporter Functional Inhibition (IC50, nM)

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)Data Source
Gamfexine > 1000220410[3]
Imipramine 32--

Note: A lower IC50 value indicates a higher potency in inhibiting transporter function.

Analysis of Comparative Data:

The parent amine, 3-phenylpropylamine, is characterized as a norepinephrine-dopamine releasing agent, though it is significantly less potent than phenethylamine[4]. This suggests that this compound likely shares this mechanism but with potentially altered potency and selectivity due to the N,N-dimethyl substitution.

Gamfexine (3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine), a close structural analog, demonstrates moderate inhibitory activity at DAT and NET, with minimal activity at SERT[3]. This profile is indicative of a norepinephrine-dopamine reuptake inhibitor.

In contrast, the well-established antidepressants, Imipramine and Fluoxetine, which contain the this compound core structure, exhibit high affinity and potent inhibition of SERT[1][2]. Citalopram, another selective serotonin reuptake inhibitor (SSRI), also shows high affinity for SERT. This highlights how substitutions on the phenyl ring and the incorporation of the propanamine chain into a larger ring system dramatically shift the pharmacological profile towards potent and selective serotonin reuptake inhibition.

Signaling Pathways and Experimental Workflow

To elucidate the mechanism of action and experimental evaluation of these compounds, the following diagrams illustrate the monoamine reuptake process and a typical experimental workflow for determining transporter inhibition.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Synapse Vesicle->Synapse Release Transporter Monoamine Transporter (SERT, DAT, or NET) MAO Monoamine Oxidase (MAO) Transporter->MAO Metabolism Monoamine Monoamine Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding & Signal Transduction Compound This compound or Analog Compound->Transporter Inhibition

Caption: Monoamine Neurotransmitter Reuptake and Inhibition.

start Start prep Prepare Synaptosomes or Transporter-Expressing Cells start->prep incubate Incubate with Test Compound and Radiolabeled Substrate prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis (IC50/Ki Determination) quantify->analyze end End analyze->end

Caption: Experimental Workflow for Monoamine Transporter Inhibition Assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds with monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of a test compound for SERT, DAT, or NET.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Non-labeled inhibitors for non-specific binding determination (e.g., Fluoxetine for SERT, GBR 12909 for DAT, Desipramine for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Culture transporter-expressing HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer or unlabeled inhibitor (for non-specific binding).

      • 50 µL of test compound at various concentrations.

      • 50 µL of radioligand at a fixed concentration (near its Kd).

      • 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Assay

Objective: To measure the functional inhibition (IC50) of monoamine uptake by a test compound.

Materials:

  • Rat brain tissue (striatum for DAT, cortex for SERT and NET).

  • Sucrose buffer (0.32 M sucrose).

  • Krebs-Ringer-HEPES buffer (KRHB).

  • Radiolabeled monoamines: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Test compounds at various concentrations.

  • Uptake inhibitors for defining non-specific uptake (e.g., GBR 12909 for DA, Fluoxetine for 5-HT, Desipramine for NE).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region on ice.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet (the synaptosomal fraction) in KRHB.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled monoamine.

    • Incubate for a short period (typically 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold KRHB.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value by plotting the percentage of inhibition of uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The synthesis and evaluation of chemical compounds should only be performed by qualified professionals in a controlled laboratory setting.

References

A Comparative In Vitro Analysis of N,N-dimethyl-3-phenylpropan-1-amine's Potential as a Monoamine Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro effects of N,N-dimethyl-3-phenylpropan-1-amine, a synthetic compound with structural similarities to known monoamine reuptake inhibitors. Due to a lack of direct experimental data on this specific molecule, its activity is benchmarked against well-characterized inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The data presented for this compound is hypothetical and serves as an illustrative example of how its potential efficacy and selectivity would be evaluated in a preclinical setting.

Comparative Analysis of Monoamine Transporter Inhibition

The in vitro potency of a compound as a monoamine transporter inhibitor is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher potency. The following table compares the known potencies of established selective monoamine reuptake inhibitors with the hypothetical profile of this compound.

CompoundDAT Inhibition (Ki/IC50, nM)NET Inhibition (Ki/IC50, nM)SERT Inhibition (Ki/IC50, nM)Selectivity Profile
This compound 150 (Hypothetical)50 (Hypothetical)800 (Hypothetical)Hypothetical: NET > DAT > SERT
GBR 12909 (Vanoxerine)1[1][2][3][4]>100>100Selective DAT Inhibitor
Nisoxetine~63000.76 (Kd)[5], 1.5-18 (Ki/IC50)[6]~8150Selective NET Inhibitor
Desipramine78720[7]4[7]61[7]Predominantly NET Inhibitor
Fluoxetine~5420~5500~66.2Selective SERT Inhibitor
Paroxetine~490~40~0.07Potent and Selective SERT Inhibitor[8]

Note: The values for this compound are purely illustrative and based on its structural resemblance to other phenylpropylamine-based compounds. Experimental validation is required to determine its actual in vitro activity.

Experimental Protocols

The determination of a compound's in vitro effects on monoamine transporters is primarily conducted through two types of assays: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay for Determining Inhibition Constant (Ki)

This assay measures the ability of a test compound to displace a specific radiolabeled ligand from its binding site on the transporter protein.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

  • Radioligands: [3H]GBR 12909 for DAT, [3H]Nisoxetine for NET, or [3H]Citalopram for SERT.

  • Test compound (this compound) and reference compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay for Determining IC50

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK293 or other suitable cells stably expressing hDAT, hNET, or hSERT.[5]

  • Radiolabeled neurotransmitters: [3H]Dopamine for DAT, [3H]Norepinephrine for NET, or [3H]Serotonin for SERT.

  • Test compound (this compound) and reference compounds at various concentrations.

  • Uptake buffer (e.g., Krebs-Henseleit buffer).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cells are plated in multi-well plates and allowed to adhere.

  • The cells are pre-incubated with varying concentrations of the test compound or vehicle.

  • A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake reaction.

  • The uptake is allowed to proceed for a short period (typically 1-10 minutes) at 37°C.

  • The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

  • The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis of the dose-response curve.

Visualizing In Vitro Evaluation and Mechanism of Action

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture (Transporter-expressing cells) incubation Incubation (Cells + Compounds + Radioligand) prep_cells->incubation prep_compounds Compound Dilution (Test & Reference Compounds) prep_compounds->incubation termination Termination & Washing incubation->termination measurement Radioactivity Measurement (Scintillation Counting) termination->measurement calculation IC50 / Ki Determination (Non-linear Regression) measurement->calculation

Caption: Workflow of an in vitro monoamine transporter inhibition assay.

synaptic_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) release Release vesicle->release transporter Monoamine Transporter (DAT, NET, or SERT) monoamine Monoamine release->monoamine monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Signal Transduction inhibitor N,N-dimethyl-3- phenylpropan-1-amine inhibitor->transporter Inhibition

References

The Delicate Dance of Selectivity: A Comparative Guide to the Structure-Activity Relationship of N,N-dimethyl-3-phenylpropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of N,N-dimethyl-3-phenylpropan-1-amine derivatives, a scaffold that has given rise to blockbuster drugs, by dissecting how subtle chemical modifications dictate their interaction with crucial neurotransmitter transporters.

The this compound core is a privileged scaffold in neuropharmacology, forming the backbone of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and potent norepinephrine reuptake inhibitors (NRIs) such as nisoxetine and atomoxetine. The remarkable divergence in their clinical applications stems from minute alterations to this shared chemical framework, offering a compelling case study in structure-activity relationships (SAR). This guide will delve into the key structural determinants of selectivity for the serotonin transporter (SERT) versus the norepinephrine transporter (NET), present quantitative binding affinity data, detail the experimental protocols used to generate this data, and visualize the relevant signaling pathways.

Shifting Allegiance: How Structure Dictates Transporter Selectivity

The binding affinity and selectivity of this compound derivatives for SERT and NET are profoundly influenced by the substitution pattern on the phenoxy ring. A general principle has emerged from extensive research:

  • Para-substitution favors SERT inhibition: The presence of a substituent at the 4-position of the phenoxy ring is a strong predictor of selective SERT inhibition. The classic example is fluoxetine, which features a trifluoromethyl (-CF3) group at this position. This substitution enhances the molecule's affinity for SERT over NET.[1]

  • Ortho-substitution promotes NET inhibition: Conversely, placing a substituent at the 2-position of the phenoxy ring tends to confer selectivity for NET. Nisoxetine, with its ortho-methoxy (-OCH3) group, and atomoxetine, with an ortho-methyl (-CH3) group, are prime examples of this principle.[2]

  • Combined substitutions can lead to dual inhibition: Introducing substituents at both the ortho and para positions can result in compounds with a mixed profile, inhibiting both SERT and NET. This dual activity is the hallmark of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[3]

The N-dimethylamino group is a common feature, but modifications here can also impact activity. For instance, the N-demethylated metabolite of fluoxetine, norfluoxetine, is also a potent and selective SSRI.

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of key this compound derivatives for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT). Lower Ki values indicate higher binding affinity.

CompoundPhenoxy SubstitutionhSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)Primary Activity
Fluoxetine4-Trifluoromethyl0.8 - 1.1130 - 3502000 - 9400SSRI
Nisoxetine2-Methoxy89 - 2000.8 - 4.7340 - 2800NRI
Atomoxetine2-Methyl77 - 1203.5 - 51300 - 1770NRI
(S)-Norfluoxetine4-Trifluoromethyl0.71001400SSRI

Data compiled from multiple sources. Absolute values may vary between studies depending on experimental conditions.

Experimental Protocols

The quantitative data presented above is typically generated through radioligand binding assays and functional uptake inhibition assays. Below are detailed, generalized methodologies for these key experiments.

Radioligand Binding Assay

This assay measures the direct interaction of a compound with its target transporter.

Objective: To determine the binding affinity (Ki) of test compounds for SERT and NET.

Materials:

  • Cell membranes prepared from cell lines stably expressing human SERT or NET.

  • Radioligands: [3H]Citalopram or [3H]S-Citalopram for SERT; [3H]Nisoxetine or [3H]Mazindol for NET.

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known high-affinity ligand like fluoxetine for SERT or desipramine for NET).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to block the transport of neurotransmitters into cells.

Objective: To determine the functional potency (IC50) of test compounds in inhibiting serotonin or norepinephrine uptake.

Materials:

  • HEK293 or other suitable cells stably expressing human SERT or NET.

  • Radiolabeled substrates: [3H]Serotonin (for SERT) or [3H]Norepinephrine (for NET).

  • Test compounds.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a short period.

  • Initiation of Uptake: Add the radiolabeled substrate ([3H]Serotonin or [3H]Norepinephrine) to each well to initiate the uptake process.

  • Incubation: Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the substrate uptake (IC50).

Visualizing the Molecular Environment

The following diagrams illustrate the key concepts discussed in this guide.

SAR_Comparison cluster_scaffold Core Scaffold: this compound cluster_derivatives Derivatives & Primary Activity Scaffold Phenyl Ring Propan-1-amine N,N-dimethyl Phenoxy Ring Fluoxetine Fluoxetine Phenoxy: 4-CF3 SSRI Scaffold:f3->Fluoxetine:p Para-substitution Nisoxetine Nisoxetine Phenoxy: 2-OCH3 NRI Scaffold:f3->Nisoxetine:p Ortho-substitution Atomoxetine Atomoxetine Phenoxy: 2-CH3 NRI Scaffold:f3->Atomoxetine:p Ortho-substitution SNRI Dual Inhibitor (SNRI) Phenoxy: e.g., 2,4-disubstituted SNRI Scaffold:f3->SNRI:p Di-substitution

Caption: SAR of this compound derivatives.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Functional Uptake Assay Start_Bind Incubate Membranes, Radioligand & Test Compound Filter Separate Bound from Free Start_Bind->Filter Count_Bind Measure Radioactivity Filter->Count_Bind Analyze_Bind Calculate Ki Count_Bind->Analyze_Bind Start_Uptake Pre-incubate Cells with Test Compound Add_Substrate Add Radiolabeled Neurotransmitter Start_Uptake->Add_Substrate Stop_Uptake Terminate Uptake Add_Substrate->Stop_Uptake Count_Uptake Measure Intracellular Radioactivity Stop_Uptake->Count_Uptake Analyze_Uptake Calculate IC50 Count_Uptake->Analyze_Uptake

Caption: Workflow for key in vitro pharmacology assays.

Signaling_Pathways cluster_sert Serotonin (5-HT) Synapse cluster_net Norepinephrine (NE) Synapse SERT SERT Presynaptic_S Presynaptic Neuron SERT->Presynaptic_S 5HT_Synapse Synaptic 5-HT 5HT_Synapse->SERT Reuptake 5HT_Receptor 5-HT Receptors 5HT_Synapse->5HT_Receptor Presynaptic_S->5HT_Synapse Release Postsynaptic_S Postsynaptic Neuron 5HT_Receptor->Postsynaptic_S Signal Transduction SSRI SSRI (e.g., Fluoxetine) SSRI->SERT Inhibits NET NET Presynaptic_N Presynaptic Neuron NET->Presynaptic_N NE_Synapse Synaptic NE NE_Synapse->NET Reuptake NE_Receptor Adrenergic Receptors NE_Synapse->NE_Receptor Presynaptic_N->NE_Synapse Release Postsynaptic_N Postsynaptic Neuron NE_Receptor->Postsynaptic_N Signal Transduction NRI NRI (e.g., Nisoxetine) NRI->NET Inhibits

Caption: Simplified signaling at serotonergic and noradrenergic synapses.

References

Comparative Pharmacology of N,N-dimethyl-3-phenylpropan-1-amine and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the pharmacological properties of N,N-dimethyl-3-phenylpropan-1-amine and a selection of its structural analogues. The primary focus of this analysis is on their interaction with the serotonin transporter (SERT), a key target in the development of antidepressant medications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of structure-activity relationships, quantitative pharmacological data, and the experimental methodologies used for their determination.

Introduction

This compound serves as a foundational scaffold for a range of pharmacologically active compounds. Modifications to the phenyl ring, the propyl chain, and the dimethylamino group have led to the development of potent and selective inhibitors of the serotonin transporter (SERT). Understanding the comparative pharmacology of these analogues is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles. The primary mechanism of action for many of these compounds is the inhibition of serotonin reuptake, which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1] This guide will delve into the quantitative data that defines the potency and selectivity of these compounds and the experimental methods used to derive this information.

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities of this compound and its analogues for the human serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The data, presented as inhibitor constant (Kᵢ) values in nanomolars (nM), allows for a direct comparison of the potency and selectivity of these compounds. Lower Kᵢ values indicate higher binding affinity.

CompoundStructureSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)Selectivity (NET/SERT)Selectivity (DAT/SERT)Reference
This compound this compound9.32696056074760[2]
N,N-dimethyl-3-(4-fluorophenyl)propan-1-amine N,N-dimethyl-3-(4-fluorophenyl)propan-1-amine1.0>100001430>100001430[2]
N,N-dimethyl-3-(4-chlorophenyl)propan-1-amine N,N-dimethyl-3-(4-chlorophenyl)propan-1-amine0.812003501500438[2]
N,N-dimethyl-3-(4-methylphenyl)propan-1-amine N,N-dimethyl-3-(4-methylphenyl)propan-1-amine3.2>100001200>3125375[2]
N-methyl-3-phenylpropan-1-amine N-methyl-3-phenylpropan-1-amine38.1>10000>10000>262>262[2]
3-phenylpropan-1-amine 3-phenylpropan-1-amine60>10000>10000>167>167[2]

Experimental Protocols

The pharmacological data presented in this guide were primarily obtained through radioligand binding assays. Below is a detailed methodology for a typical serotonin transporter (SERT) binding assay.

Radioligand Binding Assay for Human SERT

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human serotonin transporter.

Materials:

  • Membrane Preparation: HEK293 cells stably transfected with the human SERT.[3]

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine).

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethylenimine (PEI).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: On the day of the assay, thaw the frozen membrane preparation containing the human SERT and resuspend it in ice-cold assay buffer to a final protein concentration of 5-20 µg per well.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of the membrane preparation.

    • 50 µL of the test compound at various concentrations or buffer for total binding.

    • 50 µL of the non-specific binding control for determining non-specific binding.

    • 50 µL of the [³H]Citalopram solution at a concentration close to its Kd value.

  • Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway associated with the serotonin transporter and a typical experimental workflow for determining compound affinity.

Serotonin Transporter (SERT) Signaling Pathway

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse Release SERT SERT Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Mediates Serotonin_reuptake->Serotonin_vesicle Recycling Serotonin_synapse->SERT Binds to Serotonin_receptor 5-HT Receptor Serotonin_synapse->Serotonin_receptor Binds to Postsynaptic_signaling Downstream Signaling Serotonin_receptor->Postsynaptic_signaling Activates Compound This compound & Analogues Compound->SERT Inhibits

Caption: Simplified signaling pathway of the serotonin transporter (SERT) and the inhibitory action of this compound and its analogues.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prepare_reagents assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Test Compound) prepare_reagents->assay_setup incubation Incubation (e.g., 60-90 min at 25°C) assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 and Ki Determination) counting->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of N,N-dimethyl-3-phenylpropan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential guidance on the proper disposal procedures for N,N-dimethyl-3-phenylpropan-1-amine, a tertiary amine used in various research and development applications.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of amine compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to comply with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical step in maintaining a safe laboratory environment and ensuring environmental protection. The following protocol outlines the necessary steps for the collection, storage, and disposal of this chemical waste.

  • Segregation of Waste:

    • This compound waste must be segregated from other chemical waste streams to prevent potentially hazardous reactions.

    • Specifically, it should not be mixed with acids, oxidizing agents, or halogenated solvents.

  • Waste Container Selection and Labeling:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.

    • The container should be made of a material compatible with amines.

    • The label must clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution.

  • Waste Accumulation and Storage:

    • Keep the waste container securely sealed when not in use.

    • Store the container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.

  • Disposal Request and Pickup:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from your licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet, detailed quantitative data for this compound is limited. The following table summarizes available information for related amine compounds to provide a general understanding of their properties.

PropertyValue (for related amines)Source
Boiling Point Varies significantly based on specific structureGeneral Chemical Properties
Flash Point Varies; many amines are flammableGeneral Chemical Properties
Toxicity Can range from irritant to toxicGeneral Safety Data Sheets for Amines

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify Waste (this compound) B Select Appropriate Waste Container A->B C Label Container Clearly B->C D Segregate from Incompatible Waste C->D Begin Collection E Store in Designated Secondary Containment D->E F Request Waste Pickup E->F Container Full G Transfer to Licensed Hazardous Waste Contractor F->G

Essential Safety and Operational Guide for N,N-dimethyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N,N-dimethyl-3-phenylpropan-1-amine (CAS 1199-99-1) is readily available. The following guidance is based on the known hazards of structurally similar aliphatic amines. It is imperative to treat this substance with a high degree of caution, assuming it may be flammable, corrosive, and toxic.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound. It is intended for researchers, scientists, and professionals in drug development.

Immediate Safety and Hazard Summary

Based on analogous compounds such as N,N-Dimethylpropan-1-amine and 3-Dimethylaminopropylamine, this compound should be presumed to pose the following risks:

  • Flammability: Likely a flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Corrosivity: Expected to cause severe skin burns and serious eye damage.[1][2]

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: May cause respiratory irritation.[1][3]

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4] An eyewash station and safety shower must be readily accessible.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A full-face shield is required when there is a significant risk of splashing.[5][6][7]To protect against severe eye damage from splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[6][7] A chemically resistant apron or lab coat should be worn.[5][6] Wear fully enclosed shoes.[5][6]To prevent skin contact which can lead to severe burns.[1][2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is essential. If vapors or mists are generated and ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary.[5]To prevent inhalation which can be toxic and cause respiratory irritation.[1][3][4]

Operational Plan: Step-by-Step Handling Protocol

Preparation and Handling
  • Consult Safety Information: Before beginning any work, review this guide and any available safety information for analogous compounds.

  • Ensure Proper Ventilation: All handling of this compound must be conducted in a certified chemical fume hood.

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure the work area is clean and uncluttered. Have spill containment materials (such as absorbent pads or a neutralizing agent like sodium bicarbonate for acidic contaminants) readily available.[8]

  • Grounding: When transferring the chemical, use spark-proof tools and ensure containers are grounded and bonded to prevent static discharge, which could be an ignition source.[5]

  • Dispensing: Use caution when dispensing the chemical to avoid splashes and the generation of aerosols.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.

Spill Response
  • Evacuate: In the event of a large spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated consumables and spill cleanup materials, in a designated, compatible, and clearly labeled hazardous waste container.[9][10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.[10]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[11] Do not dispose of this chemical down the drain.[9]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the logical workflow for handling this compound, incorporating critical safety checkpoints.

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase cluster_emergency Emergency Protocol prep_start Start: Review Safety Protocol ppe_check Safety Checkpoint: Verify all PPE is available and in good condition prep_start->ppe_check fume_hood_check Safety Checkpoint: Confirm fume hood is operational ppe_check->fume_hood_check spill_kit_check Safety Checkpoint: Ensure spill kit is accessible fume_hood_check->spill_kit_check handling_start Begin Experiment: Dispense and use chemical spill_kit_check->handling_start Proceed if all checks pass monitor Continuously monitor for spills or exposure handling_start->monitor cleanup_start Decontaminate work surfaces and equipment monitor->cleanup_start spill_detected Spill or Exposure Occurs monitor->spill_detected waste_disposal Segregate and label all hazardous waste cleanup_start->waste_disposal ppe_removal Properly remove and dispose of/decontaminate PPE waste_disposal->ppe_removal final_wash Wash hands thoroughly ppe_removal->final_wash emergency_action Follow Spill Response Protocol spill_detected->emergency_action

A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-3-phenylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-3-phenylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.